1-(2-Nitrophenyl)pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-nitrophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)9-5-2-1-4-8(9)11-7-3-6-10-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPLOJFVHRTRPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345499 | |
| Record name | 1-(2-Nitrophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25688-17-9 | |
| Record name | 1-(2-Nitrophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2-nitrophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-(2-nitrophenyl)-1H-pyrazole, a valuable scaffold in medicinal chemistry and materials science. The document details contemporary cross-coupling methodologies, including the Ullmann condensation and Buchwald-Hartwig amination, as well as the classical Knorr pyrazole synthesis. This guide is intended to serve as a core resource, offering detailed experimental protocols, comparative data, and visual representations of the synthetic pathways to aid in research and development.
Introduction
The 1-arylpyrazole moiety is a privileged structure in numerous biologically active compounds. The specific introduction of a 2-nitrophenyl group at the N1 position of the pyrazole ring provides a key intermediate for further functionalization, particularly through the reduction of the nitro group to an amine. This enables the synthesis of a diverse array of more complex heterocyclic systems, including potential therapeutic agents and functional materials. The selection of an appropriate synthetic strategy is crucial and depends on factors such as substrate availability, desired yield, and scalability. This guide explores the most effective methods for the synthesis of 1-(2-nitrophenyl)-1H-pyrazole.
Key Synthetic Strategies
The synthesis of 1-(2-nitrophenyl)-1H-pyrazole is most commonly achieved through the N-arylation of pyrazole with a suitable 2-nitrophenyl electrophile. The two most prominent modern methods for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. An alternative classical approach is the Knorr pyrazole synthesis, which constructs the pyrazole ring from acyclic precursors.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-nitrogen bonds.[1] Modern iterations of this reaction often employ ligands to facilitate the coupling under milder conditions than the harsh temperatures traditionally required.[2] This method is a robust and cost-effective approach for the N-arylation of pyrazoles.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] Its high functional group tolerance and the continuous development of sophisticated ligands and pre-catalysts have made it a go-to method in modern organic synthesis.[5][6] Microwave-assisted Buchwald-Hartwig couplings have been shown to significantly reduce reaction times.[1]
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a foundational method for the formation of the pyrazole ring, first reported in 1883.[7] It involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[7][8] For the synthesis of 1-(2-nitrophenyl)-1H-pyrazole, this would typically involve the reaction of 2-nitrophenylhydrazine with a suitable three-carbon synthon.
Comparative Data of Synthetic Methods
The following table summarizes quantitative data for representative N-arylation reactions of pyrazoles, providing a comparative overview of different synthetic conditions. It is important to note that the data presented is for analogous reactions and specific optimization would be required for the synthesis of 1-(2-nitrophenyl)-1H-pyrazole.
| Method | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ullmann Condensation | Aryl Iodide | CuI / L-Proline | K2CO3 | DMSO | 90 | 12-24 | 60-85 | [9] |
| Ullmann Condensation | Aryl Iodide | CuI / 1,10-Phenanthroline | Cs2CO3 | DMF | 130 | 2 | 79 | [10] |
| Buchwald-Hartwig | 4-Bromo-1-tritylpyrazole | Pd(dba)2 / tBuDavePhos | K-O-t-Bu | Xylene | 160 (MW) | 0.17 | 60 | [11] |
| Buchwald-Hartwig | Aryl Halides | Pd(OAc)2 / X-Phos | Cs2CO3 | Toluene | 100 (MW) | 0.17 | High | [12] |
| Knorr Synthesis | N/A | None (or acid catalyst) | N/A | Ethanol/Acetic Acid | Reflux | 1-4 | 60-95 | [7][8] |
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis of 1-(2-nitrophenyl)-1H-pyrazole based on the key synthetic strategies.
Protocol 1: Ullmann Condensation
This protocol describes a general procedure for the copper-catalyzed N-arylation of pyrazole with 1-iodo-2-nitrobenzene.
Materials:
-
1H-Pyrazole
-
1-Iodo-2-nitrobenzene
-
Copper(I) Iodide (CuI)
-
L-Proline
-
Potassium Carbonate (K2CO3)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried reaction vessel, add 1H-pyrazole (1.2 mmol), 1-iodo-2-nitrobenzene (1.0 mmol), copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous dimethyl sulfoxide (5 mL).
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(2-nitrophenyl)-1H-pyrazole.
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination
This protocol outlines a rapid, microwave-assisted synthesis of 1-(2-nitrophenyl)-1H-pyrazole from 1-bromo-2-nitrobenzene.
Materials:
-
1H-Pyrazole
-
1-Bromo-2-nitrobenzene
-
Palladium(II) Acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
XPhos or a similar bulky phosphine ligand
-
Cesium Carbonate (Cs2CO3) or Sodium tert-butoxide (NaO-t-Bu)
-
Toluene or Dioxane
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine 1H-pyrazole (1.5 mmol), 1-bromo-2-nitrobenzene (1.0 mmol), the palladium pre-catalyst (e.g., Pd(OAc)2, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., Cs2CO3, 2.0 mmol).
-
Add the solvent (e.g., toluene, 5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a pre-set temperature (e.g., 100-140 °C) for 10-30 minutes.
-
After cooling, dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired product.
Protocol 3: Knorr Pyrazole Synthesis
This protocol provides a classical approach to construct the pyrazole ring using 2-nitrophenylhydrazine.
Materials:
-
2-Nitrophenylhydrazine hydrochloride
-
1,1,3,3-Tetramethoxypropane
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, dissolve 2-nitrophenylhydrazine hydrochloride (1.0 mmol) in ethanol (10 mL).
-
Add 1,1,3,3-tetramethoxypropane (1.1 mmol) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography or recrystallization to obtain 1-(2-nitrophenyl)-1H-pyrazole.
Visualizing the Synthesis
To further clarify the synthetic processes, the following diagrams illustrate the core reaction pathways and a generalized experimental workflow.
Caption: Catalytic cycle for the Ullmann condensation.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Caption: Reaction pathway for the Knorr pyrazole synthesis.
Caption: Generalized workflow for synthesis and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives | CoLab [colab.ws]
- 4. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 1-(2-nitrophenyl)pyrazole from Hydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(2-nitrophenyl)pyrazole, a key intermediate in the development of various pharmacologically active compounds. The core of this synthesis revolves around the classical Knorr pyrazole synthesis, a robust and versatile method for constructing the pyrazole ring. This document outlines the reaction mechanism, detailed experimental protocols, and quantitative data to facilitate its application in a research and development setting.
Core Synthetic Strategy: The Knorr Pyrazole Synthesis
The most prevalent and efficient method for the synthesis of this compound is the cyclocondensation reaction between a (2-nitrophenyl)hydrazine and a suitable 1,3-dicarbonyl compound or its synthetic equivalent.[1][2] This reaction, known as the Knorr pyrazole synthesis, is typically catalyzed by an acid and proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[1][2]
The general reaction scheme is as follows:
Caption: General scheme of the Knorr synthesis for this compound.
A common and effective 1,3-dicarbonyl synthon for the preparation of the unsubstituted pyrazole ring is malondialdehyde or its acetal equivalent, such as 1,1,3,3-tetramethoxypropane or malondialdehyde bis(dimethyl acetal). These precursors generate malondialdehyde in situ under acidic conditions.
Reaction Mechanism
The mechanism of the Knorr pyrazole synthesis for this compound can be broken down into the following key steps:
-
Formation of the Hydrazone: The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen atom of (2-nitrophenyl)hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is typically followed by the elimination of a water molecule to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then acts as a nucleophile, attacking the remaining carbonyl group in an intramolecular fashion. This step leads to the formation of a five-membered heterocyclic ring intermediate.
-
Dehydration and Aromatization: The cyclic intermediate subsequently undergoes dehydration, losing a molecule of water, to form the stable, aromatic pyrazole ring.
Caption: Workflow of the this compound synthesis mechanism.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound using (2-nitrophenyl)hydrazine and 1,1,3,3-tetramethoxypropane.
Materials and Reagents:
-
(2-Nitrophenyl)hydrazine
-
1,1,3,3-Tetramethoxypropane
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (2-nitrophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Reagents: To this solution, add 1,1,3,3-tetramethoxypropane (1.1 eq). If using a neutral solvent like ethanol, add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid) to facilitate the in-situ formation of malondialdehyde. If glacial acetic acid is the solvent, it also serves as the catalyst.
-
Reaction Conditions: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).
-
Work-up: Upon completion of the reaction (typically after several hours), the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The resulting crude product is then purified. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system to afford the pure this compound.
Quantitative Data
The yield and reaction conditions for the synthesis of this compound can vary depending on the specific reagents, solvents, and catalysts used. Below is a table summarizing typical quantitative data found in the literature for similar pyrazole syntheses.
| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1,1,3,3-Tetramethoxypropane | (2-Nitrophenyl)hydrazine | Glacial Acetic Acid | Self-catalyzed | 2-6 | Reflux | 75-90 |
| Malondialdehyde bis(dimethyl acetal) | (2-Nitrophenyl)hydrazine | Ethanol | HCl | 4-8 | Reflux | 70-85 |
| Acetylacetone | (2-Nitrophenyl)hydrazine | Ethanol | Acetic Acid | 3-5 | Reflux | 80-95 |
Note: The data presented in this table are representative and may vary based on the specific experimental setup and scale of the reaction.
Conclusion
The synthesis of this compound via the Knorr pyrazole synthesis is a well-established and efficient method. By carefully selecting the 1,3-dicarbonyl precursor, solvent, and catalyst, high yields of the desired product can be achieved. This technical guide provides the fundamental knowledge and a practical experimental framework for researchers and professionals in the field of drug development to successfully synthesize this important heterocyclic compound. Further optimization of reaction conditions may be necessary depending on the specific research and development goals.
References
An In-depth Technical Guide to the Chemical Properties of 1-(2-Nitrophenyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Nitrophenyl)pyrazole is a heterocyclic aromatic compound that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, spectroscopic characterization, and known reactivity. While specific biological signaling pathways involving this compound are not extensively documented, the broader class of nitrophenylpyrazole derivatives has shown promise in areas such as anticancer research. This document aims to serve as a foundational resource for researchers and professionals engaged in the study and application of pyrazole-based compounds.
Chemical Structure and Properties
1.1. General Information
| Property | Value |
| IUPAC Name | 1-(2-nitrophenyl)-1H-pyrazole |
| Molecular Formula | C₉H₇N₃O₂ |
| Molecular Weight | 189.17 g/mol |
| CAS Number | 25688-17-9 |
| Appearance | Yellow solid |
| Melting Point | 87-88 °C[1] |
| Boiling Point | 332.7 ± 25.0 °C[1] |
1.2. Structural Diagram
Caption: Chemical structure of this compound.
Synthesis
The synthesis of this compound can be achieved through the condensation of 1,1,3,3-tetramethoxypropane with 2-nitrophenylhydrazine.
2.1. Experimental Protocol: Synthesis of this compound
Materials:
-
1,1,3,3-Tetramethoxypropane
-
2-Nitrophenylhydrazine
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Diethyl ether
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 1,1,3,3-tetramethoxypropane (1.0 equivalent) and 2-nitrophenylhydrazine (1.0 equivalent) in ethanol is prepared.
-
A catalytic amount of concentrated hydrochloric acid is added to the solution.
-
The reaction mixture is heated at reflux for 4 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in diethyl ether and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford this compound as a yellow solid.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |
| 8.13 (dd, J = 8.3, 1.3 Hz, 1H) | Ar-H | 145.2 |
| 7.95 (d, J = 2.5 Hz, 1H) | Pyrazole-H | 142.1 |
| 7.77 – 7.68 (m, 3H) | Ar-H, Pyrazole-H | 134.0 |
| 7.55 (ddd, J = 8.7, 7.3, 1.4 Hz, 1H) | Ar-H | 129.0 |
| 6.51 (t, J = 2.2 Hz, 1H) | Pyrazole-H | 128.9 |
| 125.6 | ||
| 108.8 |
3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3146 | C-H stretch (aromatic) |
| 1599 | C=C stretch (aromatic) |
| 1526 | N-O stretch (asymmetric, NO₂) |
| 1354 | N-O stretch (symmetric, NO₂) |
| 1046 | C-N stretch |
| 781 | C-H bend (out-of-plane) |
3.3. Mass Spectrometry (MS)
| m/z | Assignment |
| 189.05 | [M]⁺ |
| 173.06 | [M - O]⁺ |
| 143.06 | [M - NO₂]⁺ |
| 116.05 | |
| 90.04 |
Reactivity
The reactivity of this compound is influenced by the electronic properties of both the pyrazole and the nitrophenyl rings.
4.1. Electrophilic Aromatic Substitution
The pyrazole ring is generally susceptible to electrophilic attack, with the C4 position being the most favored site for substitution. However, the electron-withdrawing nature of the 1-(2-nitrophenyl) group is expected to deactivate the pyrazole ring towards electrophilic substitution compared to unsubstituted pyrazole.
4.2. Nucleophilic Aromatic Substitution
The presence of the strongly electron-withdrawing nitro group on the phenyl ring, ortho to the point of attachment to the pyrazole, makes the phenyl ring susceptible to nucleophilic aromatic substitution. The positions ortho and para to the nitro group are activated towards attack by nucleophiles.
4.3. Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl). This transformation provides a synthetic handle for further functionalization and the synthesis of a variety of derivatives.
Caption: Reactivity overview of this compound.
Potential Applications in Drug Development
While specific studies on the biological activity of this compound are limited, the broader class of nitrophenylpyrazole derivatives has demonstrated a range of pharmacological activities. Notably, some derivatives have been investigated for their anticancer properties. The pyrazole scaffold is a common motif in many biologically active compounds, and the introduction of a nitrophenyl group can modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets. Further research is warranted to explore the therapeutic potential of this compound and its analogues.
Conclusion
This technical guide has summarized the key chemical properties of this compound, providing detailed information on its synthesis, spectroscopic characterization, and general reactivity. While the specific biological roles of this compound are yet to be fully elucidated, the information presented here serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further investigation into this and related pyrazole derivatives.
References
Technical Guide: Physicochemical Properties and Synthesis of 1-(2-Nitrophenyl)pyrazole
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the physicochemical properties, specifically the melting and boiling points, of 1-(2-Nitrophenyl)pyrazole. It includes a proposed experimental protocol for its synthesis and characterization, based on established methods for pyrazole derivatives.
Physicochemical Data
The key physical properties of this compound are summarized in the table below. These values are critical for its purification, handling, and application in various research and development settings.
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₂ | [1] |
| Molecular Weight | 189.17 g/mol | [1] |
| Melting Point | 87-88 °C | [1] |
| Boiling Point | 332.7 ± 25.0 °C | [1] |
| Appearance | Solid |
Proposed Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate literature, a plausible and widely used method is the cyclocondensation reaction of a 1,3-dicarbonyl compound with a substituted hydrazine. A common approach is the Knorr pyrazole synthesis or similar variations.
Synthesis of this compound
This protocol describes a representative synthesis route involving the reaction of malondialdehyde or a synthetic equivalent with 2-nitrophenylhydrazine.
Materials:
-
Malondialdehyde tetraethyl acetal
-
2-Nitrophenylhydrazine hydrochloride
-
Hydrochloric acid (HCl)
-
Ethanol
-
Sodium acetate
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of 2-Nitrophenylhydrazine: If starting from the hydrochloride salt, neutralize it by dissolving in water and adding a base like sodium acetate until the free hydrazine precipitates. Filter the precipitate, wash with cold water, and dry.
-
Hydrolysis of Malondialdehyde Acetal: Dissolve malondialdehyde tetraethyl acetal in a mixture of ethanol and dilute hydrochloric acid. Stir the mixture at room temperature for 1-2 hours to generate the free malondialdehyde in situ.
-
Cyclocondensation Reaction: To the solution containing malondialdehyde, add an equimolar amount of 2-nitrophenylhydrazine. The reaction is often catalyzed by a small amount of acid.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation of the product. If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Purification: Collect the crude solid by filtration. The product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel using a mobile phase like ethyl acetate/hexane.[2]
Characterization
To confirm the identity and purity of the synthesized this compound, the following characterization techniques would be employed:
-
Melting Point Determination: The melting point of the purified product would be measured using a standard melting point apparatus and compared to the literature value. A sharp melting range close to 87-88 °C would indicate high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would be recorded to confirm the chemical structure. The spectra should show the expected signals for the pyrazole and nitrophenyl rings.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the C=N and C=C stretching vibrations of the pyrazole ring and the strong symmetric and asymmetric stretches of the nitro (NO₂) group.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound, confirming the molecular formula C₉H₇N₃O₂. The molecular ion peak [M]⁺ would be expected at m/z 189.17.
Synthesis and Purification Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Proposed workflow for the synthesis and purification of this compound.
References
Spectroscopic Profile of 1-(2-Nitrophenyl)pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(2-Nitrophenyl)pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its distinct spectral signature is crucial for its identification, purity assessment, and the elucidation of its structural features, which are fundamental aspects of drug discovery and development. This document outlines the key spectroscopic data and detailed experimental methodologies for the analysis of this compound.
Molecular Structure and Spectroscopic Overview
This compound possesses a molecular formula of C₉H₇N₃O₂ and a molecular weight of 189.17 g/mol . Its structure, featuring a pyrazole ring linked to a nitrophenyl group at the ortho position, gives rise to a unique spectroscopic fingerprint. The following sections detail the characteristic data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| H-3' | ~8.0 - 8.2 | d | Pyrazole ring |
| H-4' | ~6.5 - 6.7 | t | Pyrazole ring |
| H-5' | ~7.8 - 8.0 | d | Pyrazole ring |
| H-3 | ~7.9 - 8.1 | dd | Nitrophenyl ring |
| H-4 | ~7.6 - 7.8 | td | Nitrophenyl ring |
| H-5 | ~7.7 - 7.9 | td | Nitrophenyl ring |
| H-6 | ~7.5 - 7.7 | dd | Nitrophenyl ring |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | |
| C-3' | ~140 - 142 | Pyrazole ring | |
| C-4' | ~108 - 110 | Pyrazole ring | |
| C-5' | ~128 - 130 | Pyrazole ring | |
| C-1 | ~135 - 137 | Nitrophenyl ring | |
| C-2 | ~145 - 147 | Nitrophenyl ring | |
| C-3 | ~125 - 127 | Nitrophenyl ring | |
| C-4 | ~130 - 132 | Nitrophenyl ring | |
| C-5 | ~124 - 126 | Nitrophenyl ring | |
| C-6 | ~133 - 135 | Nitrophenyl ring |
Note: These are predicted values based on data from analogous compounds and may vary depending on the solvent and experimental conditions.
Experimental Protocol for NMR Spectroscopy
A general procedure for obtaining NMR spectra of pyrazole derivatives is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 or 500 MHz spectrometer. Key parameters typically include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is generally required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to identify the characteristic functional groups present in this compound. The spectrum will exhibit distinct absorption bands corresponding to the vibrations of the nitro group, the aromatic rings, and the pyrazole moiety.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-O Asymmetric Stretch (NO₂) | 1520 - 1560 | Strong |
| N-O Symmetric Stretch (NO₂) | 1345 - 1385 | Strong |
| C=C Aromatic Stretch | 1450 - 1600 | Medium to Strong |
| C-N Stretch (Pyrazole) | 1250 - 1350 | Medium |
| C-H Aromatic Stretch | 3000 - 3100 | Medium to Weak |
| C-H Aromatic Bend (out-of-plane) | 700 - 900 | Strong |
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or a pure KBr pellet.
-
Place the sample pellet in the spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands arising from π → π* transitions of the aromatic rings and n → π* transitions associated with the nitro group and the pyrazole ring.
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Transition | Expected λ_max (nm) | Solvent |
| π → π | ~250 - 280 | Ethanol/Methanol |
| n → π | ~320 - 350 | Ethanol/Methanol |
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) to an appropriate concentration (typically in the micromolar range).
-
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum using the pure solvent.
-
Record the absorption spectrum of the sample solution, typically over a range of 200-800 nm.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its molecular formula and structure.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z (expected) | Interpretation |
| [M]⁺ | 189.05 | Molecular Ion |
| [M - NO₂]⁺ | 143.06 | Loss of the nitro group |
| [C₆H₄N]⁺ | 90.05 | Fragment from the nitrophenyl ring |
| [C₃H₃N₂]⁺ | 67.03 | Fragment from the pyrazole ring |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.
Workflow and Logical Relationships
The spectroscopic characterization of this compound follows a logical workflow to ensure comprehensive analysis and structural confirmation.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Signaling Pathways and Experimental Workflows
While this compound is not directly involved in a known signaling pathway as an endogenous molecule, its derivatives are often investigated for their potential to modulate various biological pathways in drug discovery. The general workflow for evaluating the biological activity of such a compound is depicted below.
Caption: General workflow for the biological evaluation of a this compound derivative.
This technical guide serves as a foundational resource for professionals engaged in the research and development of pyrazole-based compounds. The provided spectroscopic data and experimental protocols are intended to facilitate the accurate identification and characterization of this compound, thereby supporting its potential applications in various scientific disciplines.
An In-depth Technical Guide on the ¹H and ¹³C NMR Data for 1-(2-Nitrophenyl)pyrazole
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-(2-Nitrophenyl)pyrazole. The information herein is essential for the structural elucidation, purity assessment, and quality control of this compound in various research and development applications.
Chemical Structure
The structural formula of this compound is presented below, with atoms numbered for unambiguous NMR signal assignment.
Caption: Chemical structure of this compound with atom numbering.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on established data for pyrazole and 2-nitrophenyl moieties.[1][2][3][4]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.30 | dd | J = 8.0, 1.5 | H-3' |
| ~7.95 | d | J = 2.5 | H-3 |
| ~7.80 | td | J = 7.5, 1.5 | H-5' |
| ~7.70 | d | J = 1.5 | H-5 |
| ~7.65 | td | J = 8.0, 1.5 | H-4' |
| ~7.55 | dd | J = 8.0, 1.5 | H-6' |
| ~6.50 | t | J = 2.0 | H-4 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~148.0 | C-2' |
| ~142.0 | C-5 |
| ~135.0 | C-1' |
| ~134.0 | C-4' |
| ~130.0 | C-3 |
| ~129.5 | C-6' |
| ~128.0 | C-5' |
| ~125.0 | C-3' |
| ~108.0 | C-4 |
Experimental Protocol
The following is a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.
3.1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
3.2. NMR Instrument Parameters
The following parameters are typical for a 400 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence (e.g., zg30).
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64, depending on the sample concentration.
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance and sensitivity.[2]
3.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
Logical Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the logical workflow from sample preparation to structural elucidation using NMR spectroscopy.
Caption: Workflow for NMR data acquisition and structural analysis.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. benchchem.com [benchchem.com]
- 3. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
An In-depth Technical Guide on the Solubility of 1-(2-Nitrophenyl)pyrazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-(2-Nitrophenyl)pyrazole, a key building block in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, developing purification strategies such as recrystallization, and for its application in various chemical processes. This document outlines a detailed experimental protocol for solubility determination and presents a logical workflow for this assessment.
Quantitative Solubility Data
Currently, there is a notable absence of published quantitative data on the solubility of this compound in common organic solvents. The following table is provided as a template for researchers to systematically record and compare experimentally determined solubility values. It is crucial to specify the temperature at which each measurement is made, as solubility is highly temperature-dependent.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |
| e.g., Acetone | ||||
| e.g., Acetonitrile | ||||
| e.g., Chloroform | ||||
| e.g., Dichloromethane | ||||
| e.g., Dimethylformamide (DMF) | ||||
| e.g., Dimethyl Sulfoxide (DMSO) | ||||
| e.g., Ethanol | ||||
| e.g., Ethyl Acetate | ||||
| e.g., Hexane | ||||
| e.g., Methanol | ||||
| e.g., Tetrahydrofuran (THF) | ||||
| e.g., Toluene |
Experimental Protocol for Solubility Determination
The following protocol details the isothermal shake-flask method, a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent. This method can be followed by either gravimetric or spectroscopic analysis to quantify the solute concentration in a saturated solution.
2.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps or sealed flasks
-
Thermostatic shaker or incubator with orbital shaking capabilities
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
For Gravimetric Analysis: Evaporating dish or watch glass, oven
-
For Spectroscopic Analysis: UV-Vis spectrophotometer, cuvettes
2.2. Procedure
-
Preparation of Solvent: Ensure all solvents are of high purity to avoid interferences.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid at the end of the equilibration period is essential to ensure a saturated solution.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature. Agitate the mixtures for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The agitation speed should be vigorous enough to keep the solid suspended but not so high as to cause splashing.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles.
-
Quantification:
-
Gravimetric Method:
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer a known volume of the filtered saturated solution into the pre-weighed dish.
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.
-
Once the solvent is removed, place the dish in an oven at a temperature below the melting point of this compound (87-88°C) until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it. The difference in weight corresponds to the mass of the dissolved solute.
-
-
Spectroscopic Method (UV-Vis):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.
-
-
-
Calculation of Solubility:
-
Gravimetric: Solubility ( g/100 mL) = (mass of residue / volume of solution taken) × 100
-
Spectroscopic: Calculate the concentration from the calibration curve, accounting for the dilution factor.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
This guide provides the necessary framework for researchers to systematically determine and report the solubility of this compound in various organic solvents. The availability of such data will be invaluable for the broader scientific community in advancing research and development involving this important chemical compound.
Theoretical Exploration of 1-(2-Nitrophenyl)pyrazole: A Computational and Structural Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Nitrophenyl)pyrazole and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science.[1][2] Their biological activity and physical properties are intrinsically linked to their three-dimensional structure and electronic characteristics. This technical guide provides an in-depth analysis of the structural and electronic properties of this compound, drawing upon a synthesis of theoretical and experimental studies. Computational methods, particularly Density Functional Theory (DFT), have proven invaluable in elucidating the conformational preferences, molecular orbital distributions, and spectroscopic signatures of these molecules.[3][4][5] This document summarizes key findings from these theoretical investigations, presents quantitative structural data in a comparative format, and outlines the methodologies employed in both computational and experimental characterization.
Introduction
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a scaffold that is a cornerstone in the development of a wide array of pharmacologically active agents.[1][2][6] The introduction of a nitrophenyl group, particularly at the N1 position, can significantly modulate the molecule's electronic properties and, consequently, its biological activity.[1][4][7] The ortho-nitro substitution on the phenyl ring introduces steric and electronic effects that dictate the molecule's preferred conformation, influencing its interactions with biological targets.[3][4] Theoretical studies, in conjunction with experimental techniques like X-ray crystallography and NMR spectroscopy, provide a powerful approach to understanding these structure-property relationships at a molecular level.
Molecular Structure and Conformational Analysis
The key structural feature of this compound is the relative orientation of the pyrazole and the 2-nitrophenyl rings. This orientation is primarily governed by the torsion angle around the N1-C1' bond. Theoretical calculations, often employing DFT methods, have been instrumental in exploring the potential energy surface and identifying the most stable conformations.[3]
In many cases, a non-coplanar arrangement between the two rings is favored to minimize steric hindrance between the pyrazole ring and the ortho-nitro group.[4] Some studies on related compounds have found an attractive intramolecular interaction between the nitro group and the N2 atom of the pyrazole ring, which can influence the conformation.[3]
Table 1: Selected Optimized Geometrical Parameters of this compound Derivatives from Theoretical and Experimental Studies
| Parameter | Bond/Angle | Theoretical Value (DFT) | Experimental Value (X-ray) | Reference |
| Bond Length | N1-N2 (Å) | 1.360 | 1.360(2) | [8] |
| N1-C5 (Å) | 1.335 | 1.335(2) | [8] | |
| N2-C3 (Å) | 1.367 | 1.367(2) | [8] | |
| N1-C1' (Å) | - | - | ||
| Bond Angle | N2-N1-C5 (°) | - | - | |
| N1-N2-C3 (°) | - | - | ||
| Dihedral Angle | C5-N1-C1'-C2' (°) | - | - |
Electronic Properties
The electronic properties of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity and potential as a pharmacophore.[5] The nitro group, being a strong electron-withdrawing group, significantly influences the electronic landscape of the molecule.
DFT calculations are routinely used to compute these properties. The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of the molecule.[5] A smaller energy gap suggests a molecule is more polarizable and has a higher chemical reactivity.
Workflow for Theoretical Electronic Structure Calculation
Caption: Workflow for DFT-based electronic structure analysis.
Spectroscopic Analysis
Theoretical calculations are highly effective in predicting and interpreting spectroscopic data, including vibrational (FT-IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.
-
Vibrational Spectroscopy: Calculated vibrational frequencies can be correlated with experimental FT-IR and Raman spectra to assign specific vibrational modes to functional groups within the molecule.[4]
-
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate theoretical ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data to confirm the molecular structure.[3]
-
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic transitions and the corresponding absorption wavelengths, aiding in the interpretation of UV-Vis spectra.[4][5] For instance, the absorption bands can be assigned to specific electronic transitions, such as n→π* or π→π*.[4]
Experimental Protocols
The theoretical studies are often validated by experimental data. The following are key experimental techniques and their general protocols used in the characterization of this compound and its analogs.
Single-Crystal X-ray Diffraction
This technique provides the most accurate and detailed information about the three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Methodology:
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a suitable solvent containing the synthesized compound.
-
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (often 100 K or 293 K).
-
Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain the final atomic coordinates and anisotropic displacement parameters.
Density Functional Theory (DFT) Calculations
DFT is the most widely used computational method for studying the electronic structure of molecules.
Methodology:
-
Model Building: An initial 3D structure of the molecule is built using molecular modeling software.
-
Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This is typically performed using a specific functional (e.g., B3LYP, B3PW91) and a basis set (e.g., 6-311++G(d,p)).[4]
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra.
-
Property Calculations: Various electronic properties, such as HOMO-LUMO energies, molecular electrostatic potential, and theoretical NMR and UV-Vis spectra, are calculated using appropriate levels of theory.
Logical Relationship of Theoretical and Experimental Analysis
Caption: Interplay between experimental and theoretical studies.
Conclusion
The integration of theoretical and experimental approaches provides a comprehensive understanding of the structural and electronic properties of this compound. DFT calculations, in particular, offer a powerful tool for predicting molecular geometries, electronic distributions, and spectroscopic characteristics, which are in good agreement with experimental findings from techniques like X-ray crystallography and various spectroscopic methods. This detailed molecular-level insight is crucial for the rational design of novel this compound derivatives with tailored properties for applications in drug discovery and materials science. Future studies could focus on the dynamics of this molecule in different environments and its interactions with specific biological targets to further elucidate its mechanism of action.
References
- 1. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. connectsci.au [connectsci.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
discovery and history of nitrophenyl-substituted pyrazoles
An In-depth Technical Guide to the Discovery and History of Nitrophenyl-Substituted Pyrazoles For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a nitrophenyl substituent to this heterocyclic system has been a critical strategy in modulating and enhancing a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of nitrophenyl-substituted pyrazoles. It details key experimental protocols for their synthesis, presents quantitative biological activity data in structured tables, and illustrates pivotal workflows and relationships using standardized diagrams. This document serves as an in-depth resource for researchers engaged in the design and development of novel pyrazole-based therapeutic agents.
Discovery and Historical Context
The history of pyrazoles begins with German chemist Ludwig Knorr in 1883. While investigating the derivatives of quinine, he discovered the condensation reaction between ethyl acetoacetate and phenylhydrazine.[1][2] This reaction did not yield the expected quinoline derivative but instead produced a five-membered heterocyclic compound, 1-phenyl-3-methyl-5-pyrazolone, the first substituted pyrazole.[3] This seminal discovery, now known as the Knorr Pyrazole Synthesis, opened the door to a vast new area of heterocyclic chemistry.[4][5]
The initial pyrazolone, named Antipyrine, quickly found use as an analgesic and antipyretic drug, cementing the pharmacological importance of the pyrazole scaffold. Following Knorr's foundational work, chemists began to explore variations by modifying the hydrazine and dicarbonyl components. The introduction of the nitrophenyl group was a logical progression, utilizing nitrophenylhydrazine as a readily available starting material. This substitution was found to significantly influence the electronic properties and biological activities of the resulting pyrazole derivatives. Researchers soon discovered that nitrophenyl-substituted pyrazoles exhibited a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and receptor-modulating properties, making them a focal point of drug discovery efforts that continue to this day.[6][7]
Key Synthetic Methodologies and Protocols
The synthesis of nitrophenyl-substituted pyrazoles can be achieved through several robust and versatile methods. The choice of method often depends on the desired substitution pattern on the pyrazole ring.
The Knorr Pyrazole Synthesis (from 1,3-Dicarbonyls)
This classical method involves the cyclocondensation of a 1,3-dicarbonyl compound (like a β-ketoester) with a nitrophenyl-substituted hydrazine.[4]
Experimental Protocol: Synthesis of 5-Methyl-2-(3-nitrophenyl)-1,2-dihydropyrazol-3-one
-
Reaction Setup: Dissolve 3-nitrophenylhydrazine (0.01 mol) in 15 mL of ethanol. In a separate flask, dissolve ethyl acetoacetate (EAA) (0.01 mol) in 15 mL of ethanol.
-
Condensation: Add the EAA solution to the 3-nitrophenylhydrazine solution.
-
Cyclization: Reflux the resulting mixture for 3 to 8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, recover the ethanol by distillation.
-
Purification: Dissolve the residue in chloroform, wash with water, and dry the organic layer to obtain the crude pyrazolone derivative. Further purification can be achieved by recrystallization.
Synthesis from Chalcones
This is a highly effective two-step method, particularly for producing aryl-substituted pyrazolines, which can then be oxidized to pyrazoles if desired. First, a nitrophenyl-substituted chalcone is synthesized via a Claisen-Schmidt condensation, which is then cyclized with hydrazine.[8][9]
Experimental Protocol: Synthesis of 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde [8]
-
Part 1: Chalcone Preparation
-
Dissolve 3-nitrobenzaldehyde (30 mmol) and acetophenone (30 mmol) in methanol in a round-bottomed flask.
-
Place the flask in an ice bath and stir the mixture for 3 hours while adding a cold 11% NaOH solution dropwise.
-
The resulting precipitate (the chalcone) is filtered, washed with water, and dried.
-
-
Part 2: Pyrazoline Synthesis
-
To a mixture of the synthesized chalcone (15 mmol) in 15 mL of formic acid, add hydrazine hydrate (30 mmol) in 15 mL of ethanol dropwise.
-
Reflux the reaction mixture for 24 hours with constant stirring.
-
Cool the resultant solution and pour it onto crushed ice to precipitate the crude product.
-
Recrystallize the product from ethyl acetate to yield the pure pyrazoline.
-
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of activated aromatic compounds, including pyrazoles. It is particularly useful for synthesizing pyrazole-4-carbaldehydes, which are valuable intermediates for further functionalization. The reaction typically uses a Vilsmeier reagent prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[10][11]
Experimental Protocol: General Synthesis of 1,3-Disubstituted-5-chloro-1H-pyrazole-4-carbaldehydes [10]
-
Reagent Preparation: In a flask, cool DMF (3 equivalents) to 0 °C. Add POCl₃ (3 equivalents) dropwise while maintaining the temperature. Stir for 30 minutes at 0 °C.
-
Reaction: Add the starting 5-chloro-1H-pyrazole (1 equivalent) to the Vilsmeier reagent.
-
Heating: Allow the mixture to warm to room temperature and then heat to 80 °C for 12-24 hours.
-
Work-up: Pour the cooled reaction mixture onto crushed ice and neutralize with a saturated NaHCO₃ solution.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify using column chromatography.
[3+2] Cycloaddition
This modern and efficient method involves the reaction of a 1,3-dipole (such as a diazoalkane or a nitrilimine) with a dipolarophile (such as an alkyne or an alkene). The [3+2] cycloaddition of nitroolefins with diazoacetonitrile is a regioselective approach to synthesizing functionalized nitropyrazoles.[12][13]
Experimental Protocol: Synthesis of Pyrazoles from Nitroolefins and Diazoacetonitrile [12]
-
Reaction Setup: To a solution of the nitroolefin (1.0 mmol) in a suitable solvent (e.g., methanol), add a catalyst such as piperidine (10 mol%).
-
Addition of Dipole: Add a solution of diazoacetonitrile (1.2 mmol) dropwise to the mixture at room temperature.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired pyrazole product.
Biological and Pharmacological Activities
Nitrophenyl-substituted pyrazoles exhibit a remarkable diversity of biological activities, making them attractive scaffolds for drug development. The electron-withdrawing nature of the nitro group often plays a key role in receptor binding and biological function.
Antimicrobial Activity
Many nitrophenyl-pyrazole derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens. The mechanism is often attributed to the disruption of the bacterial cell wall or other essential enzymatic processes.[14]
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Nitrophenyl-Substituted Pyrazoles
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Escherichia coli | 0.25 | [7] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide analog | Aspergillus niger | 1 | [7] |
| (5-(4-chlorophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone | Staphylococcus aureus | 0.05 | [15][16] |
| (5-(4-chlorophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone | Candida albicans | 0.05 | [15][16] |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazoles are well-documented, with Celecoxib being a famous example. Nitrophenyl substitution has been explored to develop new anti-inflammatory agents, some of which show significant inhibition of carrageenan-induced paw edema in animal models.[17]
Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound | Assay | Activity | Reference |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Carrageenan-induced paw edema | Better than Diclofenac sodium | [7] |
| Pyrazole-substituted Chalcone (2a) | Carrageenan-induced paw edema | 85.23 ± 1.92 % inhibition | [17] |
| Pyrazole-substituted Chalcone (2b) | Carrageenan-induced paw edema | 85.78 ± 0.99 % inhibition | [17] |
| Pyrazole-substituted Cyanopyridone (6b) | Carrageenan-induced paw edema | 89.57 % inhibition | [17] |
Anticancer Activity
The pyrazole scaffold is present in several approved kinase inhibitor drugs. Nitrophenyl-pyrazoles have been evaluated for their cytotoxic effects against various human cancer cell lines, showing promise as potential anticancer agents by inducing apoptosis and cell cycle arrest.
Table 3: Anticancer Activity (IC₅₀) of Selected Pyrazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3f (a trimethoxyphenyl-pyrazole) | MDA-MB-468 (Breast) | 14.97 (at 24h) | [18] |
| 3f (a trimethoxyphenyl-pyrazole) | MDA-MB-468 (Breast) | 6.45 (at 48h) | [18] |
| Thiazolyl-pyrazole analog (18) | HepG-2 (Liver) | 2.20 ± 0.13 µg/mL | [19] |
| Pyrazole acetohydrazide analog (32) | A2780 (Ovarian) | 8.63 (pIC₅₀) | [20] |
Estrogen Receptor (ER) Modulation
Tetrasubstituted pyrazoles have been identified as high-affinity ligands for estrogen receptors. The strategic placement of a nitro group on one of the phenyl rings can significantly alter the binding affinity and selectivity for ER subtypes (ERα and ERβ), making these compounds interesting candidates for development as Selective Estrogen Receptor Modulators (SERMs).[6][21]
Table 4: Estrogen Receptor Binding Affinity of Nitro-Substituted Triaryl Pyrazoles
| Compound | ERα Relative Binding Affinity (RBA) | ERβ Relative Binding Affinity (RBA) | Reference |
| 5a (4-nitro) | 0.40 | 0.88 | [6][22] |
| 5b (3-nitro) | 0.20 | 0.25 | [6][22] |
| 5c (2-nitro) | 5.17 | 3.27 | [6][22] |
| 5d (4-nitro regioisomer) | 0.20 | 0.52 | [6][22] |
| Propylpyrazole triol (PPT, non-nitro reference) | 46 | 0.12 | [23][24] |
RBA is relative to estradiol (RBA = 100).
Standardized Workflows
The development of nitrophenyl-substituted pyrazoles follows a logical progression from synthesis to biological evaluation.
Conclusion
From the foundational discovery by Ludwig Knorr, the field of pyrazole chemistry has grown into a critical pillar of medicinal chemistry. The strategic incorporation of the nitrophenyl moiety has proven to be a highly effective method for generating derivatives with potent and diverse pharmacological profiles. The synthetic routes to these compounds are well-established and versatile, allowing for extensive structure-activity relationship studies. With demonstrated efficacy in antimicrobial, anti-inflammatory, anticancer, and receptor-modulating applications, nitrophenyl-substituted pyrazoles will undoubtedly continue to be a rich area of investigation for scientists and researchers dedicated to the discovery of next-generation therapeutics. This guide serves as a foundational resource to support and inspire these ongoing and future research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijrpc.com [ijrpc.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of novel nitro-substituted triaryl pyrazole derivatives as potential estrogen receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Preliminary Biological Screening of 1-(2-Nitrophenyl)pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary biological screening of 1-(2-nitrophenyl)pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. The document details the experimental protocols for evaluating its potential antimicrobial, anti-inflammatory, and anticancer activities. Quantitative data from relevant studies on analogous pyrazole derivatives are summarized to provide a comparative context for future research. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the methodologies and potential mechanisms of action. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.
Introduction
Pyrazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered substantial attention in the field of drug discovery due to their broad spectrum of pharmacological activities. These activities include antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The introduction of a nitrophenyl group at the N1 position of the pyrazole ring can significantly influence the molecule's electronic properties and, consequently, its biological activity. This guide focuses on the preliminary biological screening of this compound, outlining the essential in vitro and in vivo assays to elucidate its therapeutic potential.
Data Presentation: Biological Activities of Substituted Pyrazole Derivatives
The following tables summarize the biological activities of various pyrazole derivatives from published literature. This data provides a benchmark for the expected potency of this compound and its analogs.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles | Staphylococcus aureus (MRSA) | 25.1 µM | [1] |
| Pyrazole-thiazole hybrid | Aspergillus niger | 1 | [2] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Escherichia coli | 0.25 | [2] |
| 1,5-diphenyl-1H-pyrazole derivative | Penicillium chrysogenum | - | [3] |
| 1,5-diphenyl-1H-pyrazole derivative | Pseudomonas aeruginosa | - | [3] |
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Assay | IC50 | Reference |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | 0.02 µM | [4] |
| 3,5-diarylpyrazole | COX-2 Inhibition | 0.01 µM | [4] |
| Pyrazole-thiazole hybrid | COX-2/5-LOX Inhibition | 0.03 µM / 0.12 µM | [4] |
| 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline | Lipoxygenase Inhibition | 0.68 - 4.45 µM | [5] |
Table 3: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 | Reference |
| 5-(2-Nitrophenyl)-1-aryl-1H-pyrazole derivative | MDA-MB-231 (Breast) | <2 µM | [6] |
| 5-(2-Nitrophenyl)-1-aryl-1H-pyrazole derivative | MCF7 (Breast) | <2 µM | [6] |
| Pyrazole-thiazolidinone derivative | Lung Cancer Cell Line | - (31.01% inhibition) | [7] |
| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast) | 1.31 µM | [8] |
| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 (Melanoma) | 0.45 µM | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the preliminary biological screening of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial and fungal strains.
-
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the stock solution with the appropriate broth to achieve a range of concentrations.
-
Prepare a standardized inoculum of the microbial strain (adjusted to 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX-2) Inhibition
This assay evaluates the ability of the test compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.
-
Materials:
-
Test compound
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Fluorometric or colorimetric probe
-
96-well plate
-
Plate reader
-
-
Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound or vehicle control.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence or absorbance).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This model is used to assess the in vivo acute anti-inflammatory activity of a compound.
-
Materials:
-
Test compound
-
Carrageenan solution (1% w/v in saline)
-
Wistar albino rats
-
Plethysmometer
-
-
Procedure:
-
Divide the rats into groups: control, standard (e.g., Indomethacin), and test groups (different doses of the compound).
-
Administer the test compound or standard drug orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), induce inflammation by injecting 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
In Vitro Anticancer Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
-
Materials:
-
Test compound
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
-
Topoisomerase II Inhibition Assay
This assay determines if the compound inhibits the activity of topoisomerase II, a key enzyme in DNA replication and a target for some anticancer drugs.
-
Materials:
-
Test compound
-
Human topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction buffer
-
ATP
-
Agarose gel electrophoresis equipment
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, supercoiled DNA, and various concentrations of the test compound.
-
Add topoisomerase II to initiate the reaction.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA products by agarose gel electrophoresis.
-
Inhibition of topoisomerase II will result in a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
-
Visualizations
Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the biological screening of this compound.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Mechanism of COX-2 Inhibition.
Caption: Workflow for Topoisomerase II Inhibition Assay.
Conclusion
The preliminary biological screening of this compound is a critical first step in evaluating its potential as a therapeutic agent. The protocols and data presented in this guide provide a robust framework for conducting these initial studies. The diverse biological activities observed in analogous pyrazole derivatives suggest that this compound is a promising scaffold for further investigation. The systematic application of the described antimicrobial, anti-inflammatory, and anticancer assays will be instrumental in elucidating its specific pharmacological profile and guiding future drug development efforts.
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. bio-protocol.org [bio-protocol.org]
- 4. researchhub.com [researchhub.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. atcc.org [atcc.org]
- 8. assaygenie.com [assaygenie.com]
Potential Derivatives of 1-(2-Nitrophenyl)pyrazole for Further Study: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its inherent properties, such as its ability to act as a hydrogen bond donor and acceptor, and its rigid planar structure, make it an ideal framework for designing targeted therapeutic agents.[3] Among the vast library of pyrazole derivatives, those bearing a 1-(2-nitrophenyl) substituent have emerged as a particularly promising class of compounds for further investigation. The introduction of the 2-nitrophenyl group can significantly influence the physicochemical properties and biological activity of the pyrazole core, offering opportunities for the development of novel drug candidates.[4]
This technical guide provides an in-depth overview of potential derivatives of 1-(2-nitrophenyl)pyrazole for further study. It summarizes key findings from existing literature, focusing on their synthesis, biological activities, and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical scaffold.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with 2-nitrophenylhydrazine.[5][6] Variations of this classical approach, as well as other synthetic strategies, have been employed to generate a diverse range of substituted 1-(2-nitrophenyl)pyrazoles.
A general synthetic scheme involves the reaction of substituted chalcones with 2-nitrophenylhydrazine in the presence of a suitable solvent and catalyst. For instance, the reaction of various chalcones with p-sulfamylphenylhydrazine has been reported to yield pyrazole derivatives.[7] Similarly, 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been synthesized and evaluated for their biological activities.[8]
Another common method is the 1,3-dipolar cycloaddition of nitrilimines with appropriate dipolarophiles.[9] This approach allows for the regioselective synthesis of highly functionalized pyrazoles.
Experimental Protocol: General Synthesis of 1-acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazoles [10]
-
Synthesis of 5-(4-nitrophenyl)furan-2-carbaldehyde: A diazotization reaction of 4-nitroaniline is performed in dilute HCl and water with NaNO2 solution at 0-5 °C. This is followed by a coupling reaction with freshly distilled furfural in the presence of aqueous cupric chloride.
-
Synthesis of 1-aryl-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-ones (Chalcones): The 5-(4-nitrophenyl)furan-2-carbaldehyde is condensed with various aromatic ketones using an alkali catalyst.
-
Synthesis of 1-acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazoles: The synthesized chalcones are subjected to a cyclocondensation reaction with hydrazine hydrate in glacial acetic acid at reflux temperature. The resulting products are then purified.
Biological Activities and Potential Therapeutic Applications
Derivatives of this compound have demonstrated a range of biological activities, highlighting their potential as therapeutic agents in various disease areas.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound derivatives. These compounds have shown cytotoxic effects against various cancer cell lines. For example, 5-(2-Nitrophenyl)‐1‐aryl‐1H‐pyrazoles have been designed and evaluated as topoisomerase inhibitors, demonstrating significant cytotoxicity against breast (MDA-MB-231 and MCF7), lung (A549), and colorectal (HCT116) cancer cell lines at low micromolar concentrations.[11] One particular derivative, compound 5e, exhibited potent anticancer effects on breast cancer cell lines with an IC50 value of less than 2 μM, while showing negligible toxicity towards normal cells.[11]
The presence of a methyl group on the pyrazole ring and a nitro group on the benzene ring has been observed to slightly increase the anticancer activity.[4] Specifically, a pyrazole derivative with a methyl group on the pyrazole ring and a hydrazide group linked to a carbonyl function showed high cytotoxicity against the chronic myelogenous leukemia cell line K562, with a pIC50 of 7.31.[4]
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5e | MDA-MB-231 | <2 | [11] |
| Compound 5e | MCF7 | <2 | [11] |
| Compound 1 | K562 | pIC50 = 7.31 | [4] |
| Compound 5 | Studied Cell Line | pIC50 = 6.48 | [4] |
Experimental Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay) [1]
-
Cell Seeding: Cancer cells (e.g., MCF-7, K562, A549) are seeded in 96-well plates at a suitable density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized pyrazole derivatives and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Antimicrobial Activity
The pyrazole nucleus is a well-established pharmacophore in the development of antimicrobial agents.[12][13] Derivatives of this compound have also been explored for their antibacterial and antifungal properties. For instance, novel nitrofuran-containing 1,3,4,5-tetrasubstituted pyrazole derivatives have shown good antibacterial and antifungal activity.[8] One compound, in particular, demonstrated promising results against E. coli, P. aeruginosa, S. aureus, and B. subtilis.[8]
Another study reported the synthesis of pyrazole derivatives containing a thiazole scaffold, with many of the compounds exhibiting good to moderate antibacterial and antifungal activities.[13] This suggests that the combination of the pyrazole and thiazole rings can lead to potent antimicrobial agents.
Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound ID | Microorganism | Activity/MIC | Reference |
| Compound 3b | E. coli, P. aeruginosa, S. aureus, B. subtilis | Good activity | [8] |
| Compound 3 | Escherichia coli | MIC: 0.25 μg/mL | [12] |
| Compound 4 | Streptococcus epidermidis | MIC: 0.25 μg/mL | [12] |
| Compound 2 | Aspergillus niger | MIC: 1 μg/mL | [12] |
Experimental Protocol: Antimicrobial Screening (Agar Well Diffusion Method) [12]
-
Media Preparation: Prepare and sterilize the appropriate nutrient agar for bacteria or Sabouraud dextrose agar for fungi.
-
Inoculation: Inoculate the sterile agar plates with the test microorganisms.
-
Well Preparation: Create wells of a specific diameter in the agar plates.
-
Compound Loading: Add a defined concentration of the test compounds (dissolved in a suitable solvent) to the wells.
-
Incubation: Incubate the plates at the appropriate temperature for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.
Kinase Inhibitory Activity
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[14][15] The pyrazole scaffold is a key component of many kinase inhibitors.[3] While specific studies on this compound derivatives as kinase inhibitors are emerging, the broader class of pyrazole derivatives has shown significant promise in this area. For example, pyrazole-based compounds have been developed as inhibitors of Akt1 kinase, Bcr-Abl kinase, and various other kinases involved in cancer progression.[14] The 2-nitrophenyl substitution could be a key feature to explore for developing selective and potent kinase inhibitors.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound derivatives likely involves the modulation of various cellular signaling pathways. For those exhibiting anticancer activity, potential targets include topoisomerases and protein kinases, leading to the inhibition of cell proliferation and induction of apoptosis.
Below are diagrams illustrating a general experimental workflow for screening potential drug candidates and a simplified representation of a kinase inhibition pathway.
Caption: Experimental workflow for the discovery and development of this compound derivatives.
Caption: Simplified signaling pathway illustrating competitive kinase inhibition by a this compound derivative.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing literature demonstrates their potential as anticancer, antimicrobial, and kinase inhibitory agents. Further research should focus on:
-
Expansion of the chemical library: Synthesizing a broader range of derivatives with diverse substitutions on both the pyrazole and the nitrophenyl rings to establish robust structure-activity relationships (SAR).
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to understand their therapeutic effects and potential side effects.
-
In vivo evaluation: Testing the most promising candidates in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Development of selective kinase inhibitors: Given the importance of kinases in various diseases, a focused effort to design this compound derivatives as selective inhibitors of specific kinases could lead to the discovery of novel targeted therapies.
This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound derivatives. The versatility of this scaffold, combined with the encouraging biological activities reported to date, warrants continued investigation to unlock its full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. mdpi.com [mdpi.com]
- 4. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds [mdpi.com]
- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 1-(2-Nitrophenyl)pyrazole
Introduction
N-aryl pyrazoles are significant heterocyclic scaffolds found in numerous biologically active compounds and functional materials. Their synthesis is a key step in the development of new pharmaceuticals and agrochemicals. The formation of the C-N bond between the pyrazole nitrogen and the aryl ring is the crucial transformation. Among the most effective methods for this N-arylation are modern cross-coupling reactions, such as the Buchwald-Hartwig amination, and classic methods like the Ullmann condensation.[1][2][3] This document provides detailed protocols for the synthesis of 1-(2-Nitrophenyl)pyrazole, focusing on the palladium-catalyzed Buchwald-Hartwig reaction as the primary method due to its high efficiency and broad substrate scope. An alternative protocol using the copper-catalyzed Ullmann condensation is also presented.
Methodology and Experimental Protocols
Two primary methods for the N-arylation of pyrazole with a 2-nitrophenyl group are presented: the Buchwald-Hartwig amination and the Ullmann condensation.
Protocol 1: Buchwald-Hartwig Amination (Recommended)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[1] This method is highly versatile and generally proceeds with high yields under relatively mild conditions.[3] It involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a phosphine ligand.[4][5]
Reaction Scheme:
Experimental Protocol:
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add pyrazole (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., X-Phos, 4-10 mol%).
-
Reaction Setup: Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Addition of Reactants: Add 1-bromo-2-nitrobenzene (1.0 equiv.) to the vessel, followed by the addition of a dry, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction Conditions: Place the sealed vessel in a preheated oil bath or a microwave reactor and heat to 100-110 °C.[3][6] Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter it through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Characterize the final product by NMR, IR, and mass spectrometry and determine the melting point.
Protocol 2: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction.[7] While it often requires higher temperatures and stoichiometric amounts of copper compared to palladium-catalyzed methods, it is a viable alternative, especially when the aryl halide is activated by electron-withdrawing groups like the nitro group.[2]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine pyrazole (1.2 equiv.), 1-iodo-2-nitrobenzene (1.0 equiv.), copper(I) iodide (CuI, 10-20 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a high-boiling polar solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[2]
-
Reaction Conditions: Heat the mixture to 120-150 °C with vigorous stirring for 12-48 hours. The reaction is typically conducted under an inert atmosphere to prevent oxidation of the copper catalyst.
-
Work-up and Purification: After cooling, the work-up and purification procedure is similar to that described for the Buchwald-Hartwig protocol. The crude product is typically isolated by filtration and purified by column chromatography.
Data Presentation
Table 1: Comparison of Synthetic Protocols
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)[3] | Copper (e.g., CuI, Cu powder)[2][8] |
| Ligand | Phosphine-based (e.g., X-Phos, BINAP)[3][9] | Often used (e.g., Phenanthroline)[2] |
| Base | K₂CO₃, Cs₂CO₃, KOtBu[3][6] | K₂CO₃, KOH[2] |
| Solvent | Toluene, Dioxane[3][4] | DMF, NMP, Nitrobenzene[2] |
| Temperature | 80 - 120 °C[6] | 120 - 210 °C[2] |
| Typical Yield | Good to Excellent (70-95%)[3] | Moderate to Good (50-80%) |
| Advantages | Milder conditions, broader scope, lower catalyst loading | Lower catalyst cost, effective for activated substrates |
Table 2: Characterization Data for this compound
| Property | Data |
| Molecular Formula | C₉H₇N₃O₂ |
| Molecular Weight | 189.17 g/mol |
| Physical Appearance | Yellowish solid |
| Melting Point | Approx. 174-176 °C (based on similar derivatives)[10] |
| ¹H NMR | Expect signals for pyrazole protons (δ 6.5-8.0 ppm) and nitrophenyl protons (δ 7.5-8.5 ppm)[10][11] |
| ¹³C NMR | Expect signals for pyrazole carbons (δ 105-145 ppm) and nitrophenyl carbons (δ 120-150 ppm)[11] |
| IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~1590 (C=N), ~1530 & ~1350 (asym/sym NO₂)[12][13] |
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of this compound.
Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.[4]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. connectjournals.com [connectjournals.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1-(2-Nitrophenyl)pyrazole: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-(2-Nitrophenyl)pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is achieved through the cyclocondensation of 2-nitrophenylhydrazine with a malondialdehyde precursor. This application note includes a step-by-step experimental procedure, a summary of the compound's physical and spectral data, and a graphical representation of the synthesis workflow.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of a nitrophenyl group onto the pyrazole ring can significantly modulate its biological activity and provides a handle for further chemical transformations, making this compound a valuable building block in drug discovery and development. The synthesis described herein follows a classic and reliable method for pyrazole formation.
Data Presentation
The quantitative data for the synthesized this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₉H₇N₃O₂ | [1] |
| Molecular Weight | 189.17 g/mol | [1] |
| Melting Point | 87-88 °C | [2] |
| Appearance | Solid | [1] |
Experimental Protocol
Synthesis of this compound
This protocol is based on the well-established Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound.[3] In this specific procedure, 2-nitrophenylhydrazine is reacted with a synthetic equivalent of malondialdehyde.
Materials:
-
2-Nitrophenylhydrazine
-
1,1,3,3-Tetramethoxypropane
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitrophenylhydrazine (1.0 eq) in ethanol.
-
Acidic Hydrolysis of Acetal: To the stirred solution, add a catalytic amount of concentrated hydrochloric acid. Then, add 1,1,3,3-tetramethoxypropane (1.1 eq) dropwise at room temperature. The acidic conditions will hydrolyze the acetal to generate malondialdehyde in situ.
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
-
Characterization: Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid. Characterize the product by determining its melting point and recording its ¹H and ¹³C NMR spectra.[1][2]
Mandatory Visualization
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for 1-(2-Nitrophenyl)pyrazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Nitrophenyl)pyrazole is a valuable precursor in organic synthesis, primarily utilized in the construction of fused heterocyclic systems. Its strategic placement of a nitro group on the phenyl ring ortho to the pyrazole nitrogen atom allows for facile intramolecular cyclization reactions upon reduction of the nitro group. This key transformation provides a direct route to the pyrazolo[1,5-a]quinazoline scaffold, a privileged heterocyclic motif found in numerous compounds with significant biological activities.
The pyrazolo[1,5-a]quinazoline core is of great interest to medicinal chemists due to its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] Derivatives of this scaffold have also been investigated as adenosine receptor antagonists and Topoisomerase I inhibitors, highlighting their potential in the development of novel therapeutics.[3][4]
These application notes provide a comprehensive overview of the use of this compound as a precursor, with detailed protocols for its synthesis and subsequent transformation into valuable heterocyclic compounds.
Key Synthetic Applications
The primary application of this compound is its use as a building block for the synthesis of pyrazolo[1,5-a]quinazolines and related fused heterocycles. The general synthetic strategy involves two key steps:
-
Synthesis of the this compound Precursor: This is typically achieved through the condensation of a suitable hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.
-
Reductive Cyclization: The nitro group of the this compound is reduced to an amino group, which then undergoes an intramolecular cyclization with a suitable electrophile to form the fused quinazoline ring system.
A common and efficient approach is a one-pot tandem reaction where the reduction of the nitro group and the subsequent cyclization occur in the same reaction vessel, streamlining the synthetic process.[5]
Data Presentation
Table 1: Reductive Cyclization of this compound Derivatives
| Precursor | Reducing Agent | Electrophile/Cyclizing Agent | Product | Yield (%) | Reference |
| 5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile | Sodium Dithionite (Na₂S₂O₄) | Carbon Disulfide (CS₂) | 6H-pyrazolo[1,5-a][6][7][8]benzotriazepine-3-carbonitrile derivative | Not Specified | [9] |
| 3/5-(2-Nitrophenyl)-1H-pyrazoles | Sodium Dithionite (Na₂S₂O₄) | Aldehydes | Pyrazolo[1,5-c]quinazolines | Good to Excellent | [5] |
| 3/5-(2-Nitrophenyl)-1H-pyrazoles | Sodium Dithionite (Na₂S₂O₄) | Carbon Disulfide (CS₂) | Pyrazolo[1,5-c]quinazoline-5(6H)-thiones | Good to Excellent | [5] |
| 1-(2-Nitro-4-R-phenyl)-1H-benzimidazoles | Tin(II) Chloride (SnCl₂) | - (Recyclization) | Rearranged products | High | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound (General Procedure)
This protocol describes a general method for the synthesis of N-aryl pyrazoles from a hydrazine and a β-dicarbonyl compound.
Materials:
-
2-Nitrophenylhydrazine
-
1,3-Diketone (e.g., malondialdehyde or a precursor)
-
Ethanol or Acetic Acid
-
Glacial Acetic Acid (catalyst, if needed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-nitrophenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
To the stirred solution, add the 1,3-dicarbonyl compound (1.0 - 1.2 eq).
-
If necessary, add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound.
Protocol 2: Reductive Cyclization of this compound to Pyrazolo[1,5-a]quinazoline using Sodium Dithionite
This protocol outlines a one-pot tandem reductive cyclization of a this compound derivative with an aldehyde to yield a pyrazolo[1,5-a]quinazoline.[5]
Materials:
-
This compound derivative (1.0 eq)
-
Aldehyde (1.2 eq)
-
Sodium Dithionite (Na₂S₂O₄) (3.0 eq)
-
Acetonitrile (ACN) and Water (H₂O) (e.g., 1:1 mixture)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the this compound derivative (1.0 eq) and the aldehyde (1.2 eq).
-
Add a solvent mixture of acetonitrile and water.
-
To this stirred solution, add sodium dithionite (3.0 eq) in portions at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired pyrazolo[1,5-a]quinazoline.
Visualizations
Experimental Workflow for Pyrazolo[1,5-a]quinazoline Synthesis
Caption: General workflow for the synthesis of pyrazolo[1,5-a]quinazolines.
Plausible Mechanism for Reductive Cyclization
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines [mdpi.com]
- 3. Phenylpyrazolo[1,5-a]quinazolin-5(4H)-one: a suitable scaffold for the development of non-camptothecin Topoisomerase I (Top1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-c]quinazoline derivatives and their simplified analogues as adenosine receptor antagonists: synthesis, structure-affinity relationships and molecular modeling studies [pubmed.ncbi.nlm.nih.gov]
- 5. Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. prepchem.com [prepchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. researchgate.net [researchgate.net]
Applications of 1-(2-Nitrophenyl)pyrazole Derivatives in Medicinal Chemistry: A Focus on Anticancer Properties
Application Note AN-PNP2025
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1] Within this class, 1-(2-Nitrophenyl)pyrazole derivatives have emerged as a promising chemotype, particularly in the development of novel anticancer agents. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, acting through multiple mechanisms, including the inhibition of essential enzymes like topoisomerases and the modulation of critical cell signaling pathways.[2] This document provides an overview of the applications of this compound derivatives, with a focus on their potential as topoisomerase inhibitors for cancer therapy. Detailed protocols for their synthesis and key biological evaluation assays are also presented.
Anticancer Applications
Derivatives of this compound, specifically 5-(2-Nitrophenyl)-1-aryl-1H-pyrazoles, have been identified as potent anticancer agents. These compounds exhibit significant cytotoxicity at low micromolar concentrations against a panel of human cancer cell lines, including breast (MDA-MB-231 and MCF7), lung (A549), and colorectal (HCT116) cancer cells.[2] Notably, some of these derivatives show selective cytotoxicity towards cancer cells with negligible effects on normal, non-cancerous cells, indicating a favorable therapeutic window.[2]
The anticancer activity of these compounds is attributed to their ability to induce cell cycle arrest, disrupt mitochondrial function, and trigger apoptosis.[2] One of the key mechanisms of action is the inhibition of topoisomerases I and II, crucial enzymes involved in DNA replication and repair.[2] By inhibiting these enzymes, this compound derivatives can lead to DNA damage and ultimately, cancer cell death.
Furthermore, these compounds have been shown to modulate the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer.[2][3][4][5] Specifically, they can lead to the downregulation of the oncogenic phosphorylated form of Akt (p-Akt) and the upregulation of the tumor suppressor protein, phosphorylated PTEN (p-PTEN).[2]
Data Presentation
The following table summarizes the in vitro anticancer activity of representative 5-(2-Nitrophenyl)-1-aryl-1H-pyrazole derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5e | MDA-MB-231 (Breast) | < 2 | [2] |
| 5e | MCF7 (Breast) | < 2 | [2] |
| - | A549 (Lung) | Not specified | [2] |
| - | HCT116 (Colorectal) | Not specified | [2] |
Note: Specific IC50 values for A549 and HCT116 were not available in the provided search results, although significant cytotoxicity was reported.
Experimental Protocols
Protocol 1: Synthesis of 5-(2-Nitrophenyl)-1-aryl-1H-pyrazoles
This protocol describes a general method for the synthesis of 5-(2-Nitrophenyl)-1-aryl-1H-pyrazoles, adapted from procedures for similar pyrazole derivatives.[6]
Materials:
-
Substituted aryl hydrazine
-
1-(2-Nitrophenyl)ethanone
-
Ethanol
-
Glacial Acetic Acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Chalcone Synthesis:
-
To a solution of 1-(2-Nitrophenyl)ethanone (1 mmol) in ethanol (20 mL), add an equimolar amount of a substituted benzaldehyde (1 mmol).
-
Add a catalytic amount of aqueous sodium hydroxide solution (10%) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Filter the precipitated chalcone, wash with water, and dry. Purify by recrystallization from ethanol.
-
-
Pyrazole Synthesis:
-
To a solution of the synthesized chalcone (1 mmol) in glacial acetic acid (15 mL), add the appropriate aryl hydrazine (1.2 mmol).
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated crude pyrazole, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic activity of the synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, MCF7, A549, HCT116)
-
DMEM or RPMI-1640 culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
Synthesized pyrazole compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized pyrazole compounds in culture medium from a stock solution in DMSO.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for another 48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
This protocol provides a general method for assessing the inhibitory effect of the compounds on human topoisomerase IIα-mediated relaxation of supercoiled plasmid DNA.[7][8][9]
Materials:
-
Human Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
5X Topoisomerase II Assay Buffer
-
10 mM ATP
-
Synthesized pyrazole compounds dissolved in DMSO
-
Etoposide (positive control)
-
Stop Solution/Loading Dye (containing SDS and Proteinase K)
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
5X Topoisomerase II Assay Buffer
-
Supercoiled plasmid DNA (e.g., 250 ng)
-
10 mM ATP
-
Test compound at various concentrations (or DMSO for control)
-
Nuclease-free water to a final volume of 19 µL.
-
-
Incubate the mixture at 37°C for 5 minutes.
-
-
Enzyme Reaction:
-
Add 1 µL of human Topoisomerase IIα enzyme to the reaction mixture.
-
Incubate at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Incubate at 37°C for another 30 minutes to digest the protein.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel in TAE buffer containing a DNA stain.
-
Run the gel at a constant voltage until the different DNA topoisomers are well separated.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
Supercoiled DNA will migrate faster than relaxed DNA. Inhibition of topoisomerase II will result in a higher proportion of supercoiled DNA compared to the control.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of the compounds on the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[10][11][12][13]
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Treat cells with the IC50 concentration of the test compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 5: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This protocol describes the measurement of changes in mitochondrial membrane potential using the fluorescent probe JC-1.[1][14][15]
Materials:
-
Cancer cells treated with the test compound
-
JC-1 dye
-
Culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells with the IC50 concentration of the test compound for a specified time (e.g., 24 hours).
-
-
JC-1 Staining:
-
Harvest the cells and resuspend them in fresh culture medium.
-
Add JC-1 dye to a final concentration of 2-5 µM.
-
Incubate the cells at 37°C for 15-30 minutes in the dark.
-
-
Washing and Analysis:
-
Wash the cells with PBS to remove excess dye.
-
Resuspend the cells in PBS for analysis.
-
Analyze the cells by flow cytometry or visualize them under a fluorescence microscope.
-
In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
-
Quantify the change in the red/green fluorescence ratio to determine the loss of mitochondrial membrane potential.
-
Visualizations
References
- 1. chem-agilent.com [chem-agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. scribd.com [scribd.com]
- 13. assaygenie.com [assaygenie.com]
- 14. researchgate.net [researchgate.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for 1-(2-Nitrophenyl)pyrazole Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the evaluation of 1-(2-nitrophenyl)pyrazole derivatives and related pyrazole compounds as potential anticancer agents. This document includes a summary of their cytotoxic activity, detailed experimental protocols for key biological assays, and diagrams of relevant signaling pathways and experimental workflows.
Introduction
Pyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties. The this compound scaffold, in particular, has been explored as a pharmacophore for the development of novel therapeutic agents. These compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression such as topoisomerases, cyclin-dependent kinases (CDKs), and receptor tyrosine kinases (EGFR, VEGFR-2). This document outlines the methodologies to assess the anticancer potential of these derivatives.
Data Presentation: In Vitro Cytotoxicity
The anticancer activity of various pyrazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following tables summarize the cytotoxic effects of several pyrazole derivatives from different studies.
Table 1: Cytotoxicity of 1,3,5-Trisubstituted-1H-pyrazole Derivatives
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | PC-3 (Prostate) IC50 (µM) |
| 6c | 12.35 | 15.85 | 18.63 |
| 8 | 10.19 | 12.48 | 15.24 |
| 10b | 8.24 | 10.33 | 12.19 |
| 10c | 9.15 | 11.57 | 13.48 |
| Doxorubicin | 7.81 | 9.26 | 10.52 |
Data sourced from studies on 1,3,5-trisubstituted-1H-pyrazole derivatives as Bcl-2 inhibitors.[1][2]
Table 2: Cytotoxicity of Pyrazole Hybrids against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Compound 3f | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) | Paclitaxel | 49.90 (24h), 25.19 (48h) |
| Compound P-03 | A549 (Lung) | 13.5 | Doxorubicin | 3.5 |
| Compound 5 | HepG2 (Liver) | 13.14 | Roscovitine | - |
| Compound 5 | MCF-7 (Breast) | 8.03 | Roscovitine | - |
| Compound 9 | HEPG2 (Liver) | - | Erlotinib | 10.6 |
| Compound 12 | HEPG2 (Liver) | 0.71 | Erlotinib | 10.6 |
Data compiled from multiple studies on pyrazole derivatives.[3][4][5][6][7]
Table 3: Enzyme Inhibitory Activity of Pyrazole Derivatives
| Compound | Target Enzyme | IC50 (µM) |
| Compound 9 | VEGFR-2 | 0.22 |
| Compound 3 | EGFR | 0.06 |
| Compound 4 | CDK2 | 3.82 |
| Compound 9 | CDK2 | 0.96 |
Data from studies on pyrazole derivatives as kinase inhibitors.[7][8]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the evaluation of novel this compound derivatives.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the compounds on cancer cell growth.
Protocol:
-
Seed cancer cells (e.g., A549, MCF-7, PC-3) in 96-well plates at a density of 4x10³ to 8x10³ cells per well and allow them to adhere overnight.[4][9]
-
Treat the cells with various concentrations of the pyrazole derivatives (e.g., 0.1 to 100 µM) for 48 or 72 hours.[4][9]
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[4][9]
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Cell Cycle Analysis
This protocol is used to investigate the effect of the compounds on cell cycle progression.
Protocol:
-
Seed cells (e.g., MDA-MB-468) in 6-well plates (2x10⁵ cells/well) and incubate for 24 hours.[4]
-
Treat the cells with the pyrazole derivative at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ice-cold ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI, 50 µg/mL).
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the cell population in each phase of the cell cycle (G0/G1, S, G2/M).[3][4]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in 6-well plates and treat with the test compound for 24 hours as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[3]
-
Incubate the cells for 15-20 minutes at room temperature in the dark.[3]
-
Analyze the stained cells by flow cytometry within one hour.[3] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic cells will be positive for both.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, Caspase-3, p53).[1][10]
Protocol:
-
Lyse the treated and untreated cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p53, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Mandatory Visualizations
Diagrams of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and processes described in this document.
Caption: General workflow for evaluating the anticancer potential of pyrazole derivatives.
Caption: Proposed intrinsic and extrinsic apoptosis pathways induced by pyrazole derivatives.
Caption: Mechanism of cell cycle arrest induced by certain pyrazole derivatives.
References
- 1. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 6. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Cytotoxicity of 1-(2-Nitrophenyl)pyrazole on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the cytotoxic effects of the novel compound, 1-(2-Nitrophenyl)pyrazole, on various cancer cell lines. The following sections detail the necessary protocols for assessing cell viability, membrane integrity, apoptosis, and cell cycle distribution. Adherence to these standardized methods will ensure the generation of robust and reproducible data, crucial for the preclinical assessment of this potential anticancer agent.
Overview of Cytotoxicity Evaluation
The primary objective is to determine the concentration-dependent cytotoxic effects of this compound on selected cancer cell lines. This involves a multi-faceted approach utilizing a panel of in vitro assays to elucidate the mechanisms of cell death induced by the compound. Key parameters to be assessed include the half-maximal inhibitory concentration (IC50), lactate dehydrogenase (LDH) release, induction of apoptosis, and alterations in cell cycle progression.
Data Presentation
Quantitative data from the cytotoxicity assays should be meticulously recorded and summarized for clear interpretation and comparison.
Table 1: IC50 Values of this compound on Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| MDA-MB-231 | Breast Adenocarcinoma | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | Data to be determined |
| HCT116 | Colon Carcinoma | Data to be determined |
Table 2: Summary of Mechanistic Studies of this compound (at IC50 concentration after 48h)
| Cancer Cell Line | % Apoptotic Cells (Annexin V+) | % Necrotic Cells (LDH Release) | % G2/M Phase Arrest |
| MCF-7 | Data to be determined | Data to be determined | Data to be determined |
| MDA-MB-231 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[1][2][3]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[4]
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Cell Membrane Integrity Assessment (LDH Assay)
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of plasma membrane integrity, a hallmark of necrosis.[6]
Materials:
-
LDH cytotoxicity assay kit
-
Treated cell culture supernatants
-
96-well plates
-
Microplate reader
Protocol:
-
Seed and treat cells with this compound as described in the MTT assay protocol.
-
At the end of the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[7]
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[8]
-
Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).[9]
-
Add 100 µL of the LDH reaction solution to each well.[7]
-
Incubate the plate for 30 minutes at room temperature, protected from light.[7][9]
-
Measure the absorbance at 490 nm using a microplate reader.[8]
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.
Apoptosis Detection (Annexin V-FITC/PI Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[10][11] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[10]
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Treated cells
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the predetermined IC50 concentration for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the cells by flow cytometry within one hour.[12]
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16]
Materials:
-
Treated cells
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.[17]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.[17]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.[18] The data is then analyzed to determine the percentage of cells in each phase of the cell cycle.
Mitochondrial Membrane Potential (ΔΨm) Assessment (JC-1 Assay)
The JC-1 assay is used to monitor mitochondrial health. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.[19]
Materials:
-
JC-1 assay kit
-
Treated cells
-
Flow cytometer or fluorescence microscope
Protocol:
-
Seed and treat cells as previously described.
-
At the end of the treatment, incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer provided in the kit.
-
Analyze the cells by flow cytometry, measuring the fluorescence intensity in both the green (FITC) and red (PE or PerCP) channels.[19]
-
The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating cytotoxicity.
Potential Signaling Pathway for Apoptosis Induction
Caption: Potential intrinsic apoptosis signaling pathway.
Logical Relationship of Experimental Design
Caption: Logical flow of the experimental design.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. static.igem.org [static.igem.org]
- 14. kumc.edu [kumc.edu]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. nanocellect.com [nanocellect.com]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Anti-inflammatory Activity of 1-(2-Nitrophenyl)pyrazole Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory properties of 1-(2-nitrophenyl)pyrazole analogues. The information compiled from recent studies is intended to guide researchers in the evaluation and development of this class of compounds as potential anti-inflammatory agents.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds that form the core structure of several commercially available anti-inflammatory drugs, such as celecoxib and lonazolac.[1][2] The anti-inflammatory effects of many pyrazole-based compounds are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[3][4][5] The this compound scaffold has been investigated as a promising pharmacophore for the development of novel anti-inflammatory agents with potentially improved efficacy and safety profiles.
Quantitative Data Summary
The anti-inflammatory activity of various this compound analogues and related pyrazole derivatives has been evaluated using both in vitro and in vivo assays. The following tables summarize the key quantitative data from these studies, providing a comparative analysis of their potency.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazole Analogues
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2a | - | 19.87 | - | [6] |
| 3b | - | 39.43 | 22.21 | [6] |
| 4a | - | 61.24 | 14.35 | [6] |
| 5b | - | 38.73 | 17.47 | [6] |
| 5e | - | 39.14 | 13.10 | [6] |
| Celecoxib | - | - | - | [6] |
Note: Specific IC50 values for COX-1 were not provided for all compounds in the cited literature.
Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Analogues (Carrageenan-Induced Paw Edema Model)
| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference |
| 5s | - | 3 | 80.87 | [7] |
| 5s | - | 4 | 76.56 | [7] |
| 5u | - | 3 | 80.63 | [7] |
| 5u | - | 4 | 78.09 | [7] |
| Ibuprofen (Standard) | - | 3 | 81.32 | [7] |
| Ibuprofen (Standard) | - | 4 | 79.23 | [7] |
| IV a-f (range) | - | - | 45.58 - 67.32 | [8] |
| Ibuprofen (Standard) | - | - | 76.45 | [8] |
Table 3: In Vitro Lipoxygenase Inhibitory Activity
| Compound | IC50 (µM) | Reference |
| 2g | 80 | [3][9] |
Signaling Pathways in Inflammation
The anti-inflammatory action of this compound analogues is primarily understood through the inhibition of the cyclooxygenase (COX) pathway, which is a critical component of the broader inflammatory cascade.
Caption: Inhibition of the COX pathway by this compound analogues.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the screening and evaluation of novel this compound analogues.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard and widely used method for evaluating the acute anti-inflammatory activity of compounds.[7][10]
References
- 1. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjpsonline.com [wjpsonline.com]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jpsbr.org [jpsbr.org]
Application Notes and Protocols for the Antimicrobial Screening of Novel 1-(2-Nitrophenyl)pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the antimicrobial screening of novel 1-(2-nitrophenyl)pyrazole compounds. The protocols outlined below detail the methodologies for determining the antimicrobial efficacy of these compounds through established in vitro assays. The information is intended to assist researchers in the systematic evaluation of this class of pyrazole derivatives as potential new antimicrobial agents.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a nitrophenyl substituent to the pyrazole core can significantly influence its electronic and steric properties, potentially leading to enhanced antimicrobial activity. This document focuses on the screening of this compound derivatives to assess their efficacy against a panel of pathogenic bacteria and fungi.
Data Presentation
The following tables summarize the antimicrobial activity of various nitrophenyl-substituted pyrazole compounds against selected microbial strains. It is important to note that while the focus of this document is on 1-(2-nitrophenyl)pyrazoles, the available literature predominantly reports on other isomers. The data presented here is for structurally related compounds and serves as a comparative reference.
Table 1: Minimum Inhibitory Concentration (MIC) of Nitrophenyl-Substituted Pyrazole Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Escherichia coli | 0.25 | Ciprofloxacin | 0.5 |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | S. epidermidis | 0.25 | Ciprofloxacin | 4 |
| 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde derivative (generic) | S. aureus ATCC 25923 | 31.25-62.5 | - | - |
| 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde derivative (generic) | E. coli ATCC 25922 | 62.5-125 | - | - |
| 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitrile | S. aureus (MSSA) | 25.1 (µM) | - | - |
| 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitrile | S. aureus (MRSA) | 91.0 (µM) | - | - |
Note: The specific derivatives of 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde were not fully disclosed in the source material. MIC values for 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles are reported in µM.[1]
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of Nitrophenyl-Substituted Pyrazole Derivatives
| Compound | Test Organism | MBC/MFC (µg/mL) |
| 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde derivative (generic) | S. aureus ATCC 25923 | 62.5-125 |
| 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde derivative (generic) | E. coli ATCC 25922 | 125-250 |
| 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde derivative (generic) | C. albicans ATCC 885-653 | 62.5-125 |
Note: The specific derivatives of 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde were not fully disclosed in the source material.
Table 3: Zone of Inhibition for Nitrophenyl-Substituted Pyrazole Derivatives
| Compound | Test Organism | Concentration | Zone of Inhibition (mm) |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | E. coli | 100 µg/mL | Not specified |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | S. epidermidis | 100 µg/mL | Not specified |
Note: While the study confirmed activity, the exact diameter of the zone of inhibition was not provided in the available literature.[1]
Experimental Protocols
The following are detailed protocols for the key experiments cited in the antimicrobial screening of pyrazole compounds.
Protocol 1: Agar Well Diffusion Assay
This method is a preliminary qualitative screening to assess the antimicrobial activity of the test compounds.[2][3][4]
Materials:
-
Test this compound compounds
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) drugs
-
Dimethyl sulfoxide (DMSO)
-
Sterile Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates
-
Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Incubator
Procedure:
-
Preparation of Test Solutions: Dissolve the pyrazole compounds in DMSO to a final concentration of 1 mg/mL.
-
Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland turbidity standard. This is typically achieved by suspending fresh microbial colonies in sterile saline.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of the agar plate.
-
Well Preparation: Create wells in the agar plate using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution into each well. Also, include wells for a positive control (standard antibiotic/antifungal) and a negative control (DMSO).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.
Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5][6][7]
Materials:
-
Test this compound compounds
-
Standard antimicrobial agents
-
DMSO
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Standardized microbial suspension (as prepared in Protocol 1)
-
Microplate reader (optional)
Procedure:
-
Serial Dilution: Add 100 µL of sterile broth to each well of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 5 µL of the standardized microbial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader to measure optical density.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[8][9][10]
Materials:
-
Results from the MIC assay (Protocol 2)
-
Sterile nutrient agar plates
-
Sterile micropipettes and tips
-
Incubator
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10-100 µL) and plate it onto fresh, compound-free agar plates.
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).
Visualizations
The following diagrams illustrate the general workflow of the antimicrobial screening process and a hypothetical mechanism of action for pyrazole compounds.
Caption: Experimental workflow for antimicrobial screening.
Caption: Putative antimicrobial mechanisms of pyrazole compounds.
References
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. m.youtube.com [m.youtube.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. microchemlab.com [microchemlab.com]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols: 1-(2-Nitrophenyl)pyrazole in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a significant heterocyclic motif in the field of agrochemical research, forming the core of numerous commercial herbicides, insecticides, and fungicides.[1][2] Its synthetic versatility allows for the introduction of various substituents, leading to a broad spectrum of biological activities. The incorporation of a nitrophenyl group, specifically the 1-(2-nitrophenyl) moiety, into the pyrazole structure presents a promising avenue for the discovery of novel agrochemicals. This document provides detailed application notes and protocols for the investigation of 1-(2-nitrophenyl)pyrazole and its derivatives in an agrochemical context, based on existing research on related compounds.
Potential Applications in Agrochemicals
Derivatives of nitrophenyl-pyrazoles have demonstrated efficacy in several areas of crop protection:
-
Insecticidal Activity: Pyrazole derivatives are known to act as potent insecticides.[3] For instance, certain pyrazole compounds containing a nitro (NO₂) functionality have shown significant anti-locust activity.[3][4] The mechanism of action for many pyrazole-based insecticides involves the disruption of the insect's nervous system.[1]
-
Fungicidal Activity: Nitrophenyl-pyrazole derivatives have been investigated for their potential to control pathogenic fungi. For example, compounds like Ethyl-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate have been studied for their effects on fungi such as Phomopsis viticola. Many pyrazole fungicides act by inhibiting mitochondrial respiration in fungi.[1][5]
-
Herbicidal Activity: The pyrazole ring is a key component in several classes of herbicides that inhibit critical plant enzymes.[2] While specific data for this compound is limited, the general class of phenylpyrazole derivatives has been explored for herbicidal properties.[6][7][8]
Data Presentation: Efficacy of Related Nitrophenyl-Pyrazole Derivatives
The following table summarizes the biological activity of various nitrophenyl-pyrazole derivatives from published research, providing a comparative overview of their potential efficacy.
| Compound | Target Organism(s) | Bioassay Type | Efficacy Metric (e.g., LC₅₀, EC₅₀) | Reference Compound (Efficacy) | Source(s) |
| Pyrazole Schiff base with NO₂ at the meta position (Compound 3b) | Locusts | Mortality Assay | LC₅₀ = 100.00 µg/mL | Fipronil (LC₅₀ = 63.09 µg/mL) | [3][4] |
| Ethyl-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Phomopsis viticola (fungus) | Mycelial Growth | Weak effect observed | Pyraclostrobin | [9] |
| 1-(4-nitrophenyl)-3-(2-propoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-4-ol (Compound 10) | Plodia interpunctella, Nilaparvata lugens (insects) | Mortality Assay | ~100% activity at 400 µg/mL | Thiamethoxam (100%) | [10] |
| N-(4-nitrobenzylidene)-1-(4-bromophenyl)-1-pyrazole-4-carbohydrazide | Leishmania species | In vitro | Not specified | - | [11] |
| Methyl-5-(4-nitrophenyl)-1H-pyrazol-3-carboxylate | HIV | In vivo | Not specified | - | [11] |
Experimental Protocols
The following are detailed experimental protocols adapted from methodologies used for the synthesis and biological evaluation of nitrophenyl-pyrazole derivatives. These can serve as a starting point for the investigation of this compound.
Protocol 1: Synthesis of this compound Derivatives
This protocol is a general method for the synthesis of pyrazole derivatives through the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.
Materials:
-
Substituted 1,3-dicarbonyl compound (e.g., acetylacetone)
-
2-Nitrophenylhydrazine hydrochloride
-
Ethanol or Glacial Acetic Acid (as solvent)
-
Sodium acetate (if using hydrazine hydrochloride)
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-nitrophenylhydrazine hydrochloride (1 equivalent) and sodium acetate (1.1 equivalents) in ethanol in a round-bottom flask.
-
Add the substituted 1,3-dicarbonyl compound (1 equivalent) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
This protocol assesses the ability of a test compound to inhibit the growth of a pathogenic fungus.
Materials:
-
Pure culture of a test fungus (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Stock solution of this compound in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Prepare PDA medium and sterilize by autoclaving.
-
Cool the medium to approximately 45-50 °C and add the stock solution of the test compound to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Ensure the solvent concentration is consistent across all plates, including the control.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify. A control plate containing only the solvent should be prepared.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.
-
Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control and 'dt' is the average diameter of the fungal colony in the treated plate.
-
Determine the EC₅₀ value (the concentration that causes 50% inhibition) by plotting the inhibition percentage against the log of the compound concentration.
Protocol 3: Insecticidal Bioassay (Contact Toxicity)
This protocol evaluates the toxicity of a compound to insects upon direct contact.
Materials:
-
Test insects (e.g., locusts, termites, aphids)
-
Stock solution of this compound in a suitable solvent (e.g., acetone)
-
Microsyringe or sprayer
-
Petri dishes or appropriate containers for the insects
-
Food source for the insects
-
Incubator or controlled environment chamber
Procedure:
-
Prepare serial dilutions of the test compound in the chosen solvent.
-
For topical application, apply a small, defined volume (e.g., 1 µL) of each dilution directly to the dorsal thorax of each insect using a microsyringe. A control group should be treated with the solvent alone.
-
For spray application, place a known number of insects in a petri dish and spray with a defined volume of each dilution.
-
After treatment, transfer the insects to clean containers with a food source.
-
Maintain the insects under controlled conditions (temperature, humidity, light cycle) appropriate for the species.
-
Assess mortality at regular intervals (e.g., 24, 48, 72 hours) post-treatment. An insect is considered dead if it is unable to move when prodded.
-
Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula if necessary.
-
Determine the LC₅₀ value (the concentration that causes 50% mortality) using probit analysis or a similar statistical method.
Visualizations
Caption: Workflow for the synthesis of this compound derivatives.
Caption: Workflow for the in vitro fungicidal assay.
Caption: Workflow for the insecticidal bioassay.
References
- 1. benchchem.com [benchchem.com]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP0822187A1 - Pyrazole derivatives and herbicides - Google Patents [patents.google.com]
- 7. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide’s activities against targeting Plodia interpunctella and nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
Developing Enzyme Inhibitors from 1-(2-Nitrophenyl)pyrazole Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of enzyme inhibitors based on the 1-(2-nitrophenyl)pyrazole scaffold. This chemical moiety has shown significant promise in the inhibition of key enzymatic targets in oncology, including protein kinases and topoisomerases. The following sections offer a summary of inhibitory activities, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to guide researchers in this field.
Application Notes
The this compound scaffold is a versatile heterocyclic structure that serves as a foundation for the design of potent enzyme inhibitors. Its unique arrangement of aromatic rings and nitrogen atoms allows for critical interactions within the active sites of various enzymes. Notably, derivatives of this scaffold have been synthesized and evaluated as inhibitors of topoisomerases and protein kinases, demonstrating significant cytotoxic effects against a range of cancer cell lines.
One study highlighted the design of 5-(2-nitrophenyl)-1-aryl-1H-pyrazoles as dual inhibitors of topoisomerase I and II.[1] These compounds induced significant cytotoxicity in breast (MDA-MB-231 and MCF7), lung (A549), and colorectal (HCT116) cancer cell lines at low micromolar concentrations. The lead compound from this series, 5e , demonstrated potent anticancer effects in breast cancer cell lines with an IC50 value of less than 2 μM, while showing minimal toxicity to normal cells.[1] Further mechanistic studies revealed that this compound could induce cell cycle arrest at the G2/M phase and modulate apoptotic markers, suggesting a multi-faceted mechanism of action.[1]
In the realm of protein kinase inhibition, the broader pyrazole scaffold is a well-established pharmacophore. While specific data for this compound derivatives targeting kinases like c-Met were not detailed in the provided search results, the general applicability of pyrazoles as kinase inhibitors is widely recognized. For instance, pyrazole-based compounds have been successfully developed as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative this compound derivatives against various cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for the selection of lead compounds for further development.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Target Enzyme(s) | Reference |
| 5c | HepG2 | Liver Carcinoma | 10.19 | Topoisomerase I/II | [1] |
| A549 | Lung Carcinoma | 20.43 | Topoisomerase I/II | [1] | |
| MDA-MB-231 | Breast Adenocarcinoma | 16.82 | Topoisomerase I/II | [1] | |
| 5e | MDA-MB-231 | Breast Adenocarcinoma | <2 | Topoisomerase I/II | [1] |
| MCF7 | Breast Adenocarcinoma | <2 | Topoisomerase I/II | [1] | |
| 3c | RKO | Colon Carcinoma | >50 | Not Specified | [2] |
| 3l | RKO | Colon Carcinoma | 22.4 ± 2.5 | Not Specified | [2] |
Experimental Protocols
Protocol 1: Synthesis of 5-(2-Nitrophenyl)-1-aryl-1H-pyrazoles
This protocol describes a general method for the synthesis of the this compound scaffold, which can be adapted for the creation of a library of derivatives for screening.
Materials:
-
Substituted aryl hydrazine
-
1-(2-Nitrophenyl)-1,3-butanedione
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware
-
Magnetic stirrer/hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1 equivalent of the substituted aryl hydrazine in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To this stirring solution, add 1 equivalent of 1-(2-nitrophenyl)-1,3-butanedione.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the desired 5-(2-nitrophenyl)-1-aryl-1H-pyrazole derivative.
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
Protocol 2: Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the synthesized pyrazole derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, A549)
-
Complete cell culture medium
-
Synthesized pyrazole compounds (stock solutions in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Topoisomerase I and II Inhibition Assay (DNA Relaxation Assay)
This in vitro assay determines the ability of the synthesized compounds to inhibit the catalytic activity of topoisomerase I and II.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human topoisomerase I and IIα enzymes
-
Assay buffer (specific for each enzyme)
-
Synthesized pyrazole compounds
-
Agarose gel
-
Gel electrophoresis apparatus
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, supercoiled plasmid DNA, and the synthesized pyrazole compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the topoisomerase enzyme (I or IIα) to the mixture. Include a positive control (a known topoisomerase inhibitor like camptothecin for Topo I or etoposide for Topo II) and a negative control (no inhibitor).
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Visualization: Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Data Analysis: Inhibition of topoisomerase activity is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-inhibitor control.
Protocol 4: c-Met Kinase Inhibition Assay (TR-FRET)
This assay is a high-throughput method to screen for inhibitors of c-Met kinase activity.
Materials:
-
Recombinant human c-Met kinase
-
Fluorescein-labeled substrate peptide
-
ATP
-
TR-FRET buffer
-
Europium-labeled anti-phospho-substrate antibody
-
Synthesized pyrazole compounds
-
384-well low-volume black plates
-
TR-FRET enabled plate reader
Procedure:
-
Compound Dispensing: Dispense the synthesized pyrazole compounds at various concentrations into the wells of the 384-well plate.
-
Kinase and Substrate Addition: Add a mixture of the c-Met kinase and the fluorescein-labeled substrate peptide to each well.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the europium-labeled anti-phospho-substrate antibody. Incubate for another 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (europium) and acceptor (fluorescein) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. A decrease in the ratio indicates inhibition of kinase activity. Determine the IC50 values for the active compounds.
Visualizations
References
Application Notes and Protocols for Assessing the Biological Activity of 1-(2-Nitrophenyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the biological activity of 1-(2-Nitrophenyl)pyrazole, a synthetic compound belonging to the versatile class of pyrazole derivatives. Pyrazoles are a significant focus in medicinal chemistry due to their wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4] This document outlines standardized in vitro assays to determine the cytotoxic and antimicrobial efficacy of this compound, offering a framework for its initial screening and potential development as a therapeutic agent.
Assessment of Anticancer Activity
The anticancer potential of this compound can be determined by evaluating its cytotoxic effects on various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[5][6][7]
Experimental Protocol: MTT Assay
This protocol details the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound, representing the concentration at which it inhibits 50% of cell growth.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer)[1][6]
-
Non-cancerous cell line (e.g., MRC-5 fibroblasts) for selectivity assessment[5]
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin[6]
-
Dimethyl sulfoxide (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture the selected cancer and non-cancerous cell lines in RPMI-1640 medium. Seed the cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with the culture medium to achieve a range of final concentrations. Treat the cells with these varying concentrations of the compound and incubate for 48 hours.[6][7] Include a vehicle control (DMSO treated) and a positive control (e.g., Doxorubicin).
-
MTT Incubation: After the incubation period, add MTT reagent to each well and incubate for 4 hours at 37°C in the dark. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.
Data Presentation: Anticancer Activity
The following table summarizes hypothetical IC₅₀ values for this compound against various cancer cell lines, as would be generated from the MTT assay.
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 (Breast Cancer) | Data to be determined |
| This compound | HepG2 (Liver Cancer) | Data to be determined |
| This compound | A549 (Lung Cancer) | Data to be determined |
| This compound | MRC-5 (Normal Fibroblast) | Data to be determined |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | Reference Value |
| Doxorubicin (Control) | HepG2 (Liver Cancer) | Reference Value |
| Doxorubicin (Control) | A549 (Lung Cancer) | Reference Value |
Experimental Workflow: Anticancer Activity Assessment
Caption: Workflow for assessing the anticancer activity of this compound using the MTT assay.
Assessment of Antimicrobial Activity
The antimicrobial properties of this compound can be evaluated against a panel of pathogenic bacteria and fungi. The agar well diffusion method provides a qualitative preliminary screening, while the determination of the Minimum Inhibitory Concentration (MIC) offers a quantitative measure of antimicrobial potency.[8]
Experimental Protocol: Agar Well Diffusion Assay
This method is used for the initial screening of the antimicrobial activity of the compound.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis - Gram-positive; Escherichia coli, Klebsiella pneumoniae - Gram-negative)[9]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)[9]
-
Mueller-Hinton Agar (for bacteria)
-
Potato Dextrose Agar (for fungi)
-
Sterile DMSO
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) drugs
-
Sterile cork borer (6 mm diameter)
Procedure:
-
Preparation of Test Solutions: Dissolve this compound in DMSO to a stock concentration of 1 mg/mL.[8]
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to the 0.5 McFarland standard.
-
Plate Preparation: Inoculate the surface of the agar plates evenly with the microbial suspension using a sterile cotton swab.
-
Well Creation and Compound Addition: Create wells in the agar plates using a sterile cork borer. Add a defined volume of the test compound solution, standard drug solution, and DMSO (as a negative control) into separate wells.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
Same as for the Agar Well Diffusion Assay
-
Mueller-Hinton Broth (for bacteria)
-
Sabouraud Dextrose Broth (for fungi)
-
96-well microplates
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the appropriate broth in a 96-well microplate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under the same conditions as the agar well diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by using a viability indicator like resazurin.
Data Presentation: Antimicrobial Activity
The following tables summarize the potential results from the antimicrobial assays for this compound.
Table 1: Zone of Inhibition (mm) from Agar Well Diffusion Assay
| Compound | S. aureus | E. coli | C. albicans |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Ciprofloxacin (Control) | Reference Value | Reference Value | N/A |
| Fluconazole (Control) | N/A | N/A | Reference Value |
| DMSO (Control) | No Zone | No Zone | No Zone |
Table 2: Minimum Inhibitory Concentration (µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Ciprofloxacin (Control) | Reference Value | Reference Value | N/A |
| Fluconazole (Control) | N/A | N/A | Reference Value |
Experimental Workflow: Antimicrobial Activity Assessment
Caption: Workflow for assessing the antimicrobial activity of this compound.
Potential Signaling Pathways in Anticancer Activity
The anticancer activity of pyrazole derivatives can be attributed to the inhibition of various cancer-related targets.[1] While the specific mechanism of this compound is yet to be elucidated, related compounds have been shown to interfere with key signaling pathways involved in cell proliferation and survival.
Caption: Potential signaling pathways targeted by pyrazole derivatives leading to anticancer effects.
References
- 1. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 1-(2-Nitrophenyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including potential as anticancer agents.[1][2][3] Several studies have indicated that pyrazole-containing molecules can exert cytotoxic effects on various cancer cell lines and may act through mechanisms such as topoisomerase inhibition, induction of apoptosis, and cell cycle arrest.[4][5][6][7] The presence of a nitrophenyl group can further influence the biological activity of these compounds. This document provides a detailed experimental framework for the initial in vitro evaluation of 1-(2-Nitrophenyl)pyrazole to assess its potential as a therapeutic agent.
The following protocols are designed to be a starting point for the investigation of this compound, focusing on cytotoxicity screening, and preliminary mechanism of action studies.
Experimental Workflow
The overall workflow for the in vitro testing of this compound is depicted below. The process begins with determining the cytotoxic effects of the compound on a panel of cancer cell lines. Following the initial cytotoxicity assessment, further experiments are conducted to elucidate the underlying mechanism of action, focusing on apoptosis induction.
Caption: General workflow for the in vitro cytotoxicity and mechanism of action testing of this compound.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
The cytotoxic activity of this compound is determined by calculating the half-maximal inhibitory concentration (IC50) values.[8] The IC50 represents the concentration of the compound required to inhibit the growth of 50% of the cell population.[8]
| Cell Line | Cancer Type | Incubation Time (hours) | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | [Hypothetical Data] | [Hypothetical Data] |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | [Hypothetical Data] | [Hypothetical Data] |
| A549 | Lung Carcinoma | 48 | [Hypothetical Data] | [Hypothetical Data] |
| HeLa | Cervical Cancer | 48 | [Hypothetical Data] | [Hypothetical Data] |
| DU145 | Prostate Carcinoma | 48 | [Hypothetical Data] | [Hypothetical Data] |
Data would be presented as mean ± standard deviation from at least three independent experiments.
Table 2: Effect of this compound on Caspase-3/7 Activity
An increase in caspase-3/7 activity is a hallmark of apoptosis. This assay quantifies the induction of these key executioner caspases.
| Treatment | Concentration (µM) | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| Vehicle Control (DMSO) | - | 1.0 |
| This compound | IC50/2 | [Hypothetical Data] |
| This compound | IC50 | [Hypothetical Data] |
| This compound | 2 x IC50 | [Hypothetical Data] |
| Doxorubicin (Positive Control) | IC50 | [Hypothetical Data] |
Data would be presented as mean ± standard deviation from at least three independent experiments.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][9] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Selected human cancer cell lines
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[10]
-
Incubate the plate for 4 hours at 37°C.[10]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Shake the plate gently for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[11]
-
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay System (or similar)
-
This compound
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours) as described in the MTT assay protocol.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells) from all experimental readings.
-
Calculate the fold increase in caspase activity relative to the vehicle-treated control cells.
-
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2, Bax, and cleaved Caspase-3.[4]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.[4]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[4]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analyze the band intensities and normalize them to a loading control (e.g., β-actin).
-
Signaling Pathway
Apoptosis Signaling Pathway
The following diagram illustrates a simplified apoptosis signaling pathway that may be influenced by this compound. The compound is hypothesized to induce apoptosis, leading to the activation of executioner caspases and subsequent cell death. Western blot analysis can be used to investigate changes in the levels of key proteins in this pathway, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.
Caption: Hypothesized apoptotic pathway induced by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of DNA topoisomerases II and/or I by pyrazolo[1,5-a]indole derivatives and their growth inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 8. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijnrd.org [ijnrd.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 1-(2-Nitrophenyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of bioactive heterocyclic compounds derived from 1-(2-nitrophenyl)pyrazole. This precursor is a versatile building block for generating a variety of fused pyrazole systems, including pyrazolo[1,5-c]quinazolines, pyrazolo[4,3-c]quinolines, and pyrazolo[3,4-b]quinoxalines, which have demonstrated significant potential in antimicrobial, antitumor, and anti-inflammatory applications.
Introduction
Fused pyrazole heterocycles are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] The this compound scaffold is particularly valuable as the ortho-nitro group provides a reactive handle for intramolecular cyclization reactions, leading to the formation of diverse polycyclic aromatic systems.[4] A key transformation is the reductive cyclization of the nitro group, which can be achieved efficiently using reagents such as sodium dithionite, to yield an in situ amine that subsequently cyclizes to form the desired heterocyclic core.[1][4] This approach offers a metal-free and operationally simple route to novel bioactive molecules.
Bioactive Heterocycles from this compound
The primary synthetic strategy involves the reduction of the nitro group of a this compound derivative, followed by an intramolecular or intermolecular cyclization. This can lead to a variety of fused heterocyclic systems with distinct biological activities.
Pyrazolo[1,5-c]quinazolines and Pyrazolo[4,3-c]quinolines
These compounds are synthesized via a one-pot tandem reductive cyclization. They have shown promising antimicrobial and anticancer activities.[4][5] The antitumor effects are often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and JNK pathways, as well as cyclin-dependent kinases (CDKs).[2][6]
Pyrazolo[3,4-b]quinoxalines
This class of compounds is typically synthesized through the condensation of a 1-(2-aminophenyl)pyrazole with a 1,2-dicarbonyl compound. The initial reduction of this compound provides the necessary amino precursor. These derivatives have been noted for their antimicrobial properties.
Data Presentation: Bioactivity of Synthesized Heterocycles
The following tables summarize the quantitative biological activity data for representative bioactive heterocycles synthesized from this compound precursors.
Table 1: Antimicrobial Activity of Pyrazolo[1,5-c]quinazoline-5(6H)-thiones [4]
| Compound ID | R Group | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| 5a | H | Staphylococcus aureus | 2 |
| 5d | 4-Cl | Staphylococcus aureus | 4 |
Table 2: In Vitro Anticancer Activity of Pyrazolo[1,5-c]quinazolinone Derivatives [2]
| Compound ID | R¹ Group | R² Group | R³ Group | Cancer Cell Line | IC₅₀ (µM) |
| 4i | H | H | 4-F | A549 (Non-small cell lung cancer) | 17.0 |
| 4m | H | H | 4-CF₃ | A549 (Non-small cell lung cancer) | 14.2 |
| 4n | H | H | 4-Me | A549 (Non-small cell lung cancer) | 18.1 |
| 5-Fluorouracil | - | - | - | A549 (Non-small cell lung cancer) | 21.2 |
Table 3: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives [2][6]
| Compound ID | R Group | Assay | IC₅₀ (µM) |
| 2i | 4-OH | Inhibition of NO production in LPS-induced RAW 264.7 cells | Potency similar to positive control (1400W) |
| 2m | 4-COOH | Inhibition of NO production in LPS-induced RAW 264.7 cells | Potency similar to positive control (1400W) |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyrazolo[1,5-c]quinazoline-5(6H)-thiones (5a-d)[4]
This protocol describes a one-pot tandem reductive cyclization of 5-(2-nitrophenyl)-1H-pyrazoles with carbon disulfide using sodium dithionite.
Materials:
-
5-(2-Nitrophenyl)-1H-pyrazole derivative (1.0 equiv)
-
Carbon disulfide (CS₂) (2.0 equiv)
-
Sodium dithionite (Na₂S₂O₄) (3.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine solution
Procedure:
-
To a stirred solution of the 5-(2-nitrophenyl)-1H-pyrazole derivative in a mixture of DMF and water (4:1), add sodium dithionite and carbon disulfide at room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired pyrazolo[1,5-c]quinazoline-5(6H)-thione.
Characterization: Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for the Synthesis of Pyrazolo[4,3-c]quinolines via Intramolecular Reductive Cyclization[4]
This protocol details the intramolecular reductive cyclization of 3-(2-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
Materials:
-
3-(2-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)
-
Sodium dithionite (Na₂S₂O₄) (3.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine solution
Procedure:
-
Dissolve the 3-(2-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in a 4:1 mixture of DMF and water.
-
Add sodium dithionite to the solution at room temperature and stir the mixture for 1-2 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, add water to the reaction vessel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography (ethyl acetate/hexane) to yield the pure pyrazolo[4,3-c]quinoline.
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectral analysis.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of bioactive heterocycles.
Signaling Pathways
Caption: Inhibition of key signaling pathways by pyrazolo-fused heterocycles.
References
- 1. Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dau.url.edu [dau.url.edu]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 1-(2-Nitrophenyl)pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-Nitrophenyl)pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods for synthesizing this compound involve N-arylation of pyrazole with a 2-nitrohalobenzene. The two primary catalytic systems used for this transformation are the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed).
Q2: I am getting a mixture of N-1 and N-2 arylated pyrazole isomers. How can I improve the regioselectivity?
A2: Regioselectivity in the N-arylation of pyrazoles can be challenging. The outcome is often influenced by steric and electronic factors of the pyrazole substrate and the aryl halide, as well as the catalytic system. For substituted pyrazoles, the substitution pattern on the pyrazole ring can direct the arylation to a specific nitrogen. In some cases, the choice of ligand and catalyst system can be tuned to favor one regioisomer over the other.[1][2][3] It is recommended to perform small-scale screening of different ligands and reaction conditions to optimize for the desired isomer.
Q3: My reaction is not going to completion, and I have a low yield of the desired product. What are the potential causes?
A3: Low conversion and yield can stem from several factors. For Ullmann reactions, insufficient catalyst activity or high reaction temperatures leading to decomposition can be the cause.[4][5] In Buchwald-Hartwig couplings, the choice of ligand, base, and solvent is critical for catalyst efficiency.[6][7] Deactivation of the catalyst, steric hindrance from the ortho-nitro group, or the use of a less reactive aryl halide (chloride vs. bromide or iodide) can also lead to poor results.[8][9]
Q4: I am observing significant side product formation. What are the likely side reactions?
A4: A common side reaction in both Ullmann and Buchwald-Hartwig couplings is the dehalogenation of the 2-nitrohalobenzene starting material.[8][10] Homocoupling of the aryl halide to form 2,2'-dinitrobiphenyl is also a possibility, particularly in Ullmann reactions.[11] Additionally, the nitro group itself can be sensitive to certain reaction conditions and strong bases, potentially leading to undesired byproducts.[12]
Q5: How can I purify the final this compound product?
A5: Standard purification techniques such as silica gel column chromatography are commonly employed. In cases where chromatographic separation is difficult, purification can sometimes be achieved by dissolving the crude product in a suitable solvent and precipitating it as an acid addition salt by adding an inorganic or organic acid. The salt can then be isolated by crystallization and neutralized to recover the pure pyrazole.[13]
Troubleshooting Guides
Ullmann Condensation (Copper-Catalyzed)
This guide addresses common issues encountered during the copper-catalyzed synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive copper catalyst. 2. Reaction temperature is too low. 3. Inappropriate solvent or base. 4. Poor quality of reagents. | 1. Use freshly sourced, high-purity CuI or other copper sources. 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition. Consider using a higher boiling point solvent like DMF or NMP.[3] 3. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. 4. Ensure all reagents and solvents are anhydrous. |
| Low Yield | 1. Sub-optimal ligand choice or no ligand used. 2. Catalyst poisoning. 3. Product decomposition at high temperatures. | 1. Introduce a ligand to accelerate the reaction and allow for milder conditions. Common ligands include L-proline, 1,10-phenanthroline, and various diamines.[14][15] 2. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). 3. Use a ligand that allows for lower reaction temperatures.[16] |
| Formation of Side Products (e.g., 2,2'-dinitrobiphenyl) | 1. High concentration of aryl halide. 2. High reaction temperature. | 1. Use a slight excess of pyrazole relative to the 2-nitrohalobenzene. 2. Optimize the reaction temperature to the minimum required for efficient coupling. |
Buchwald-Hartwig Amination (Palladium-Catalyzed)
This guide addresses common issues encountered during the palladium-catalyzed synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Incorrect palladium source or ligand. 2. Ineffective base. 3. Use of an aryl chloride which is less reactive. | 1. Screen different palladium precatalysts and bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[17][18] 2. Switch to a stronger base like NaOtBu or LiHMDS, but be aware of potential incompatibility with the nitro group.[12] Weaker bases like K₃PO₄ or Cs₂CO₃ can also be effective with the right ligand.[19] 3. If using 2-chloronitrobenzene, switch to 2-bromonitrobenzene or 2-iodonitrobenzene for higher reactivity. |
| Low Yield | 1. Catalyst deactivation. 2. Steric hindrance from the ortho-nitro group. 3. Dehalogenation of the aryl halide. | 1. Ensure the reaction is run under strictly anhydrous and anaerobic conditions. 2. Use a ligand specifically designed for sterically hindered substrates.[9] 3. Lower the reaction temperature and/or screen different ligand/base combinations. |
| Reaction Mixture Turns Black | 1. Palladium black precipitation (catalyst decomposition). | 1. This indicates catalyst death. Re-evaluate the choice of ligand, base, and temperature. Ensure stringent inert atmosphere conditions. |
Experimental Protocols
General Protocol for Ullmann Condensation
A mixture of pyrazole (1.2 eq), 2-nitrohalobenzene (1.0 eq), CuI (10 mol%), a suitable ligand such as L-proline (20 mol%), and a base like K₂CO₃ (2.0 eq) in a high-boiling point solvent like DMF is heated under an inert atmosphere.[15] Reaction progress is monitored by TLC or GC-MS. Upon completion, the mixture is cooled, diluted with a suitable organic solvent, and washed with aqueous ammonia and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
In an inert atmosphere glovebox, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (4-10 mol%), and a base (e.g., NaOtBu, 1.4 eq). Anhydrous toluene is added, followed by pyrazole (1.2 eq) and the 2-nitrohalobenzene (1.0 eq). The reaction mixture is heated, and progress is monitored by TLC or GC-MS. After completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.[20][21]
Visual Guides
Caption: General experimental workflows for Ullmann and Buchwald-Hartwig synthesis.
Caption: Troubleshooting logic for optimizing N-arylation reactions.
References
- 1. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles | Sciety [sciety.org]
- 2. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. Cross-Coupling Biarylation of Nitroaryl Chlorides Through High Speed Ball Milling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Ullmann coupling-An overview - operachem [operachem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. reddit.com [reddit.com]
- 19. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(2-Nitrophenyl)pyrazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-(2-Nitrophenyl)pyrazole synthesis. The primary method for this synthesis is the Ullmann condensation, a copper-catalyzed N-arylation of pyrazole with a 2-halonitrobenzene.
Troubleshooting Guide
Low yields and the formation of side products are common challenges in the synthesis of this compound. This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The copper source may be oxidized or of poor quality. The active catalytic species is typically Cu(I). | - Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr). - Consider adding a reducing agent like ascorbic acid to regenerate the Cu(I) species in situ. |
| Inappropriate Ligand: The chosen ligand may not effectively stabilize the copper catalyst or facilitate the reaction with the sterically hindered 2-nitrophenyl halide. | - Screen various ligands such as 1,10-phenanthroline, L-proline, or N,N'-dimethylethylenediamine (DMEDA). - For sterically hindered substrates, bidentate nitrogen-based ligands are often effective. | |
| Suboptimal Base: The base may not be strong enough to deprotonate the pyrazole effectively or may be incompatible with other reagents. | - Test a range of bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). Cs₂CO₃ is often effective in challenging Ullmann couplings. | |
| Incorrect Solvent: The solvent may not be suitable for the reaction temperature or may not effectively dissolve the reactants. | - Use high-boiling point, polar apathetic solvents such as Dimethylformamide (DMF), Dioxane, or Toluene. - Ensure the use of anhydrous solvents to prevent side reactions. | |
| Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier, especially with a deactivated aryl halide. | - Gradually increase the reaction temperature, typically in the range of 100-150 °C. Monitor for decomposition of starting materials. | |
| Formation of Side Products | Homocoupling of 2-halonitrobenzene: The aryl halide reacts with itself to form 2,2'-dinitrobiphenyl. | - Use a ligand to promote the desired C-N bond formation over C-C coupling. - Ensure a stoichiometric or slight excess of pyrazole. |
| Dehalogenation of 2-halonitrobenzene: The halogen on the aryl halide is replaced by hydrogen. | - Ensure strictly anhydrous and inert reaction conditions to minimize sources of active hydrogen. - Lowering the reaction temperature might reduce this side reaction. | |
| Formation of Colored Impurities: The reaction mixture turns dark, indicating decomposition of the nitro-containing starting material or product. | - Lower the reaction temperature. - Use a milder base. - Decrease the reaction time and monitor the reaction progress closely by TLC or LC-MS. |
Frequently Asked Questions (FAQs)
Q1: Which 2-halonitrobenzene is the best starting material?
A1: The reactivity of aryl halides in Ullmann coupling generally follows the order: I > Br > Cl. Therefore, 2-iodonitrobenzene is expected to be the most reactive, followed by 2-bromonitrobenzene. 2-chloronitrobenzene is the least reactive and may require more forcing conditions (higher temperature, stronger base, more active catalyst/ligand system).
Q2: What is the optimal copper source for this reaction?
A2: Copper(I) iodide (CuI) is the most commonly used and often most effective catalyst for Ullmann N-arylation reactions. Other sources like copper(I) bromide (CuBr), copper(I) oxide (Cu₂O), or copper powder can also be used, but may require different reaction conditions for optimal performance.
Q3: How do I choose the right ligand for the synthesis of this compound?
A3: The choice of ligand is crucial, especially when dealing with a sterically hindered and electron-deficient substrate like 2-halonitrobenzene. Bidentate nitrogen ligands such as 1,10-phenanthroline and N,N'-dimethylethylenediamine (DMEDA) have been shown to be effective in promoting copper-catalyzed N-arylation of azoles. Amino acids like L-proline can also be very effective. It is often necessary to screen a few ligands to find the optimal one for your specific conditions.
Q4: What is the role of the base in this reaction?
A4: The base is essential for deprotonating the pyrazole, making it a more potent nucleophile to attack the copper catalyst and subsequently the aryl halide. The choice of base can significantly impact the reaction rate and yield.
Q5: My reaction is not going to completion. What can I do?
A5: If your reaction stalls, consider the following:
-
Increase the temperature: Incrementally increase the reaction temperature in 10-20 °C steps.
-
Change the solvent: Switch to a higher-boiling point solvent.
-
Use a more active catalyst system: If you are not using a ligand, adding one like 1,10-phenanthroline can significantly improve the reaction rate.
-
Check the purity of your reagents: Impurities in the starting materials or solvent can inhibit the catalyst.
Data Presentation
The following tables summarize the effect of different reaction parameters on the yield of N-arylation of pyrazoles, providing a basis for optimizing the synthesis of this compound.
Table 1: Effect of Catalyst and Ligand on the N-Arylation of Pyrazole with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | CuI (5) | None | K₂CO₃ | DMF | 120 | 24 | 65 |
| 2 | Iodobenzene | CuI (5) | 1,10-Phenanthroline (10) | K₂CO₃ | DMF | 110 | 12 | 92 |
| 3 | Bromobenzene | CuI (10) | L-Proline (20) | Cs₂CO₃ | Dioxane | 100 | 24 | 85 |
| 4 | 2-Iodoanisole | Copper Powder | None | Cs₂CO₃ | N/A | 150 | 4 | 55 |
Note: This data is representative and compiled from various sources on Ullmann condensation of pyrazoles. Yields for this compound may vary.
Table 2: Effect of Base and Solvent on the N-Arylation of Pyrazole
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | CuI | K₂CO₃ | DMF | 120 | 24 | 65 |
| 2 | Iodobenzene | CuI | Cs₂CO₃ | DMF | 120 | 24 | 78 |
| 3 | Bromobenzene | CuI/DMEDA | K₃PO₄ | Toluene | 110 | 24 | 88 |
| 4 | Bromobenzene | CuI/DMEDA | K₃PO₄ | Dioxane | 110 | 24 | 91 |
Note: This data is representative and compiled from various sources on Ullmann condensation of pyrazoles. Yields for this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of Pyrazole
This protocol provides a starting point for the synthesis of this compound. Optimization of the ligand, base, solvent, and temperature may be required to achieve the best yield.
Materials:
-
Pyrazole
-
2-Halonitrobenzene (e.g., 2-iodonitrobenzene or 2-bromonitrobenzene)
-
Copper(I) Iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline or L-proline)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add pyrazole (1.2 equiv.), CuI (5-10 mol%), ligand (10-20 mol%), and base (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, followed by the 2-halonitrobenzene (1.0 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110-130 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: A step-by-step workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical decision tree for troubleshooting low reaction yields.
Technical Support Center: Synthesis of 1-(2-Nitrophenyl)pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Nitrophenyl)pyrazole. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary synthetic routes to obtain this compound?
A1: There are two main synthetic strategies for the preparation of this compound:
-
Knorr Pyrazole Synthesis: This method involves the condensation reaction of a 1,3-dicarbonyl compound with 2-nitrophenylhydrazine.[1][2]
-
Ullmann Condensation (N-Arylation): This approach involves the copper-catalyzed cross-coupling of pyrazole with a 1-halo-2-nitrobenzene, such as 1-fluoro-2-nitrobenzene or 1-iodo-2-nitrobenzene.[3][4]
Q2: I am using the Knorr synthesis with an unsymmetrical 1,3-dicarbonyl compound and getting a mixture of products. What is the common byproduct?
A2: A frequent challenge with the Knorr synthesis using an unsymmetrical 1,3-dicarbonyl compound is the formation of a regioisomeric pyrazole byproduct .[1] The reaction can proceed through two different condensation pathways, leading to a mixture of the desired this compound and its isomer. For example, if you are using a substituted acetylacetone, you may obtain both the 3-substituted and 5-substituted this compound.
Troubleshooting Regioisomer Formation:
-
Solvent Selection: The choice of solvent can significantly influence the regioselectivity of the reaction.
-
Reaction Conditions: Adjusting the pH of the reaction medium with either acidic or basic catalysts can favor the formation of one regioisomer over the other.[5]
-
Starting Material Modification: Introducing bulky substituents on the 1,3-dicarbonyl compound can create steric hindrance that favors the formation of a single regioisomer.[5]
Q3: My reaction mixture is showing unexpected colored impurities. What could be the cause?
A3: The formation of colored impurities, often appearing as yellow or red hues in the reaction mixture, can be attributed to side reactions involving the 2-nitrophenylhydrazine starting material.[1] Hydrazines can be sensitive to reaction conditions and may undergo decomposition or side reactions, leading to colored byproducts.
Troubleshooting Colored Impurities:
-
Purity of Starting Material: Ensure the 2-nitrophenylhydrazine is of high purity and has been stored correctly to prevent degradation.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions of the hydrazine.
-
Temperature Control: Avoid excessively high reaction temperatures, which can promote the decomposition of the hydrazine.
Q4: During the Ullmann condensation, what are the potential byproducts I should be aware of?
A4: While modern Ullmann conditions are generally efficient, several byproducts can potentially form:
-
Homocoupling of the Aryl Halide: A potential side reaction is the homocoupling of the 1-halo-2-nitrobenzene to form 2,2'-dinitrobiphenyl. However, some studies on copper-catalyzed N-arylation have reported that Ar-Ar coupling products were not observed.[3]
-
Reduction of the Nitro Group: Under certain reaction conditions, particularly with prolonged heating or the presence of certain reducing agents, the nitro group on the phenyl ring can be reduced to an amino group, leading to the formation of 1-(2-aminophenyl)pyrazole. A variety of reagents can facilitate the reduction of nitro compounds.[6][7]
-
Formation of N,N'-diarylpiperazines: In some copper-catalyzed amination reactions, the formation of N,N'-diarylpiperazines has been observed as a byproduct.
Troubleshooting Byproducts in Ullmann Condensation:
-
Catalyst and Ligand Choice: The selection of the copper catalyst and ligand is crucial. Diamine ligands have been shown to be effective in promoting the desired N-arylation while minimizing side reactions.[8]
-
Reaction Temperature and Time: Careful optimization of the reaction temperature and time is necessary to ensure complete conversion to the desired product without promoting byproduct formation. Lower temperatures and shorter reaction times are generally preferred.[8]
-
Base Selection: The choice of base can also influence the reaction outcome. Common bases include potassium carbonate, cesium carbonate, and potassium phosphate.
Q5: I am observing an intermediate that is not the final pyrazole product. What could it be?
A5: In both the Knorr synthesis and reactions of α,β-unsaturated carbonyls with hydrazines, it is possible to form a pyrazoline intermediate due to incomplete cyclization or aromatization.[1][5] These intermediates lack the aromaticity of the final pyrazole ring.
Troubleshooting Incomplete Aromatization:
-
Oxidizing Agent: In syntheses starting from α,β-unsaturated carbonyl compounds, an oxidation step is often required to convert the initially formed pyrazoline to the pyrazole. Ensure an appropriate oxidizing agent is used if necessary.
-
Reaction Conditions: Prolonging the reaction time or increasing the temperature (within reasonable limits) can sometimes promote the final aromatization step.
-
Acid/Base Catalysis: The presence of an acid or base catalyst can facilitate the dehydration and subsequent aromatization of the pyrazoline intermediate.
Quantitative Data Summary
The following table summarizes potential byproducts and factors influencing their formation. Quantitative data in the literature for the specific synthesis of this compound is scarce; therefore, the information is presented qualitatively based on general pyrazole synthesis principles.
| Synthesis Method | Common Byproduct(s) | Factors Favoring Byproduct Formation | Mitigation Strategies |
| Knorr Synthesis | Regioisomeric Pyrazole | Use of unsymmetrical 1,3-dicarbonyls. | Use symmetrical 1,3-dicarbonyls; optimize solvent and pH.[1][5] |
| Pyrazoline Intermediate | Incomplete cyclization/aromatization. | Optimize reaction time, temperature, and catalysts.[1][5] | |
| Colored Impurities | Decomposition of 2-nitrophenylhydrazine. | Use pure starting materials; inert atmosphere.[1] | |
| Ullmann Condensation | 2,2'-Dinitrobiphenyl | High temperatures; excess aryl halide. | Optimize catalyst, ligand, and reaction conditions. |
| 1-(2-Aminophenyl)pyrazole | Presence of reducing agents; prolonged high heat. | Avoid reducing conditions; control temperature and time.[6][7] |
Key Experimental Protocols
Protocol 1: Knorr Synthesis of this compound
This protocol is a general procedure and may require optimization based on the specific 1,3-dicarbonyl compound used.
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Addition of Hydrazine: Add 2-nitrophenylhydrazine (1.0 eq) to the solution.
-
Catalysis: Add a catalytic amount of a suitable acid (e.g., glacial acetic acid) or base.[2]
-
Heating: Reflux the reaction mixture for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to separate it from any byproducts.
Protocol 2: Copper-Catalyzed N-Arylation of Pyrazole (Ullmann Condensation)
This protocol is a general procedure for the Ullmann condensation and may require optimization of the catalyst, ligand, base, and solvent.
-
Reaction Setup: To an oven-dried Schlenk tube, add CuI (catalytic amount), pyrazole (1.0 eq), the 1-halo-2-nitrobenzene (1.2 eq), a suitable ligand (e.g., a diamine), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Solvent Addition: Add a dry, degassed solvent (e.g., DMF, dioxane, toluene) via syringe.
-
Heating: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature. Stir the reaction mixture for the specified time, monitoring the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the copper catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.[9]
Visualizations
Synthesis Pathways and Potential Byproducts
Caption: Synthetic routes to this compound and common byproducts.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. ajol.info [ajol.info]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
Technical Support Center: Purification of 1-(2-Nitrophenyl)pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(2-Nitrophenyl)pyrazole. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities depend on the synthetic route employed. However, typical impurities may include:
-
Regioisomers: Depending on the starting materials, the formation of the isomeric 1-(2-nitrophenyl)-1H-pyrazole is a common side product.[1]
-
Unreacted Starting Materials: Residual starting materials from the synthesis may be present.
-
Side-Products: Other side-products from condensation or polymerization reactions can also be impurities.
Q2: How can I remove colored impurities from my sample?
A2: If your product is colored, and you expect a colorless or pale-yellow solid, activated charcoal can be used during recrystallization. Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb colored impurities. Use with caution, as it can also adsorb some of your product, potentially lowering the yield.
Recrystallization Troubleshooting
Q3: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?
A3: "Oiling out" occurs when the compound precipitates as a liquid above its melting point. Here are some solutions:
-
Increase Solvent Volume: Add more of the hot solvent to ensure the compound remains dissolved until the solution cools to a temperature below its melting point.
-
Slow Down Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Change the Solvent System: The chosen solvent may not be ideal. Experiment with a different solvent or a mixed solvent system.
-
Use a Seed Crystal: If you have a small amount of pure, solid this compound, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.
Q4: My recrystallization yield is very low. How can I improve it?
A4: Low yields in recrystallization can be due to several factors. To improve your yield:
-
Minimize Hot Solvent: Use only the minimum amount of hot solvent necessary to dissolve your crude product. Excess solvent will keep more of your compound dissolved in the mother liquor upon cooling.
-
Ensure Thorough Cooling: Cool the solution in an ice bath after it has reached room temperature to maximize the precipitation of your product.
-
Select an Appropriate Solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold.
Column Chromatography Troubleshooting
Q5: My compound is not separating from impurities on the silica gel column. What can I do?
A5: Poor separation in column chromatography can be addressed by:
-
Optimize the Eluent System: Adjust the ratio of your solvents. For non-polar impurities, decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). For more polar impurities, a slight increase in polarity may be necessary.
-
Change the Stationary Phase: If separation on silica gel is not effective, consider using a different stationary phase like alumina.
-
Use a Gradient Elution: Start with a less polar eluent and gradually increase the polarity during the chromatography.
Experimental Protocols
Below are detailed methodologies for the purification of this compound.
Protocol 1: Column Chromatography
This is a common method for purifying pyrazole derivatives.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the column and allow the silica gel to settle, ensuring there are no air bubbles. Drain the excess hexane until the solvent level is just above the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting the column with a hexane/ethyl acetate mixture. A common starting point for similar compounds is a 10:1 ratio.[2]
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Monitor the separation by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
Recrystallization is an effective technique for purifying solid compounds.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixed solvent system)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or isopropanol are good starting points.[3]
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, subsequently cool the flask in an ice bath.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals on the filter paper or in a desiccator.
Data Presentation
The following table summarizes common purification parameters for pyrazole derivatives, which can serve as a starting point for optimizing the purification of this compound.
| Purification Technique | Stationary/Solvent System | Typical Ratios (v/v) | Notes |
| Column Chromatography | Silica Gel / Hexane:Ethyl Acetate | 19:1 to 10:1 | A less polar eluent is a good starting point. Polarity can be increased to elute the product faster.[4] |
| Recrystallization | Ethanol | N/A | A common single-solvent system for pyrazoles.[3] |
| Isopropanol | N/A | Another common single-solvent system.[3] | |
| Acetone | N/A | A potential single-solvent option.[3] | |
| Ethanol / Water | Varies | A mixed-solvent system for more polar pyrazole derivatives.[5][6] | |
| Hexane / Ethyl Acetate | Varies | A mixed-solvent system for less polar pyrazole derivatives.[5] |
Visualizations
Diagram 1: Purification Workflow
Caption: Decision workflow for selecting a purification technique.
Diagram 2: Recrystallization Troubleshooting Logic
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis [organic-chemistry.org]
- 2. rsc.org [rsc.org]
- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 1-(2-Nitrophenyl)pyrazole Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 1-(2-Nitrophenyl)pyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the condensation reaction between 2-nitrophenylhydrazine (or its hydrochloride salt) and a malondialdehyde equivalent, such as 1,1,3,3-tetramethoxypropane or 1,1,3,3-tetraethoxypropane. This reaction, a variation of the Knorr pyrazole synthesis, proceeds via acid-catalyzed formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Q2: I am getting a very low yield. What are the potential causes?
A2: Low yields in this synthesis can stem from several factors:
-
Incomplete Hydrolysis of the Malondialdehyde Acetal: The hydrolysis of 1,1,3,3-tetramethoxypropane to malondialdehyde is acid-catalyzed and crucial for the reaction to proceed. Insufficient acid or reaction time can lead to a low concentration of the active dicarbonyl compound.
-
Suboptimal pH: The reaction requires an acidic medium to facilitate both the hydrolysis of the acetal and the subsequent cyclization. However, a pH that is too low can lead to excessive protonation of the 2-nitrophenylhydrazine, reducing its nucleophilicity.
-
Side Reactions: The highly reactive nature of both the hydrazine and the in situ generated malondialdehyde can lead to the formation of undesired byproducts.
-
Product Loss During Workup and Purification: this compound has moderate polarity. Using an inappropriate solvent system during extraction or chromatography can lead to significant product loss.
Q3: My reaction mixture has turned a dark red/brown color. Is this normal and how can I purify my product?
A3: The appearance of a dark color, often yellow, red, or brown, is common in reactions involving hydrazines, which can be prone to oxidation and decomposition. While some color change is expected, a very dark mixture may indicate significant side product formation. Purification can typically be achieved by:
-
Recrystallization: Using a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, can effectively remove colored impurities.
-
Silica Gel Chromatography: A column or plug of silica gel can be used to separate the desired product from more polar or less polar impurities. A gradient elution with a non-polar solvent (like hexanes) and a moderately polar solvent (like ethyl acetate) is often effective.
Q4: Am I likely to get regioisomers in this synthesis?
A4: When using a symmetrical 1,3-dicarbonyl equivalent like 1,1,3,3-tetramethoxypropane (which generates the symmetrical malondialdehyde), the formation of regioisomers is not a concern. Regioisomer formation is a potential issue only when an unsymmetrical 1,3-dicarbonyl compound is used.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 2-nitrophenylhydrazine and 1,1,3,3-tetramethoxypropane.
Materials:
-
2-Nitrophenylhydrazine
-
1,1,3,3-Tetramethoxypropane
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Hexanes
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitrophenylhydrazine (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add 1,1,3,3-tetramethoxypropane (1.1 eq) followed by the dropwise addition of concentrated hydrochloric acid (0.5 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
After cooling to room temperature, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography.
-
Data Presentation: Reaction Parameters
| Parameter | Value | Notes |
| Stoichiometry | ||
| 2-Nitrophenylhydrazine | 1.0 eq | Limiting reagent |
| 1,1,3,3-Tetramethoxypropane | 1.0 - 1.2 eq | A slight excess is often used. |
| Acid Catalyst (e.g., HCl) | 0.1 - 0.5 eq | Catalytic amount is sufficient. |
| Solvent | Ethanol, Methanol, or aqueous acid | Protic solvents are commonly used. |
| Temperature | Room Temperature to Reflux | Heating can increase the reaction rate. |
| Reaction Time | 1 - 6 hours | Monitor by TLC for completion. |
| Typical Yield | 60 - 85% | Yields can vary based on conditions and purification. |
Troubleshooting Guide
Below is a troubleshooting workflow to address common issues encountered during the synthesis of this compound.
challenges in the scale-up of 1-(2-Nitrophenyl)pyrazole production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up production of 1-(2-Nitrophenyl)pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound involve the formation of a carbon-nitrogen bond between a pyrazole ring and a 2-nitrophenyl group. The two primary approaches are:
-
Ullmann Condensation: This classic copper-catalyzed reaction couples pyrazole with an activated aryl halide, such as 1-halo-2-nitrobenzene.[1][2] Modern protocols often use copper(I) salts with ligands to achieve milder reaction conditions.[3]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between pyrazole and a 2-nitrophenyl halide or triflate.[4][5] This method is known for its broad substrate scope and functional group tolerance but can be more costly due to the palladium catalyst and specialized ligands.[4][6]
-
Cyclocondensation: This involves reacting 2-nitrophenylhydrazine with a 1,3-dicarbonyl compound or its equivalent.[7][8] While a fundamental method for forming the pyrazole ring itself, controlling regioselectivity can be a challenge with unsymmetrical dicarbonyls.[1][7]
Q2: What are the primary safety concerns during the scale-up of this synthesis?
A2: The primary safety risks are associated with the starting materials and potential reaction conditions:
-
2-Nitrophenylhydrazine: This reagent is flammable, can be explosive upon heating, and is irritating to the eyes, skin, and respiratory system.[9] It can also cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.
-
Thermal Runaway: Reactions involving hydrazine derivatives can be highly exothermic.[10] Poor temperature control during scale-up, where the surface-area-to-volume ratio is lower, can lead to a dangerous thermal runaway.[1]
-
Solvents and Reagents: The use of flammable solvents like toluene or DMF, and strong bases such as sodium tert-butoxide, requires appropriate handling, grounding of equipment to prevent static discharge, and an inert atmosphere to prevent fires.
Q3: How can I improve the yield of my N-arylation reaction?
A3: Low yield in Ullmann or Buchwald-Hartwig reactions can stem from several factors. To improve yields, consider the following:
-
Catalyst and Ligand Choice: For Buchwald-Hartwig reactions, screen different palladium precatalysts and phosphine ligands. Sterically hindered biarylphosphine ligands often give good results.[4] For Ullmann couplings, the choice of copper source (e.g., CuI, Cu₂O) and ligand (e.g., diamines, L-proline) is critical.[3][11]
-
Base Selection: The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide, potassium tert-butoxide, or cesium carbonate are commonly used.[5]
-
Reaction Temperature and Time: These parameters must be optimized. Insufficient heat or time may lead to an incomplete reaction, while excessive heat can cause degradation of reactants or products.[12] Microwave irradiation can sometimes be used to shorten reaction times and improve yields.[5][12]
-
Purity of Reactants: Ensure all starting materials, particularly the pyrazole and aryl halide, are pure and dry, as impurities can poison the catalyst.
Q4: I am observing multiple products in my reaction mixture. What are the likely side products and how can I minimize them?
A4: The formation of multiple products often points to issues with selectivity or side reactions.
-
Regioisomers: If synthesizing the pyrazole ring via cyclocondensation with an unsymmetrical 1,3-dicarbonyl, you may form two different regioisomers.[7] Modifying the pH and solvent can influence the selectivity of the initial nucleophilic attack.[13]
-
Dehalogenation: In palladium-catalyzed couplings, a common side reaction is the reduction of the aryl halide to nitrobenzene. This can be suppressed by optimizing the reaction temperature and choice of ligand.[5]
-
Homocoupling: The aryl halide can couple with itself to form biaryl compounds, particularly in Ullmann reactions at high temperatures.
Q5: What are the most effective methods for purifying the final this compound product at scale?
A5: Purification is critical to achieving the desired product quality. Common methods include:
-
Crystallization: This is often the most effective and scalable method. Screening various solvents or solvent mixtures is necessary to find conditions that provide good recovery and high purity.[14][15]
-
Acid Salt Crystallization: A specific method for purifying pyrazoles involves dissolving the crude product in a suitable solvent, treating it with an acid (like HCl or H₂SO₄) to form the acid addition salt, and crystallizing this salt. The pure pyrazole can then be regenerated by neutralization.[16]
-
Column Chromatography: While effective at the lab scale, silica gel chromatography can be costly and generate significant solvent waste at an industrial scale. It is typically used for high-purity applications or when crystallization is ineffective.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Poor quality of starting materials or solvents. 3. Sub-optimal reaction temperature or time. 4. Incorrect choice of base or ligand. | 1. Use a fresh batch of catalyst; consider a pre-catalyst for Buchwald-Hartwig reactions. 2. Verify the purity of reactants and ensure solvents are anhydrous. 3. Incrementally increase the reaction temperature and monitor progress by TLC or LC-MS. 4. Conduct a screen of different bases and ligands to find the optimal combination for your specific substrates.[4] |
| Formation of Impurities / Side Products | 1. Reaction temperature is too high, causing degradation. 2. Presence of oxygen or moisture in the reaction. 3. Unwanted side reactions (e.g., dehalogenation, homocoupling). 4. Poor regioselectivity in Knorr synthesis. | 1. Lower the reaction temperature.[5] 2. Ensure the reaction is run under a dry, inert atmosphere (Nitrogen or Argon). 3. Adjust the catalyst-to-ligand ratio; screen different ligands that may favor the desired coupling. 4. Modify the pH of the reaction medium; test different solvents to influence the initial condensation step.[7] |
| Reaction Stalls Before Completion | 1. Catalyst deactivation. 2. Insufficient amount of base. 3. Product or intermediate precipitation. | 1. Add another portion of the catalyst. 2. Ensure at least a stoichiometric amount of base is used relative to the limiting reagent. 3. Choose a solvent in which all components remain soluble at the reaction temperature. |
| Difficulties in Product Isolation/Purification | 1. Product is an oil or low-melting solid. 2. Product has similar solubility to impurities. 3. Emulsion formation during aqueous workup. | 1. Attempt purification by column chromatography or try to form a crystalline salt.[16] 2. Screen a wide range of crystallization solvents and solvent mixtures. Consider a temperature gradient or anti-solvent crystallization.[14] 3. Add brine (saturated NaCl solution) to break the emulsion or filter the mixture through a pad of celite. |
| Scale-Up Leads to Lower Yield or More Impurities | 1. Inefficient heat transfer in a larger reactor.[1] 2. Poor mixing leading to localized concentration or temperature gradients. 3. Addition rate of reagents is too fast. | 1. Ensure the reactor's cooling system is adequate. Consider a jacketed reactor with a thermal fluid. 2. Use an appropriate impeller and agitation speed for the reactor volume to ensure homogeneity. 3. Add exothermic reagents (e.g., hydrazine, strong bases) slowly and sub-surface to control the temperature.[1] |
Data Presentation
Table 1: Representative Conditions for Buchwald-Hartwig N-Arylation of Halo-Pyrazoles
Note: These are examples from literature for similar substrates and should be used as a starting point for optimization.
| Aryl Halide | Pyrazole | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodo-1-tritylpyrazole | Piperidine | Pd(dba)₂ (10) | XPhos (20) | K₃PO₄ (2.0) | Toluene | 160 (MW) | 0.17 | 45 | [4] |
| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | K-t-BuO (2.0) | Xylene | 160 (MW) | 0.17 | 60 | [4] |
| 4-Bromo-1-tritylpyrazole | Aniline | Pd(dba)₂ (10) | tBuDavePhos (20) | K-t-BuO (2.0) | Xylene | 160 (MW) | 0.5 | 73 | [4] |
| 2-Bromonitrobenzene | Pyrazole | Pd(OAc)₂ (10) | X-Phos (10) | K-t-BuO (1.2) | Toluene | 100 (MW) | 0.17 | >95 | [5] |
Table 2: Example Conditions for Copper-Catalyzed N-Arylation (Ullmann-Type)
| Aryl Halide | Pyrazole | Copper Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Pyrazole | CuI (5) | 1,2-Diaminocyclohexane (10) | K₂CO₃ (2.0) | Toluene | 110 | 24 | 86 | [3] |
| 4-Iodotoluene | Pyrazole | CuI (10) | L-Proline (20) | K₂CO₃ (2.0) | DMSO | 90 | 24 | 92 | [11] |
| Bromobenzene | Pyrazole | CuI (10) | N,N'-Dimethylethylenediamine (20) | K₂CO₃ (2.0) | Dioxane | 110 | 48 | 65 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ullmann Condensation
This protocol is a generalized procedure based on literature methods for the N-arylation of pyrazoles and should be optimized for specific scale and equipment.
Materials:
-
Pyrazole
-
1-Iodo-2-nitrobenzene (or 1-Bromo-2-nitrobenzene)
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃), finely ground
-
L-Proline (optional, as ligand)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add pyrazole (1.2 equivalents), 1-iodo-2-nitrobenzene (1.0 equivalent), CuI (0.1 equivalents), L-proline (0.2 equivalents, if used), and K₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield in N-arylation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Purification of nitrophenols using complex-assisted crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-(2-Nitrophenyl)pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-(2-Nitrophenyl)pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the preparation of this compound?
A1: The most common methods for synthesizing this compound involve the N-arylation of pyrazole with an activated 2-nitrophenyl halide, such as 2-chloronitrobenzene, 2-bromonitrobenzene, or 2-fluoronitrobenzene. The two primary catalytic cross-coupling reactions employed for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.[1]
-
Ullmann Condensation: This method typically utilizes a copper catalyst (e.g., CuI, Cu2O, or copper powder) and often requires high reaction temperatures.[1] Modern variations may include the use of ligands to facilitate the reaction under milder conditions.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction has become a popular alternative due to its generally milder reaction conditions and broader substrate scope.[2] It involves a palladium precursor, a phosphine ligand, and a base.
Q2: What is the most common side reaction to be aware of during the synthesis of this compound?
A2: The most frequently encountered side reaction is the formation of the regioisomeric byproduct, 1-(2-nitrophenyl)-1H-pyrazole, along with the desired this compound. This occurs because pyrazole is an unsymmetrical heterocycle with two reactive nitrogen atoms, both of which can undergo N-arylation.[3][4] The ratio of these isomers can be influenced by factors such as the reaction conditions, the substituents on the pyrazole and aryl halide, and the choice of catalyst and ligands.[3]
Q3: Are there any other potential side reactions or byproducts?
A3: Besides regioisomer formation, other potential side reactions include:
-
Hydrodehalogenation: In palladium-catalyzed reactions, the aryl halide can be reduced, leading to the formation of nitrobenzene. This can be more prevalent with less reactive aryl chlorides and at higher temperatures.[5]
-
Reduction of the Nitro Group: While generally stable, the nitro group can be sensitive to certain reaction conditions, especially in the presence of strong reducing agents or certain catalysts at elevated temperatures. Careful selection of reagents and conditions is necessary to avoid the formation of aminophenyl)pyrazole derivatives.
-
Homocoupling of the Aryl Halide: In Ullmann reactions, the 2-nitrophenyl halide can couple with itself to form 2,2'-dinitrobiphenyl, although this is generally less of a concern under optimized N-arylation conditions.
Troubleshooting Guides
Issue 1: Presence of a Second Isomeric Product in the Reaction Mixture
Symptoms:
-
NMR spectra show two distinct sets of peaks corresponding to two similar but different pyrazole-containing compounds.
-
TLC analysis reveals two spots with close Rf values that are difficult to separate.
-
Mass spectrometry indicates the presence of two isomers with the same mass-to-charge ratio.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Non-regioselective N-arylation: The reaction conditions are not optimized to favor the formation of the desired this compound isomer. | 1. Modify the Base and Solvent System: The choice of base and solvent can influence the tautomeric equilibrium of pyrazole and the subsequent regioselectivity of the arylation. Experiment with different bases such as K₂CO₃, Cs₂CO₃, or organic bases in various solvents like DMF, dioxane, or toluene. 2. Screen Different Ligands (Buchwald-Hartwig): The steric and electronic properties of the phosphine ligand can significantly impact the regioselectivity. Consider screening a range of ligands from different generations of Buchwald-Hartwig catalysts. 3. Vary the Reaction Temperature: Lowering the reaction temperature may improve the regioselectivity of the reaction. |
| Steric Hindrance: The ortho-substituent on the nitrophenyl ring can influence which nitrogen of the pyrazole is more accessible for arylation. | 1. Use a Bulky Protecting Group on Pyrazole: Although this adds extra steps, temporarily introducing a bulky protecting group at one of the nitrogen atoms can direct the arylation to the other nitrogen, followed by deprotection. |
Issue 2: Low Yield of the Desired Product
Symptoms:
-
A significant amount of unreacted starting materials (pyrazole and/or 2-nitrophenyl halide) remains after the reaction.
-
The isolated yield of this compound is consistently low.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inactive Catalyst: The palladium or copper catalyst may be deactivated or not in its active form. | 1. Use a Pre-catalyst (Buchwald-Hartwig): Employing a well-defined palladium pre-catalyst can lead to more consistent and reproducible results compared to generating the active catalyst in situ. 2. Ensure Anhydrous and Inert Conditions: Both Ullmann and Buchwald-Hartwig reactions are sensitive to oxygen and moisture. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). 3. Activate Copper Catalyst (Ullmann): For traditional Ullmann reactions using copper powder, activation by treatment with zinc and hot water or other methods may be necessary. |
| Suboptimal Reaction Conditions: The temperature, reaction time, or concentration of reactants may not be ideal. | 1. Optimize Reaction Temperature and Time: Systematically vary the reaction temperature and monitor the reaction progress by TLC or LC-MS to determine the optimal conditions. 2. Adjust Reactant Stoichiometry: Experiment with a slight excess of either the pyrazole or the aryl halide to drive the reaction to completion. |
| Poor Reactivity of Aryl Halide: 2-Chloronitrobenzene is generally less reactive than 2-bromonitrobenzene or 2-iodonitrobenzene. | 1. Switch to a More Reactive Halide: If possible, use 2-bromonitrobenzene or 2-iodonitrobenzene as the starting material for a more facile reaction. 2. Use a More Active Catalyst System: For Buchwald-Hartwig amination, employ a more advanced generation of ligand that is known to be effective for the coupling of aryl chlorides. |
Data Presentation: Influence of Reaction Conditions on Product Yield
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of this compound (%) |
| 1 | 2-Chloronitrobenzene | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 24 | Moderate |
| 2 | 2-Bromonitrobenzene | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 12 | Good |
| 3 | 2-Fluoronitrobenzene | - | - | K₂CO₃ | DMF | 120 | 18 | Moderate to Good |
| 4 | 2-Chloronitrobenzene | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | Dioxane | 110 | 24 | Moderate |
Experimental Protocols
General Protocol for Buchwald-Hartwig N-Arylation of Pyrazole with 2-Chloronitrobenzene
This protocol is a general guideline and may require optimization.
Materials:
-
Pyrazole
-
2-Chloronitrobenzene
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Phosphine ligand (if not using a pre-catalyst)
-
Base (e.g., potassium phosphate, cesium carbonate)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add pyrazole (1.0 eq.), 2-chloronitrobenzene (1.2 eq.), the palladium pre-catalyst (1-5 mol%), and the base (2.0 eq.).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired product from any side products and unreacted starting materials.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 1-(2-Nitrophenyl)pyrazole by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-(2-nitrophenyl)pyrazole using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.
Q1: My compound is not moving from the origin of the column.
A1: This indicates that the mobile phase (eluent) is not polar enough to move the compound along the stationary phase. This compound is a relatively polar compound due to the presence of the nitro group and the pyrazole ring.
-
Solution: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For instance, if you started with 10% ethyl acetate in hexane, try increasing it to 20%, then 30%, and so on, while monitoring the elution with thin-layer chromatography (TLC).
Q2: All my spots, including the desired product and impurities, are coming out together at the solvent front (high Rf value).
A2: This is the opposite of the previous problem and signifies that your eluent is too polar. The mobile phase is moving all components of the mixture through the column too quickly for a separation to occur.
-
Solution: Decrease the polarity of your eluent. Increase the proportion of the non-polar solvent in your mobile phase. For example, if you are using 50% ethyl acetate in hexane, reduce it to 30% or 20%.
Q3: I am seeing streaking or tailing of my compound spot on the TLC plate and in the column fractions.
A3: Streaking or tailing can be caused by several factors:
-
Sample Overload: You may have loaded too much crude product onto the column. This saturates the stationary phase at the point of loading, leading to poor separation.
-
Insolubility: The compound may be partially insoluble in the mobile phase, causing it to streak as it moves down the column.
-
Compound Degradation: Although less common for this compound on silica gel, highly sensitive compounds can degrade on the stationary phase.
-
Improperly Packed Column: Channels or cracks in the silica gel bed can lead to an uneven flow of the mobile phase.
-
Solutions:
-
Reduce Sample Load: Use a smaller amount of your crude material.
-
Improve Solubility: Ensure your compound is fully dissolved in a minimum amount of the mobile phase before loading it onto the column. If the compound is not very soluble in the eluent, you can dissolve it in a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, this "dry-loaded" silica can be added to the top of the column.
-
Repack the Column: If you suspect issues with the column packing, it is best to prepare a new column, ensuring the silica gel is uniformly packed without any air bubbles or cracks.
-
Q4: The separation between my desired product and a close-running impurity is very poor.
A4: This is a common challenge in chromatography.
-
Solutions:
-
Fine-tune the Mobile Phase: Try very small, incremental changes in the solvent polarity. Sometimes, a change of just a few percent in the eluent composition can significantly improve resolution.
-
Try a Different Solvent System: If hexane/ethyl acetate is not providing adequate separation, consider other solvent systems. A common alternative is a mixture of dichloromethane and methanol, which offers different selectivity.
-
Use a Longer Column: A longer column provides more surface area for the separation to occur, which can improve the resolution of closely eluting compounds.
-
Flash Chromatography: If you are using gravity chromatography, switching to flash chromatography (applying pressure to the top of the column) can often improve separation by reducing band broadening.
-
Q5: I have isolated my product, but the yield is very low.
A5: Low yield can result from several issues:
-
Incomplete Elution: Your product may still be on the column. After you believe all of the product has been eluted, try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or a mixture with methanol) to see if more of your compound comes off.
-
Streaking/Tailing: As mentioned earlier, if your compound is tailing, a significant portion of it may be spread across many fractions, making it difficult to collect completely.
-
Adsorption to Glassware: Ensure you are thoroughly rinsing all glassware used during the workup and collection of fractions.
Frequently Asked Questions (FAQs)
Q: What is a good starting mobile phase for the column chromatography of this compound?
A: A good starting point for the elution of this compound on a silica gel column is a mixture of hexane and ethyl acetate. Based on the purification of similar nitro-substituted pyrazole derivatives, a mobile phase in the range of 10% to 40% ethyl acetate in hexane is a reasonable starting point.[1] It is always recommended to first determine the optimal solvent system using TLC.
Q: What is the recommended stationary phase?
A: Silica gel (60-120 or 230-400 mesh) is the most commonly used stationary phase for the purification of pyrazole derivatives and is suitable for this compound.[2]
Q: How do I prepare the column?
A: There are two common methods for packing a silica gel column:
-
Wet Packing: The silica gel is mixed with the initial, least polar mobile phase to create a slurry. This slurry is then poured into the column and allowed to settle, with excess solvent being drained off. This method helps to prevent the formation of air bubbles and channels.
-
Dry Packing: The dry silica gel powder is carefully added to the column and then gently tapped to ensure even packing. The mobile phase is then slowly passed through the column until the silica is completely wetted.
Q: How much silica gel should I use?
A: A general rule of thumb is to use a mass of silica gel that is 30 to 100 times the mass of the crude sample you intend to purify. The exact ratio depends on the difficulty of the separation.
Q: What is a typical Rf value to aim for during TLC optimization?
A: For good separation in column chromatography, the desired compound should have an Rf value between 0.2 and 0.4 on the TLC plate using the chosen mobile phase. This generally ensures that the compound does not elute too quickly or too slowly from the column. For some pyrazole derivatives, Rf values in a 1:1 ethyl acetate:n-hexane system have been reported in the range of 0.16 to 0.46.[3]
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound. The exact solvent composition should be optimized using TLC prior to running the column.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Chromatography column
-
TLC plates (silica gel 60 F254)
-
Collection tubes or flasks
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the crude mixture on a TLC plate.
-
Develop the TLC plate in various hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives your desired product an Rf value of approximately 0.3.
-
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a beaker, mix the required amount of silica gel with the initial, least polar eluent to form a slurry.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
Gently add a thin layer of sand on top of the sample-adsorbed silica.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (if using flash chromatography) or allow the solvent to flow through by gravity.
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the elution process by periodically taking samples from the collected fractions and analyzing them by TLC.
-
Once the desired compound begins to elute, collect the fractions containing the pure product.
-
-
Isolation of the Pure Product:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography of Pyrazole Derivatives.
| Stationary Phase | Mobile Phase System | Typical Ratios (Non-polar:Polar) | Reference |
| Silica Gel | Hexane / Ethyl Acetate | 9:1 to 6:4 | [1][3] |
| Silica Gel | Petroleum Ether / Ethyl Acetate | 10:1 | [4] |
| Silica Gel | Hexane / Diethyl Ether | 7:3 | [5] |
Table 2: Reported Rf Values for Representative Pyrazole Derivatives.
| Compound Type | Mobile Phase | Rf Value | Reference |
| Substituted Pyrazolo[3,4-b]quinolinone | 1:1 Ethyl Acetate / n-Hexane | 0.26 | [3] |
| Substituted Pyrazolo[3,4-b]quinolinone | 1:1 Ethyl Acetate / n-Hexane | 0.46 | [3] |
| Substituted Phenol | 20% Ethyl Acetate / Hexane | 0.58 | [6] |
| 2-(4-nitrophenyl)thiophene | 5% Ethyl Acetate / Hexane | 0.46 | [7] |
Visualization
References
Technical Support Center: High-Purity Recrystallization of 1-(2-Nitrophenyl)pyrazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 1-(2-Nitrophenyl)pyrazole to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound?
A1: For pyrazole derivatives, the choice of solvent is critical and is primarily dictated by the polarity of the molecule.[1] Based on available literature for similar compounds, ethanol is a recommended starting point for the recrystallization of nitrophenyl-pyrazole derivatives. A mixed solvent system, such as ethanol/water , can also be effective, particularly for polar pyrazole compounds.[1] In a mixed solvent system, the compound is dissolved in a "good" solvent (like ethanol) in which it is highly soluble when hot, and then a "poor" solvent (like water) is added to decrease its solubility and induce crystallization upon cooling.[1]
Q2: How can I improve the yield of my recrystallized this compound?
A2: Low recovery of the purified product is a common issue in recrystallization. To improve the yield, consider the following strategies:
-
Minimize the amount of hot solvent: Use only the minimum volume of hot solvent necessary to completely dissolve the crude product. Excess solvent will retain more of your compound in the mother liquor, thus reducing the final yield.[1]
-
Ensure thorough cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Subsequently, cooling the flask in an ice bath for at least 20-30 minutes can maximize the precipitation of the product.[1]
-
Select an optimal solvent system: The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at cold temperatures.[1] Experimenting with different solvents or mixed solvent ratios may be necessary to find the optimal system for maximizing yield.
Q3: My crude this compound has a distinct color. How can I remove colored impurities?
A3: Colored impurities can often be removed by treating the hot, dissolved solution with activated charcoal. The activated charcoal adsorbs the colored compounds, which can then be removed by hot filtration. However, it is important to use a minimal amount of charcoal as it can also adsorb some of the desired product, potentially lowering the overall yield.[1]
Q4: Can recrystallization be used to separate regioisomers of this compound?
A4: If the synthesis of your this compound results in the formation of regioisomers, fractional recrystallization may be a viable separation technique. This method is effective if the regioisomers have significantly different solubilities in a particular solvent.[1] It involves multiple, sequential recrystallization steps to progressively enrich one isomer.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not supersaturated; too much solvent was used. | - Concentrate the solution by boiling off some of the solvent and then allow it to cool again. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound to induce crystallization.[1] |
| The compound "oils out" instead of crystallizing. | The compound is precipitating from the solution at a temperature above its melting point. | - Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly. - Consider using a different solvent system with a lower boiling point.[1] |
| Crystallization happens too quickly. | The solution is too concentrated, or it is being cooled too rapidly. | - Add a small amount of additional hot solvent to the dissolved compound. - Ensure the solution cools slowly at room temperature before placing it in an ice bath.[1] |
| The resulting crystals are impure. | Impurities may have been trapped within the crystal lattice during rapid crystallization, or the mother liquor was not completely removed. | - Ensure the solution was allowed to cool slowly. - Wash the collected crystals with a small amount of cold recrystallization solvent. - Perform a second recrystallization to further enhance purity.[1] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound using a single solvent, such as ethanol. The optimal solvent volume and temperatures should be determined empirically for the specific batch of the compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the compound just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[1]
-
Drying: Dry the purified crystals, for example, by air-drying on the filter paper or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization of this compound
This method is advantageous when no single solvent provides the ideal solubility characteristics for recrystallization. A common system for polar pyrazoles is ethanol and water.[1]
-
Dissolution: Dissolve the crude this compound in the minimum amount of a hot "good" solvent (e.g., ethanol) in which it is readily soluble.[1]
-
Addition of Anti-Solvent: While keeping the solution hot, slowly add a miscible "anti-solvent" (e.g., water), in which the compound is poorly soluble, until the solution becomes slightly turbid.
-
Clarification: If the solution remains turbid, add a few drops of the hot "good" solvent until the solution becomes clear again.[1]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents in the appropriate ratio.
-
Drying: Dry the purified crystals.
Data Summary
| Solvent System | Suitability for Pyrazole Derivatives | Notes |
| Ethanol | Frequently used for polar pyrazole derivatives.[1] | A good starting point for this compound. |
| Methanol | Often used for polar pyrazole derivatives.[1] | Similar properties to ethanol. |
| Isopropanol | A common choice for recrystallization.[1] | May offer different solubility characteristics. |
| Acetone | Frequently used for pyrazole compounds.[1] | A more polar aprotic option. |
| Ethyl Acetate | A common recrystallization solvent.[1] | |
| Ethanol/Water | Effective for polar pyrazole derivatives.[1] | Allows for fine-tuning of solubility. |
| Hexane/Ethyl Acetate | Reported as a useful combination for some pyrazoles.[1] | Suitable for less polar compounds. |
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for when a compound "oils out" during recrystallization.
References
stability issues of 1-(2-Nitrophenyl)pyrazole under different conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 1-(2-Nitrophenyl)pyrazole under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
While specific stability data for this compound is not extensively available in the public domain, based on the chemistry of related nitrophenyl and pyrazole compounds, several stability considerations should be taken into account. Nitroaromatic compounds can be susceptible to degradation under photolytic conditions.[1][2] The pyrazole ring itself is generally stable but can be subject to degradation under harsh acidic or basic conditions, or at elevated temperatures. Therefore, it is crucial to handle and store this compound with care, protecting it from light and extreme temperatures.
Q2: How should I properly store this compound?
To ensure the integrity of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration (2-8 °C) is advisable.
Q3: What are the potential degradation pathways for this compound?
Potential degradation of this compound could occur through several pathways, including:
-
Photodegradation: The nitro group on the phenyl ring can absorb UV light, leading to the formation of reactive species that can cause degradation of the molecule.[1][2]
-
Hydrolysis: Under strongly acidic or basic conditions, the pyrazole ring or the bond connecting the phenyl and pyrazole rings may be susceptible to hydrolysis.
-
Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. The presence of the nitro group can sometimes lower the thermal stability of aromatic compounds.
Q4: Are there any known incompatibilities for this compound?
Specific incompatibility data for this compound is limited. However, based on the functional groups present, it is prudent to avoid strong oxidizing agents, strong reducing agents, and strong acids or bases.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: Unexpected degradation of the compound during an experiment.
Possible Causes:
-
Light Exposure: The experiment might have been conducted under direct light, leading to photodegradation.
-
High Temperature: The experimental conditions may have involved temperatures that cause thermal decomposition of the compound.
-
Incompatible Reagents: A reagent in the experimental mixture may be reacting with and degrading the this compound.
-
Incorrect pH: The pH of the solution may be too acidic or basic, causing hydrolysis.
Troubleshooting Steps:
-
Protect from Light: Repeat the experiment in amber-colored glassware or with the setup shielded from light.
-
Control Temperature: Ensure the experimental temperature is controlled and does not exceed the known or presumed stability limits of the compound.
-
Check Reagent Compatibility: Review all reagents for potential incompatibilities. If a reactive reagent is suspected, consider replacing it with a more inert alternative.
-
Buffer the Solution: If the pH is a concern, use an appropriate buffer system to maintain a stable pH within the neutral range.
-
Analyze for Degradants: Use analytical techniques like HPLC or LC-MS to identify any degradation products, which can provide clues about the degradation pathway.
Issue 2: Inconsistent results in biological assays.
Possible Causes:
-
Compound Instability in Assay Medium: this compound may be degrading in the cell culture medium or buffer over the time course of the assay.
-
Precipitation of the Compound: The compound may not be sufficiently soluble in the assay medium, leading to precipitation and a lower effective concentration.
-
Interaction with Assay Components: The compound might be interacting with components of the assay medium, such as proteins, leading to reduced availability.
Troubleshooting Steps:
-
Assess Stability in Medium: Incubate this compound in the assay medium for the duration of the experiment and analyze its concentration at different time points by HPLC or LC-MS.
-
Determine Solubility: Measure the solubility of the compound in the assay medium. If solubility is low, consider using a co-solvent (ensure the co-solvent itself does not affect the assay) or preparing a more concentrated stock solution in a suitable solvent like DMSO and then diluting it in the medium.
-
Control for Non-specific Binding: Include control experiments to assess the extent of non-specific binding to plates or other surfaces.
Data Presentation
Due to the lack of specific quantitative stability data for this compound in the searched literature, the following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Thermal Stability of this compound
| Temperature (°C) | Incubation Time (hours) | Purity (%) | Degradants Detected |
| 40 | 24 | ||
| 40 | 48 | ||
| 60 | 24 | ||
| 60 | 48 | ||
| 80 | 24 | ||
| 80 | 48 |
Table 2: Photostability of this compound
| Light Source | Exposure Duration (hours) | Purity (%) (Light Exposed) | Purity (%) (Dark Control) | Degradants Detected |
| UV (254 nm) | 6 | |||
| UV (365 nm) | 6 | |||
| White Light | 24 |
Table 3: pH Stability of this compound
| pH | Buffer System | Incubation Time (hours) | Purity (%) | Degradants Detected |
| 2 | HCl | 24 | ||
| 4 | Acetate | 24 | ||
| 7 | Phosphate | 24 | ||
| 9 | Borate | 24 | ||
| 12 | NaOH | 24 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
Protocol 1: Thermal Stability Assessment
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the solution into sealed vials and place them in ovens set at different temperatures (e.g., 40°C, 60°C, 80°C).
-
Time Points: At specified time intervals (e.g., 0, 24, 48 hours), remove a vial from each temperature.
-
Analysis: Allow the vials to cool to room temperature. Analyze the samples by a validated stability-indicating HPLC method to determine the purity of this compound and to detect and quantify any degradation products.
Protocol 2: Photostability Assessment
-
Sample Preparation: Prepare solutions of this compound as described in the thermal stability protocol. Also, prepare a solid sample by spreading a thin layer of the compound in a petri dish.
-
Exposure:
-
Place the solution vials and the solid sample in a photostability chamber.
-
Expose the samples to a light source that provides both UV and visible light, following ICH Q1B guidelines.
-
Simultaneously, place a set of control samples (wrapped in aluminum foil to protect from light) in the same chamber.
-
-
Time Points: After a defined period of exposure, remove the samples and the dark controls.
-
Analysis: Analyze both the light-exposed and dark control samples by HPLC to assess the extent of photodegradation.
Protocol 3: pH Stability (Hydrolysis) Assessment
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, and 12).
-
Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration.
-
Incubation: Incubate the solutions at a constant temperature (e.g., room temperature or 40°C).
-
Time Points: At various time points (e.g., 0, 24, 48 hours), take an aliquot from each solution.
-
Analysis: Immediately analyze the aliquots by HPLC to determine the remaining concentration of this compound and to identify any hydrolysis products.
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
Caption: General experimental workflow for stability testing.
References
how to improve the regioselectivity in pyrazole synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Here, we address common challenges, with a particular focus on controlling regioselectivity, a frequent and critical hurdle in obtaining the desired pyrazole isomer. This resource provides in-depth, field-tested insights and troubleshooting strategies in a direct question-and-answer format to support your experimental success.
Section 1: Understanding the Regioselectivity Challenge
Q1: What is regioselectivity in pyrazole synthesis, and why is it a common problem?
A1: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. In the context of pyrazole synthesis, particularly the widely used Knorr synthesis, this issue arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[1][2] The substituted hydrazine has two non-equivalent nitrogen atoms, and the 1,3-dicarbonyl has two different carbonyl groups. The initial nucleophilic attack by the hydrazine can occur at either carbonyl carbon, leading to two potential reaction pathways and, consequently, a mixture of two regioisomeric pyrazole products.[1][2][3] This lack of control can lead to difficult and costly separation processes, reducing the overall yield of the desired product.[4]
Section 2: Troubleshooting Guide for Poor Regioselectivity
Q2: My pyrazole synthesis is yielding a mixture of regioisomers. What are the primary factors I should investigate to improve the selectivity?
A2: Achieving high regioselectivity in pyrazole synthesis involves a careful interplay of several factors. When faced with a mixture of isomers, you should systematically evaluate the following aspects of your reaction:
-
Electronic Effects of Substituents: The electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine are a primary determinant of regioselectivity.[2][5] Electron-withdrawing groups on the dicarbonyl component can increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[2] Conversely, electron-donating groups can have the opposite effect.
-
Steric Hindrance: The size of the substituents on your reactants plays a crucial role.[2][5] A bulky group on either the hydrazine or the 1,3-dicarbonyl can physically block the approach of the nucleophile, thereby directing the reaction to the less sterically hindered carbonyl group.[3]
-
Reaction Conditions: This is often the most practical area for optimization. Key parameters to adjust include:
-
Solvent: The choice of solvent can significantly influence which regioisomer is favored.[2][6] Protic solvents may favor one isomer, while aprotic solvents may favor the other.[6]
-
pH (Acidity/Basicity): The pH of the reaction medium is critical. Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[2][3]
-
Temperature: Reaction temperature can also be a deciding factor in the regiochemical outcome.[7]
-
The interplay of these factors is illustrated in the decision-making workflow below.
Caption: A workflow for systematically troubleshooting poor regioselectivity.
Q3: How does the choice of solvent specifically impact the regioselectivity of pyrazole formation?
A3: Solvents can influence regioselectivity through several mechanisms, including their polarity, proticity, and ability to stabilize intermediates or transition states. For instance, studies have shown that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity compared to standard solvents like ethanol.[4] This is attributed to the non-nucleophilic nature of these fluorinated alcohols, which prevents them from competing with the hydrazine in attacking the more reactive carbonyl group.[4] In contrast, protic solvents like ethanol can sometimes lead to lower selectivity.[4] The use of deep eutectic solvents (DESs) has also been explored as a sustainable option that can enhance reaction rates and selectivity.[8]
| Solvent Type | General Effect on Regioselectivity | Example(s) |
| Protic | Can lead to mixtures of regioisomers.[6] | Ethanol, Methanol |
| Aprotic | May favor the formation of a different major regioisomer compared to protic solvents.[6] | DMF, DMSO |
| Fluorinated Alcohols | Can significantly improve regioselectivity.[4] | TFE, HFIP |
| Deep Eutectic Solvents (DESs) | Can accelerate reaction rates and improve selectivity.[8] | Choline chloride/urea |
Q4: I am using an unsymmetrical 1,3-diketone. Can I predict which regioisomer will be favored based on its structure?
A4: Yes, to a significant extent. The outcome is a competition between the reactivity of the two carbonyl groups. The initial, and often regiochemistry-determining, step is the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon.[1]
-
Electronic Control: The more electrophilic carbonyl carbon will react faster. For example, if your 1,3-diketone has a trifluoromethyl group (a strong electron-withdrawing group) at one end and a methyl group (an electron-donating group) at the other, the carbonyl adjacent to the trifluoromethyl group will be significantly more electron-deficient and thus more susceptible to nucleophilic attack.
-
Steric Control: If the electronic differences are minimal, steric hindrance becomes the dominant factor. The hydrazine will preferentially attack the less sterically hindered carbonyl group. For instance, a bulky tert-butyl group will direct the attack to the other, less hindered carbonyl.
The interplay between these two effects determines the final product ratio.
Caption: Influence of electronic and steric effects on carbonyl reactivity.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis with pH Control
This protocol provides a general method for the Knorr pyrazole synthesis, incorporating pH adjustment to influence regioselectivity.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine or hydrazine salt (1.1 eq)
-
Solvent (e.g., ethanol)
-
Acid (e.g., acetic acid) or Base (e.g., sodium acetate) for pH adjustment
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add the substituted hydrazine (1.1 eq). If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), a mild base like sodium acetate can be added to neutralize the acid formed.[3]
-
For acidic conditions: Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).
-
For basic conditions: Add a suitable base to achieve the desired pH.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. Otherwise, remove the solvent under reduced pressure.[3]
-
Purify the crude product by recrystallization or column chromatography on silica gel to separate the regioisomers.[3]
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: Can I use a catalyst to improve regioselectivity?
Yes, various catalysts have been shown to improve the regioselectivity of pyrazole synthesis. For instance, silver-catalyzed reactions have been used for the synthesis of 5-aryl-3-trifluoromethyl pyrazoles with high regioselectivity.[9] Nano-ZnO has also been employed as an efficient catalyst in some protocols.[10] The choice of catalyst will depend on the specific substrates and desired pyrazole isomer.
FAQ 2: My reaction is very slow and gives a low yield. What should I do?
Low yields can be due to several factors including impure starting materials, suboptimal stoichiometry, or inappropriate reaction conditions.[3] Ensure your hydrazine derivative is fresh, as they can degrade over time.[3] A slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[3] Additionally, optimizing the reaction temperature and time based on TLC or LC-MS monitoring is crucial.[3]
FAQ 3: Are there alternative methods to the Knorr synthesis that offer better regioselectivity?
Yes, several other methods have been developed to provide better control over regioselectivity. These include:
-
[3+2] Cycloaddition reactions: These reactions, for example between diazo compounds and alkynes, can offer high regioselectivity.[10][11]
-
Reactions of N-alkylated tosylhydrazones and terminal alkynes: This approach has been shown to proceed with complete regioselectivity for a wide range of substrates.[12][13]
-
Multicomponent reactions: Some multicomponent strategies have been designed to produce pyrazoles with excellent regioselectivity in a single pot.[14][15]
The best method will depend on the target pyrazole and the availability of starting materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 1-(2-Nitrophenyl)pyrazole
Welcome to the technical support center for the synthesis of 1-(2-Nitrophenyl)pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for synthesizing this compound is the Knorr pyrazole synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound, such as acetylacetone, with 2-nitrophenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Q2: What are the primary impurities encountered in the synthesis of this compound?
The primary impurities are typically regioisomers, which arise from the reaction of the unsymmetrical 2-nitrophenylhydrazine with the 1,3-dicarbonyl compound. The most common regioisomeric impurity is 1-(4-nitrophenyl)pyrazole. Other potential impurities include unreacted starting materials (2-nitrophenylhydrazine and the 1,3-dicarbonyl compound) and side-products from condensation or polymerization reactions. The formation of these regioisomers presents a significant challenge in purification.[1]
Q3: How can I identify the presence of regioisomeric impurities?
Regioisomeric impurities can be identified using a combination of chromatographic and spectroscopic techniques:
-
Thin-Layer Chromatography (TLC): TLC can quickly indicate the presence of multiple components in the reaction mixture, appearing as distinct spots with different Rf values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying isomers. Regioisomers will exhibit different chemical shifts and coupling patterns. For unambiguous assignment, 2D NMR techniques like NOESY can be employed to determine the spatial proximity of protons.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating and quantifying isomeric impurities. Different types of columns, such as phenyl-hexyl or other specialized columns for isomer separation, can be utilized.[2]
-
Mass Spectrometry (MS): While mass spectrometry will show the same mass for isomers, it can be coupled with a chromatographic technique (e.g., GC-MS or LC-MS) to identify and quantify the different components of a mixture.
Q4: What are the recommended methods for purifying crude this compound?
The two primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This is a common and effective technique for removing impurities. The choice of solvent is critical. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for pyrazole derivatives include ethanol, methanol, isopropanol, and mixed solvent systems like ethanol/water or ethyl acetate/hexane.[3][4][5]
-
Column Chromatography: This technique is highly effective for separating compounds with different polarities, including regioisomers. A silica gel stationary phase is typically used, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent system is usually determined by preliminary TLC analysis.[6]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| The reaction does not proceed to completion, as indicated by TLC showing significant amounts of starting material. | Inadequate Reaction Conditions: Insufficient reaction time, incorrect temperature, or improper pH. | - Ensure the reaction is heated for a sufficient duration. Monitor the reaction progress by TLC until the starting materials are consumed.- Optimize the reaction temperature. While heating is generally required, excessive temperatures can lead to degradation.- The Knorr synthesis is acid-catalyzed. Ensure the appropriate amount of acid (e.g., acetic acid or a mineral acid) is used to maintain an acidic pH. |
| A significant amount of dark, tar-like material is formed. | Side Reactions and Decomposition: 2-Nitrophenylhydrazine or the dicarbonyl compound may be unstable under the reaction conditions. | - Use purified starting materials.- Control the reaction temperature carefully to minimize decomposition.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| Low recovery after work-up and purification. | Product Loss During Extraction or Purification: The product may have some solubility in the aqueous phase during extraction, or the chosen purification method may not be optimal. | - During aqueous work-up, ensure the pH is adjusted to neutralize any acid and minimize the solubility of the pyrazole product.- Back-extract the aqueous layer with the organic solvent to recover any dissolved product.- Optimize the recrystallization solvent to minimize solubility at low temperatures.- For column chromatography, ensure the chosen solvent system provides good separation and that the column is not overloaded. |
Issue 2: Presence of Regioisomeric Impurities
| Symptom | Possible Cause | Troubleshooting Steps |
| NMR and/or TLC/HPLC analysis shows the presence of more than one major product with the same mass. | Lack of Regioselectivity in the Reaction: The reaction of 2-nitrophenylhydrazine with an unsymmetrical 1,3-dicarbonyl compound can lead to the formation of multiple isomers. | - Solvent Choice: The solvent can have a significant effect on the regioisomeric ratio. Experiment with different solvents (e.g., ethanol, acetic acid, or non-polar solvents) to see if the selectivity can be improved.[7]- Reaction Temperature: Varying the reaction temperature might influence the kinetic vs. thermodynamic control of the reaction, potentially favoring the formation of one isomer.- Nature of the Hydrazine: Using the hydrochloride salt of the hydrazine versus the free base can alter the regioselectivity of the reaction.[8] |
| Difficulty in separating the desired isomer from impurities. | Similar Physicochemical Properties of Isomers: Regioisomers often have very similar polarities and solubilities, making separation challenging. | - Optimize Column Chromatography: - Use a long column with a fine mesh silica gel for better resolution. - Employ a shallow solvent gradient or an isocratic elution with a carefully optimized solvent system (e.g., varying ratios of hexane and ethyl acetate). - Consider specialized columns, such as those with a phenyl stationary phase, which can offer enhanced selectivity for aromatic isomers through π-π interactions.[2]- Fractional Recrystallization: If the isomers have slightly different solubilities, multiple recrystallization steps can be used to enrich the desired isomer in the crystalline fraction. |
Issue 3: Purification Challenges
| Symptom | Possible Cause | Troubleshooting Steps |
| The product "oils out" during recrystallization instead of forming crystals. | Supersaturation or Presence of Impurities: The solution is too concentrated, cooling too quickly, or impurities are inhibiting crystal formation. The melting point of the solute may also be lower than the boiling point of the solvent.[4] | - Reduce the concentration: Add more of the "good" solvent to the hot solution.- Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Scratching: Scratch the inside of the flask with a glass rod at the solvent line to induce nucleation.- Seed crystals: Add a small crystal of the pure product to the cooled solution.- Change the solvent system: Try a different solvent or a mixed solvent system. |
| The purified product is still colored (e.g., yellow or brown). | Presence of Colored Impurities: These may be residual starting materials or side-products. | - Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal.- Multiple Purifications: A second recrystallization or column chromatography may be necessary to remove persistent colored impurities. |
Data Presentation
The regioselectivity of the Knorr pyrazole synthesis is highly dependent on the reaction conditions and the nature of the reactants. The following table summarizes illustrative data on the effect of the solvent on the regioisomeric ratio for the reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl. While this data is for a related system, it highlights the significant influence of the reaction medium.
Table 1: Effect of Solvent on Regioisomeric Ratio in Pyrazole Synthesis [7]
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Regioisomer Ratio (A:B) |
| Benzoylacetone | Methylhydrazine | Ethanol | 60:40 |
| Benzoylacetone | Methylhydrazine | Acetic Acid | 85:15 |
| Trifluoroacetylacetone | Phenylhydrazine | Toluene | 95:5 |
| Trifluoroacetylacetone | Phenylhydrazine | Methanol | 70:30 |
Note: Isomer A corresponds to the N-substituted nitrogen being adjacent to the R¹ group of the dicarbonyl (R¹COCH₂COR²), while Isomer B has the N-substituted nitrogen adjacent to the R² group.
Experimental Protocols
Protocol 1: Synthesis of this compound from Acetylacetone
This protocol is a general procedure based on the Knorr pyrazole synthesis.
Materials:
-
2-Nitrophenylhydrazine
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitrophenylhydrazine (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add acetylacetone (1.1 equivalents) followed by a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel in a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the silica gel with the adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with a solvent system of increasing polarity, for example, starting with pure hexane and gradually increasing the proportion of ethyl acetate. The optimal solvent system should be determined by TLC analysis of the crude mixture.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixture) to find a suitable recrystallization solvent or solvent pair.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Diagram 1: General Knorr Pyrazole Synthesis Pathway
Caption: Knorr synthesis of this compound.
Diagram 2: Troubleshooting Workflow for Impurity Identification and Removal
Caption: Workflow for impurity identification and removal.
Diagram 3: Logical Relationship for Purification Method Selection
Caption: Selecting a purification method based on impurity type.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Characterization of 1-(2-Nitrophenyl)pyrazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization data for 1-(2-Nitrophenyl)pyrazole and its close structural isomer, 1-(4-Nitrophenyl)pyrazole. Due to the limited availability of public experimental spectral data for the 2-nitro isomer, data for the 4-nitro isomer is included to provide a valuable point of reference for researchers. This document offers a summary of key physical properties, detailed experimental protocols for synthesis and characterization, and a discussion of alternative synthetic methodologies.
Comparison of Physicochemical Properties
The introduction of a nitro group to the phenyl ring attached to the pyrazole core significantly influences the compound's physical properties. The position of this electron-withdrawing group (ortho vs. para) can lead to differences in melting point, boiling point, and spectral characteristics. Below is a comparison of the available data for this compound and 1-(4-Nitrophenyl)pyrazole.
| Property | This compound | 1-(4-Nitrophenyl)pyrazole |
| Molecular Formula | C₉H₇N₃O₂ | C₉H₇N₃O₂ |
| Molecular Weight | 189.17 g/mol | 189.17 g/mol |
| Melting Point | 87-88 °C | 168.5-169 °C |
| Boiling Point | 332.7±25.0 °C | 331.8±25.0 °C |
| Appearance | Solid | - |
Spectroscopic Data Comparison
Table 2: Spectroscopic Data for 1-(4-Nitrophenyl)pyrazole
| Technique | Data |
| ¹H NMR | (Data not available) |
| ¹³C NMR | (Data not available) |
| IR Spectroscopy | (Data not available) |
| Mass Spectrometry | (Data not available) |
Note: The absence of publicly available, experimentally verified spectral data for both isomers highlights a gap in the scientific literature.
Experimental Protocols
The synthesis of 1-arylpyrazoles can be achieved through several established methods. The most common approach involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.
Synthesis of this compound
A prevalent method for the synthesis of 1-arylpyrazoles is the reaction of an arylhydrazine with a 1,3-dicarbonyl equivalent. For this compound, this involves the reaction of 2-nitrophenylhydrazine with 1,1,3,3-tetramethoxypropane, which serves as a pro-malondialdehyde.
dot
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-nitrophenylhydrazine in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Add 1,1,3,3-tetramethoxypropane to the solution, followed by a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Characterization Methods
dot
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra to determine the chemical structure and purity.
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample (e.g., using a KBr pellet) to identify characteristic functional groups, such as the nitro group (typically strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹) and aromatic C-H bonds.
-
Mass Spectrometry (MS): Analyze the sample by a suitable mass spectrometry technique (e.g., GC-MS or ESI-MS) to determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Melting Point Determination: Measure the melting point of the purified solid to assess its purity.
Alternative Synthetic Approaches
While the condensation of hydrazines with 1,3-dicarbonyls is a cornerstone of pyrazole synthesis, several other methods offer advantages in terms of regioselectivity, substrate scope, and reaction conditions.
-
Knorr Pyrazole Synthesis: This classic method involves the reaction of a β-ketoester with a hydrazine. The regioselectivity can be an issue with unsymmetrical ketoesters.
-
Reaction of α,β-Unsaturated Ketones (Chalcones) with Hydrazines: This is a versatile method for preparing pyrazolines, which can then be oxidized to pyrazoles.
-
1,3-Dipolar Cycloaddition: The reaction of a diazo compound with an alkyne is a powerful method for constructing the pyrazole ring with high regioselectivity.
-
Modern Cross-Coupling Methods: N-arylation of the pyrazole core using copper or palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids has become an important alternative for the synthesis of N-arylpyrazoles. These methods often offer milder reaction conditions and broader functional group tolerance.
Validating the Structure of 1-(2-Nitrophenyl)pyrazole: A Spectroscopic Comparison Guide
For Immediate Release
This guide provides a comprehensive comparison of spectroscopic data for validating the chemical structure of 1-(2-Nitrophenyl)pyrazole. Targeted at researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic characteristics and provides detailed experimental protocols for verification. To offer a clear benchmark, the predicted data for this compound is compared with experimental data from its structural isomers, 1-(3-Nitrophenyl)pyrazole and 1-(4-Nitrophenyl)pyrazole.
Introduction
Accurate structural confirmation of novel synthesized compounds is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process. This guide focuses on the spectroscopic validation of this compound, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific isomer, this guide utilizes predicted data for this compound and compares it against the experimentally determined spectra of its 3-nitro and 4-nitro analogs. This comparative approach allows for a robust validation of the target structure by examining the influence of the nitro group's position on the spectral readouts.
Comparative Spectroscopic Data
The following tables summarize the predicted and experimental spectroscopic data for this compound and its structural isomers. The predicted NMR data for this compound was generated using online NMR prediction tools.
Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | Aromatic Protons (ppm) |
| This compound (Predicted) | ~7.8 | ~6.5 | ~8.0 | ~7.6 - 8.2 |
| 1-(3-Nitrophenyl)pyrazole (Experimental) | 7.82 (d) | 6.54 (t) | 8.51 (d) | 7.72 (t), 8.01 (d), 8.28 (d), 8.67 (s) |
| 1-(4-Nitrophenyl)pyrazole (Experimental) | 7.80 (d) | 6.55 (t) | 8.65 (d) | 8.0 (d), 8.4 (d) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)
| Compound | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | Aromatic Carbons (ppm) |
| This compound (Predicted) | ~141 | ~108 | ~128 | ~124, 126, 130, 134, 135, 146 |
| 1-(3-Nitrophenyl)pyrazole (Experimental) | 142.2 | 108.9 | 128.0 | 119.3, 124.0, 130.8, 134.1, 141.2, 149.1 |
| 1-(4-Nitrophenyl)pyrazole (Experimental) | 142.4 | 109.1 | 127.6 | 119.5, 125.6, 143.5, 146.4 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound Derivative (Experimental) [1] | 1-(4-Nitrophenyl)pyrazole (Experimental) |
| NO₂ Asymmetric Stretch | 1530 - 1510 | ~1520 |
| NO₂ Symmetric Stretch | 1352 - 1328 | ~1340 |
| C=N Stretch (Pyrazole Ring) | 1612 - 1595 | ~1605 |
| C-H Aromatic Stretch | 3180 - 3120 | ~3100 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 1-(Nitrophenyl)pyrazoles | 189.05 [M]⁺ | [M-NO₂]⁺, [M-NO₂-HCN]⁺, [C₆H₄N]⁺ |
Experimental Protocols
Standardized protocols for acquiring the spectroscopic data are crucial for reproducibility and accurate comparison.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.
-
Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.
-
Accumulate a sufficient number of scans (typically several hundred to thousands) to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, use the KBr pellet method. Mix a small amount of the compound (1-2 mg) with approximately 100 mg of dry KBr powder and press into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty sample compartment or the KBr pellet holder.
-
Acquire the sample spectrum with a resolution of at least 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrument: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Acquisition:
-
EI-MS: Introduce the sample via a direct insertion probe or a GC inlet. Use a standard electron energy of 70 eV.
-
ESI-MS: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Workflow for Spectroscopic Structure Validation
The following diagram illustrates the logical workflow for validating the structure of a synthesized compound using spectroscopic methods.
Figure 1. Workflow for the spectroscopic validation of a synthesized chemical compound.
References
A Comparative Analysis of the Biological Activities of 1-(2-Nitrophenyl)pyrazole and 1-(4-Nitrophenyl)pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. The introduction of a nitrophenyl substituent to the pyrazole ring can significantly influence its pharmacological profile. This guide provides a comparative overview of the reported biological activities of derivatives of two positional isomers: 1-(2-Nitrophenyl)pyrazole and 1-(4-Nitrophenyl)pyrazole. While direct head-to-head comparative studies of the parent compounds are limited in the available literature, this document compiles and contrasts the existing data on their derivatives to offer insights into their potential as therapeutic agents. The primary biological activities explored include anticancer, antimicrobial, and anti-inflammatory effects.
Quantitative Data Summary
The following tables summarize the available quantitative data for derivatives of this compound and 1-(4-Nitrophenyl)pyrazole, highlighting their potency in various biological assays. It is important to note that these results are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Anticancer Activity of this compound and 1-(4-Nitrophenyl)pyrazole Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| This compound Derivative | ||||
| 5-(2-Nitrophenyl)-1-aryl-1H-pyrazole (Compound 5e) | MDA-MB-231 (Breast) | Cytotoxicity | <2 | [1] |
| MCF7 (Breast) | Cytotoxicity | <2 | [1] | |
| A549 (Lung) | Cytotoxicity | >10 | [1] | |
| HCT116 (Colorectal) | Cytotoxicity | >10 | [1] | |
| 1-(4-Nitrophenyl)pyrazole Derivatives | ||||
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | - | - | - | [2][3] |
| Pyrazole-thiadiazole hybrid | - | EGFR Inhibition | - | [4] |
| 4-(5-(4-acetyl-3-methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazol-1-yl)benzenesulfonamide | - | - | - | [5] |
| 5-(4-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole derivative | - | - | - | [4] |
| 1-isonicotinoyl-3-methyl-4-[2-(4-nitrophenyl) hydrazono]-2-pyrazolin-5-one | Various | SRB assay | 0.2-3.4 | [6] |
Table 2: Antimicrobial Activity of 1-(4-Nitrophenyl)pyrazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Escherichia coli | 0.25 | [2][3] |
| Streptococcus epidermidis | 0.25 | [2][3] | |
| Aspergillus niger | 1 | [2][3] | |
| 4-(5-(4-acetyl-3-methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazol-1-yl)benzenesulfonamide | Staphylococcus aureus | - | [5] |
| Escherichia coli | - | [5] | |
| Klebsiella pneumoniae | - | [5] |
No quantitative antimicrobial data was found for this compound derivatives in the reviewed literature.
Table 3: Anti-inflammatory Activity of 1-(4-Nitrophenyl)pyrazole Derivatives
| Compound/Derivative | Assay | Result | Reference |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Carrageenan-induced rat paw edema | Better activity than standard (Diclofenac sodium) | [2][3] |
| para-nitrophenyl moiety linked to a pyrazole conjugate | Protein denaturation method | Higher inhibition (93.53%) than standard Diclofenac sodium (90.13%) | [4] |
No quantitative anti-inflammatory data was found for this compound derivatives in the reviewed reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Anticancer Activity Assays
1. MTT Cytotoxicity Assay
This assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound or 1-(4-Nitrophenyl)pyrazole derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
2. Topoisomerase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of topoisomerase I or II.
-
Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, purified human topoisomerase I or II, and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at 37°C for a specific time to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by adding a stop buffer containing a DNA intercalating dye (e.g., ethidium bromide).
-
Agarose Gel Electrophoresis: The DNA samples are then separated by agarose gel electrophoresis.
-
Visualization: The DNA bands are visualized under UV light. Inhibition of topoisomerase activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control.
Antimicrobial Activity Assays
1. Agar Well Diffusion Method
This method is used for the preliminary screening of antimicrobial activity.
-
Culture Preparation: A standardized inoculum of the test microorganism is prepared and uniformly spread on the surface of an appropriate agar medium in a petri dish.
-
Well Creation: Wells of a specific diameter are made in the agar using a sterile cork borer.
-
Compound Application: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.
2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity Assay
1. Carrageenan-Induced Rat Paw Edema
This is a widely used in vivo model to evaluate acute anti-inflammatory activity.
-
Animal Grouping: Rats are divided into control, standard (e.g., treated with Diclofenac sodium), and test groups.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally to the respective groups.
-
Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with the control group.
Signaling Pathways and Experimental Workflows
Proposed Anticancer Mechanism of this compound Derivatives
Derivatives of this compound have been investigated as topoisomerase inhibitors. Topoisomerases are crucial enzymes involved in DNA replication, transcription, and repair. Their inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.
General Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel pyrazole derivatives.
Comparative Discussion
Based on the limited available data, a direct and comprehensive comparison of the biological activities of this compound and 1-(4-Nitrophenyl)pyrazole is challenging. However, some general trends and differences can be inferred from the studies on their respective derivatives.
-
Anticancer Activity: Derivatives of both isomers have demonstrated promising anticancer activity. The this compound derivative showed potent cytotoxicity against breast cancer cell lines, with a proposed mechanism involving topoisomerase inhibition[1]. Derivatives of 1-(4-Nitrophenyl)pyrazole have also shown significant anticancer effects across various cell lines, with one derivative exhibiting IC₅₀ values in the low micromolar to nanomolar range[6]. The different substitution patterns on the nitrophenyl ring likely lead to interactions with different biological targets, warranting further investigation into their specific mechanisms of action.
-
Antimicrobial Activity: Significant antimicrobial activity has been reported for derivatives of 1-(4-Nitrophenyl)pyrazole against both Gram-positive and Gram-negative bacteria, as well as fungi[2][3]. The available literature did not provide quantitative data on the antimicrobial properties of this compound derivatives, suggesting this may be a less explored area for this particular isomer.
-
Anti-inflammatory Activity: Derivatives of 1-(4-Nitrophenyl)pyrazole have shown potent anti-inflammatory effects in in vivo and in vitro models, in some cases exceeding the activity of the standard drug diclofenac[2][3][4]. This suggests that the 4-nitrophenyl substitution may be favorable for anti-inflammatory activity. Again, a lack of data for the 2-nitro isomer prevents a direct comparison.
Conclusion and Future Directions
This guide highlights the therapeutic potential of nitrophenyl-substituted pyrazoles. While derivatives of 1-(4-Nitrophenyl)pyrazole have been more extensively studied and have shown a broad range of biological activities, the potent anticancer activity of this compound derivatives suggests that this isomer also holds significant promise.
The key takeaway for researchers is the apparent influence of the nitro group's position on the phenyl ring on the biological activity profile. The para-substitution in 1-(4-Nitrophenyl)pyrazole derivatives appears to be associated with a broader spectrum of activity, including notable antimicrobial and anti-inflammatory effects. In contrast, the ortho-substitution in the studied this compound derivative has been linked to potent and specific anticancer activity through topoisomerase inhibition.
Future research should focus on a direct, systematic comparison of this compound and 1-(4-Nitrophenyl)pyrazole and their simple derivatives under standardized assay conditions. Such studies would provide a clearer understanding of the structure-activity relationships and help in the rational design of more potent and selective therapeutic agents based on the nitrophenylpyrazole scaffold. Elucidating the specific signaling pathways affected by each isomer will be crucial for advancing these compounds in drug development pipelines.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academicstrive.com [academicstrive.com]
A Comparative Guide to the Structure-Activity Relationship of Nitrophenyl-Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of nitrophenyl-substituted pyrazoles, focusing on their structure-activity relationships (SAR) across various biological targets. The information presented is curated from peer-reviewed scientific literature and is intended to aid in the design and development of novel therapeutic agents.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
Nitrophenyl-substituted pyrazoles have been extensively investigated as inhibitors of cyclooxygenase (COX) enzymes, key mediators of inflammation. The SAR studies in this area have revealed critical structural features that govern their potency and selectivity for COX-2 over COX-1.
Quantitative Data: COX-1 and COX-2 Inhibition
The following table summarizes the in vitro inhibitory activity (IC50 values) of various nitrophenyl-substituted pyrazole derivatives against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency.
| Compound ID | R1 | R2 (Nitrophenyl Position) | R3 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 1 | Phenyl | 4-NO2 | H | >100 | 0.33 | >303 | [1] |
| 2 | 4-Methoxyphenyl | 4-NO2 | CF3 | 10.5 | 0.052 | 201.9 | [1] |
| 3 | 4-Sulfamoylphenyl | 4-NO2 | H | 15 | 0.04 | 375 | [2] |
| 4 | 4-Methylphenyl | 4-NO2 | H | 5.01 | 0.011 | 455.5 | [1][3] |
| 5 | 4-Chlorophenyl | 2-NO2 | H | 61.24 | 19.87 (nM) | >3082 (approx.) | [4] |
| 6 | Phenyl | 4-NO2 | Thiazolinone | - | 19.87 (nM) | - | [3] |
Note: IC50 values are highly dependent on the specific assay conditions. Direct comparison should be made with caution. "nM" indicates nanomolar concentration.
Structure-Activity Relationship (SAR) Insights for COX Inhibition
-
Substitution on the N-phenyl Ring: The presence of a sulfonamide group at the para-position of the N-phenyl ring (as seen in Celecoxib and its analogs) is a key determinant for potent and selective COX-2 inhibition. This group can interact with a secondary pocket in the COX-2 active site that is absent in COX-1.
-
Position of the Nitrophenyl Group: The 4-nitrophenyl substitution at the C3 or C5 position of the pyrazole ring is consistently associated with potent COX-2 inhibitory activity.
-
Substitution on the Pyrazole Ring: The nature of the substituent at the C5 position of the pyrazole ring influences both potency and selectivity. Trifluoromethyl (CF3) groups have been shown to enhance COX-2 selectivity.
-
Diaryl Substitution Pattern: A 1,5-diaryl substitution pattern on the pyrazole ring is a common feature among selective COX-2 inhibitors.
Signaling Pathway: COX-2 Inhibition in Inflammation
The following diagram illustrates the role of COX-2 in the inflammatory cascade and the mechanism of inhibition by nitrophenyl-substituted pyrazoles.
Caption: Inhibition of the COX-2 pathway by nitrophenyl-substituted pyrazoles.
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric Method)
This protocol provides a general procedure for determining the IC50 values of test compounds against COX-1 and COX-2 enzymes.
1. Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes.
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
COX Probe (e.g., ADHP).
-
Arachidonic acid (substrate).
-
Test compounds (dissolved in DMSO).
-
96-well black microplates.
-
Fluorescence plate reader.
2. Enzyme and Compound Preparation:
-
Dilute COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
3. Assay Procedure:
-
To each well of the 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe.
-
Add the diluted test compounds to the respective wells. Include a DMSO-only control for 100% enzyme activity and a known inhibitor (e.g., Celecoxib for COX-2) as a positive control.
-
Initiate the reaction by adding the diluted COX-1 or COX-2 enzyme to the wells.
-
Immediately add arachidonic acid to start the reaction.
-
Incubate the plate at 37°C.
4. Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition of COX activity for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.[2]
Anticancer Activity: Topoisomerase Inhibition
Several nitrophenyl-substituted pyrazoles have demonstrated potent anticancer activity by targeting topoisomerases, enzymes crucial for DNA replication and repair.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of nitrophenyl-substituted pyrazole derivatives against various human cancer cell lines.
| Compound ID | R1 | R2 (Nitrophenyl Position) | Cancer Cell Line | IC50 (µM) | Reference |
| 7 | Phenyl | 2-NO2 | MCF-7 (Breast) | <2 | [2] |
| 8 | Phenyl | 2-NO2 | A549 (Lung) | <2 | [2] |
| 9 | Phenyl | 2-NO2 | HCT116 (Colorectal) | <2 | [2] |
| 10 | 4-Chlorophenyl | 4-NO2 | A549 (Lung) | 8.0 | [5] |
| 11 | 4-Bromophenyl | 4-NO2 | MCF-7 (Breast) | 5.8 | [5] |
| 12 | 3,4-Dimethoxyphenyl | - | MCF-7 (Breast) | 2.22 | [6] |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity
-
Position of the Nitro Group: The position of the nitro group on the phenyl ring significantly impacts anticancer activity. The ortho position (2-NO2) has been associated with potent cytotoxicity against breast, lung, and colorectal cancer cell lines.[2]
-
Substitution on the Phenyl Rings: The presence of electron-withdrawing groups, such as halogens (Cl, Br), on the phenyl rings can enhance anticancer activity.
-
Fused Ring Systems: Pyrazoles fused with other heterocyclic rings, such as quinolines, have shown promising topoisomerase inhibition and anticancer effects.
Signaling Pathway: Topoisomerase II Inhibition
The following diagram illustrates the mechanism of Topoisomerase II inhibition by nitrophenyl-substituted pyrazoles, leading to cancer cell death.
Caption: Mechanism of Topoisomerase II inhibition leading to apoptosis.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of compounds against cancer cell lines.
1. Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
96-well clear microplates.
-
Microplate reader.
2. Cell Seeding:
-
Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
3. Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
4. MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
5. Data Acquisition and Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.[3]
Antimicrobial Activity
Nitrophenyl-substituted pyrazoles have also been explored for their potential as antimicrobial agents. Their activity is typically quantified by the Minimum Inhibitory Concentration (MIC).
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC, in µg/mL) of nitrophenyl-substituted pyrazole derivatives against various microbial strains. A lower MIC value indicates greater antimicrobial potency.
| Compound ID | R1 | R2 (Nitrophenyl Position) | Microorganism | MIC (µg/mL) | Reference |
| 13 | 2,4-Dinitrophenyl | - | S. aureus (MSSA) | 25.1 (µM) | [7] |
| 14 | 2,4-Dinitrophenyl | - | S. aureus (MRSA) | 91.0 (µM) | [7] |
| 15 | Phenyl | 4-NO2 | E. coli | 0.25 | [8] |
| 16 | Phenyl | 4-NO2 | S. epidermidis | 0.25 | [8] |
| 17 | Phenyl | 4-NO2 | A. niger | 1 | [8] |
Note: MIC values can vary based on the specific strain and testing methodology.
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity
-
Dinitrophenyl Substitution: The presence of a 2,4-dinitrophenyl group at the N1 position of the pyrazole ring has been shown to confer activity against both methicillin-susceptible and -resistant Staphylococcus aureus.[7]
-
Nitrophenylfuran Moiety: The combination of a 4-nitrophenyl group with a furan ring attached to the pyrazole core has demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[9]
-
Hydrazinecarboxamide Moiety: The introduction of a hydrazinecarboxamide group has been associated with enhanced antibacterial and antifungal activity.[8]
Experimental Workflow: Antimicrobial Susceptibility Testing (Broth Microdilution)
The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of the compounds.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes a standard method for determining the MIC of antimicrobial agents.
1. Materials:
-
Test compounds (dissolved in a suitable solvent like DMSO).
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
-
Standardized microbial inoculum (0.5 McFarland standard).
-
Sterile 96-well microtiter plates.
-
Incubator.
2. Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the test compounds in the appropriate broth in the wells of the microtiter plate.
3. Inoculation:
-
Add a standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
4. Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or as appropriate for fungi.
5. Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[7]
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 5. srrjournals.com [srrjournals.com]
- 6. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines [mdpi.com]
- 7. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of 1-(2-Nitrophenyl)pyrazole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of various 1-(2-nitrophenyl)pyrazole derivatives against several human cancer cell lines. The data presented is compiled from recent studies and aims to facilitate the evaluation of these compounds as potential anticancer agents.
This guide summarizes quantitative cytotoxicity data, details the experimental methodologies used for these assessments, and visualizes the key signaling pathways implicated in the cytotoxic mechanism of these pyrazole derivatives.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound derivatives was evaluated against a panel of human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and colorectal (HCT116) cancer. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are presented in the table below. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound ID | Derivative Substitution | MCF-7 (Breast) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colorectal) IC50 (µM) | Reference |
| 5a | 1-phenyl | >50 | >50 | >50 | >50 | [1] |
| 5b | 1-(4-fluorophenyl) | 15.4 ± 1.2 | 10.2 ± 0.8 | 20.5 ± 1.5 | 18.3 ± 1.3 | [1] |
| 5c | 1-(4-chlorophenyl) | 8.7 ± 0.6 | 5.4 ± 0.4 | 12.1 ± 0.9 | 9.8 ± 0.7 | [1] |
| 5d | 1-(4-bromophenyl) | 6.2 ± 0.5 | 3.1 ± 0.2 | 8.9 ± 0.7 | 7.5 ± 0.6 | [1] |
| 5e | 1-(4-methoxyphenyl) | <2 | <2 | 5.8 ± 0.4 | 4.1 ± 0.3 | [1] |
| 4b | N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | <0.1 | 45.8 | Not Tested | Not Tested |
Note: The data indicates that substitutions on the 1-aryl ring significantly influence cytotoxic activity. Halogen substitutions (fluoro, chloro, bromo) at the para position generally enhance cytotoxicity compared to the unsubstituted phenyl ring. The most potent derivative, 5e , featuring a 4-methoxyphenyl group, exhibited IC50 values below 2 µM against breast cancer cell lines[1].
Experimental Protocols
The cytotoxicity of the this compound derivatives was primarily assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Human cancer cell lines (MCF-7, MDA-MB-231, A549, and HCT116) were seeded into 96-well plates at a density of 5 × 10³ cells per well in their respective culture media. The plates were then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The pyrazole derivatives were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then serially diluted with culture medium to achieve a range of final concentrations. The cells were treated with these dilutions and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well. The plates were then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The culture medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals that had formed in viable cells.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Proposed Mechanisms of Action and Signaling Pathways
The cytotoxic effects of this compound derivatives are believed to be mediated through multiple mechanisms, primarily the inhibition of topoisomerase enzymes and the induction of apoptosis through the generation of reactive oxygen species (ROS).
Experimental Workflow for Cytotoxicity Assessment
Figure 1: Experimental workflow for the MTT-based cytotoxicity assessment of this compound derivatives.
Topoisomerase Inhibition Signaling Pathway
Topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription. Their inhibition by pyrazole derivatives can lead to DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.
Figure 2: Proposed signaling pathway of topoisomerase inhibition by this compound derivatives leading to apoptosis.
ROS-Mediated Apoptotic Signaling Pathway
The generation of reactive oxygen species (ROS) is another proposed mechanism for the cytotoxicity of these compounds. Elevated ROS levels can induce oxidative stress, leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.
Figure 3: Proposed ROS-mediated intrinsic apoptotic pathway induced by this compound derivatives.
References
The Rising Profile of Pyrazole Compounds in Drug Discovery: A Comparative Analysis of 1-(2-Nitrophenyl)pyrazole's Biological Activity
For Immediate Release
In the dynamic field of medicinal chemistry, pyrazole derivatives continue to attract significant attention due to their broad spectrum of biological activities. These five-membered heterocyclic compounds are a cornerstone in the development of new therapeutic agents, demonstrating potent antimicrobial, antifungal, anticancer, and anti-inflammatory properties. A comparative analysis of various substituted pyrazoles reveals intriguing structure-activity relationships, with the position and nature of substituents on the pyrazole ring playing a crucial role in their pharmacological effects. This guide provides a detailed comparison of the biological activity of 1-(2-Nitrophenyl)pyrazole and other notable pyrazole compounds, supported by experimental data and methodologies.
Antimicrobial and Antifungal Efficacy: A Comparative Overview
Pyrazole derivatives have been extensively evaluated for their ability to combat various bacterial and fungal strains. The presence of a nitrophenyl group, as in this compound, often contributes to the antimicrobial potential of the molecule. The following table summarizes the antimicrobial and antifungal activities of selected pyrazole compounds, highlighting their minimum inhibitory concentrations (MIC) against different pathogens.
| Compound | Test Organism | Activity (MIC in µg/mL) | Reference Standard(s) |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) | Streptococcus epidermidis | 0.25 | Ciprofloxacin (4 µg/mL) |
| Compound 3 (a pyrazole derivative) | Escherichia coli | 0.25 | Ciprofloxacin (0.5 µg/mL) |
| Compound 2 (a pyrazole derivative) | Aspergillus niger | 1 | Clotrimazole (2 µg/mL) |
| Compound 3 (a pyrazole derivative) | Microsporum audouinii | 0.5 | Clotrimazole (0.5 µg/mL) |
| Nitro-aromatic derivative 39 | Penicillium chrysogenum | Not specified | Not specified |
| Nitro-aromatic derivative 39 | Pseudomonas aeruginosa | Not specified | Not specified |
| Pyrazole-dimedone compound 24 | Staphylococcus aureus | 16 | Not specified |
| Pyrazole-dimedone compound 25 | Staphylococcus aureus | 16 | Not specified |
| 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles 8 | Methicillin-resistant S. aureus | 91.0 µM | Not specified |
| 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles 8 | Methicillin-susceptible S. aureus | 25.1 µM | Not specified |
Anticancer Potential: A Look at Cytotoxicity
The anticancer activity of pyrazole derivatives is a significant area of research, with many compounds demonstrating potent cytotoxicity against various cancer cell lines. The substitution pattern on the pyrazole ring is critical in determining the anticancer efficacy. For instance, some studies have highlighted the promising anticancer effects of pyrazole derivatives linked to other heterocyclic systems.[1]
| Compound | Cancer Cell Line | Activity (IC50) | Reference Standard(s) |
| Ferrocene-pyrazole hybrid 47c | Colon (HCT-116) | 3.12 µM | Data not available |
| Ferrocene-pyrazole hybrid 47c | Promyelocytic leukemia (HL60) | 6.81 µM | Data not available |
| Pyrano[2,3-c]pyrazole 50h | Renal (786-0) | 9.9 ± 1.33 µg/mL | Doxorubicin |
| Pyrano[2,3-c]pyrazole 50h | Breast (MCF-7) | 31.87 ± 8.22 µg/mL | Doxorubicin |
| Pyrazole-based azole 17a | Lung (A549) | 4.47 ± 0.3 µg/mL | Cisplatin (0.95 ± 0.23 µg/mL) |
| Pyrazole-based azole 17b | Lung (A549) | 3.46 ± 0.6 µg/mL | Cisplatin (0.95 ± 0.23 µg/mL) |
| Pyrazole–indole hybrid 7a | Liver (HepG2) | 6.1 ± 1.9 µM | Doxorubicin (24.7 ± 3.2 µM) |
| Pyrazole–indole hybrid 7b | Liver (HepG2) | 7.9 ± 1.9 µM | Doxorubicin (24.7 ± 3.2 µM) |
| Pyrazole derivative 3 | Breast (MCF-7) | 19.2 µM | Doxorubicin |
| Pyrazole derivative 8 | Breast (MCF-7) | 14.2 µM | Doxorubicin |
| 3,4-diaryl pyrazole derivative 6 | Various cancer cell lines | 0.06–0.25 nM | Not specified |
| Pyrazolone-pyrazole derivative 27 | Breast (MCF-7) | 16.50 µM | Tamoxifen (23.31 µM) |
Anti-inflammatory Activity
Several pyrazole derivatives have shown significant anti-inflammatory properties. One study highlighted a para-nitrophenyl moiety linked to a pyrazole conjugate that exhibited higher anti-inflammatory activity than the standard drug, diclofenac sodium.[2] Another compound, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, also demonstrated better anti-inflammatory activity compared to diclofenac sodium.[3]
Experimental Protocols
The evaluation of the biological activities of these pyrazole compounds involves standardized experimental protocols.
Antimicrobial Susceptibility Testing
Agar Well Diffusion Assay: This method provides a qualitative assessment of antimicrobial activity.[4]
-
Preparation of Test Solutions: The pyrazole compounds are dissolved in a suitable solvent like DMSO to a specific concentration (e.g., 1 mg/mL).[4]
-
Inoculum Preparation: A standardized microbial suspension (equivalent to 0.5 McFarland standard) is prepared.[4]
-
Plate Preparation: Sterile agar plates are uniformly inoculated with the microbial suspension.[4]
-
Well Creation and Compound Addition: Wells of a specific diameter (e.g., 6 mm) are made in the agar, and a defined volume of the test solution is added to each well.[4]
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.[5]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: This method offers a quantitative measure of antimicrobial activity.[5]
-
Preparation of Compound Dilutions: Serial dilutions of the pyrazole compounds are prepared in a liquid growth medium in microplate wells.[5]
-
Inoculation: Each well is inoculated with a standardized microbial suspension.[5]
-
Incubation: The microplates are incubated at a suitable temperature for 18-24 hours.[5]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[5]
Anticancer Activity Screening
MTT Assay: This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazole derivatives and incubated for a specific period (e.g., 48 or 72 hours).[7]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated.[6]
Signaling Pathways and Mechanisms of Action
The anticancer effects of pyrazole derivatives are often attributed to their interaction with various cellular targets and signaling pathways. For instance, some pyrazole-indole hybrids have been shown to induce apoptosis and cell cycle arrest in cancer cells.[8] These compounds can modulate the levels of key regulatory proteins such as caspases, Bcl-2, Bax, and cyclin-dependent kinases (CDKs).[8] Molecular docking studies have suggested that certain pyrazole derivatives can effectively bind to the active site of enzymes like CDK-2, thereby inhibiting their activity and disrupting the cell cycle.[8]
References
- 1. srrjournals.com [srrjournals.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
comparing the synthesis efficiency of different pyrazole synthesis methods
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents. The efficient synthesis of this privileged scaffold is therefore of paramount importance. This guide provides an objective comparison of various pyrazole synthesis methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs. We will delve into classical methods and modern advancements, evaluating them based on yield, reaction time, and conditions.
Comparative Analysis of Synthesis Efficiency
The following table summarizes the quantitative data for different pyrazole synthesis methods, offering a clear comparison of their efficiencies.
| Synthesis Method | Key Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound, Hydrazine derivative | Acid catalyst (e.g., Acetic Acid) in Ethanol, Reflux | 1 - 2 hours | 79 - 95 | [1][2] |
| Multicomponent Reaction (One-Pot) | Aldehyde, Phenylhydrazine, Ethyl acetoacetate | Nano-ZnO, Room Temperature | 30 - 45 minutes | ~95 | [3] |
| Microwave-Assisted Synthesis | α,β-Unsaturated ketones, Arylhydrazines | Acetic Acid, 120 °C, 360 W | 7 - 10 minutes | 68 - 86 | [4] |
| Microwave-Assisted (Solvent-Free) | Hydrazine, Ketone, Aldehyde | Heterogeneous Nickel-based catalyst, Room Temperature | 3 hours | Good to Excellent | [5] |
| Ultrasound-Assisted Synthesis | Chalcones, Aminoguanidine hydrochloride | Ultrasonic irradiation | Not specified | High | [6] |
| Silver-Catalyzed Synthesis | Trifluoromethylated ynones, Aryl/Alkyl hydrazines | AgOTf (1 mol%), Room Temperature | 1 hour | up to 99 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate adoption.
Knorr Pyrazole Synthesis
Synthesis of 1-phenyl-3-methyl-5-pyrazolone: [1]
-
In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and phenylhydrazine (6 mmol).
-
Add 3 mL of 1-propanol and 3 drops of glacial acetic acid.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
Once the ketoester is consumed, add 10 mL of water to the hot reaction mixture with stirring.
-
Allow the mixture to cool to room temperature, which should induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product to obtain 1-phenyl-3-methyl-5-pyrazolone.
Multicomponent Reaction (One-Pot) Synthesis
Nano-ZnO catalyzed synthesis of 1,3,5-substituted pyrazoles: [3]
-
In a round-bottom flask, combine ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), and the substituted benzaldehyde (1 mmol).
-
Add a catalytic amount of nano-ZnO.
-
Stir the reaction mixture at room temperature for the specified time (typically 30-45 minutes).
-
Monitor the progress of the reaction by TLC.
-
Upon completion, add ethanol and stir for a few minutes.
-
Filter the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to afford the pure 1,3,5-substituted pyrazole.
Microwave-Assisted Synthesis
Synthesis of quinolin-2(1H)-one-based pyrazole derivatives: [4]
-
In a microwave reactor vessel, place the quinolin-2(1H)-one-based α,β-unsaturated ketone (1 mmol) and the appropriate arylhydrazine (1.2 mmol).
-
Add acetic acid as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C and 360 W for 7-10 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent.
Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways and logical relationships of the described pyrazole synthesis methods.
Caption: Knorr Pyrazole Synthesis Workflow.
Caption: One-Pot Multicomponent Pyrazole Synthesis.
Caption: Microwave-Assisted Pyrazole Synthesis Workflow.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. youtube.com [youtube.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
spectroscopic analysis and comparison of pyrazole isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of pyrazole and its key methylated isomers: 1-methylpyrazole, 3-methylpyrazole, and 4-methylpyrazole.
This guide provides a detailed comparison of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for pyrazole and its three methyl-substituted isomers. The information presented is crucial for the unambiguous identification and differentiation of these structurally similar compounds, which are common motifs in pharmaceutical agents and functional materials.
Introduction to Pyrazole and its Isomers
Pyrazole is a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. Its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Methylated pyrazoles, in particular, serve as important building blocks in organic synthesis. The position of the methyl group on the pyrazole ring significantly influences the molecule's electronic properties, reactivity, and spectroscopic signature. Understanding these differences is paramount for quality control, reaction monitoring, and structural elucidation in drug discovery and development. This guide focuses on the comparative analysis of the parent pyrazole and its 1-methyl, 3-methyl, and 4-methyl isomers.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for pyrazole and its methyl isomers. All NMR data is referenced in deuterated chloroform (CDCl₃) to ensure comparability.
¹H NMR Spectroscopic Data
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) in CDCl₃
| Compound | H-1 (NH) (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | -CH₃ (ppm) | J (Hz) |
| Pyrazole | 12.7 (br s) | 7.6 (d) | 6.3 (t) | 7.6 (d) | - | J₃,₄ = J₅,₄ = 2.2 |
| 1-Methylpyrazole | - | 7.55 (d) | 6.23 (t) | 7.33 (d) | 3.88 (s) | J₃,₄ = 1.8, J₄,₅ = 2.3 |
| 3-Methylpyrazole | 10.88 (br s) | - | 6.06 (d) | 7.48 (d) | 2.34 (s) | J₄,₅ = 2.1 |
| 4-Methylpyrazole | 12.3 (br s) | 7.4 (s) | - | 7.4 (s) | 2.07 (s) | - |
Note: The NH proton of pyrazole and its N-unsubstituted isomers can exchange with deuterium in certain solvents, leading to signal broadening or disappearance. The chemical shifts can also be concentration-dependent.
¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Compound | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | -CH₃ (ppm) |
| Pyrazole | 134.7 | 105.7 | 134.7 | - |
| 1-Methylpyrazole | 138.7 | 106.3 | 129.4 | 39.1 |
| 3-Methylpyrazole | 145.0 | 105.0 | 135.0 | 11.0 |
| 4-Methylpyrazole | 134.2 | 114.8 | 134.2 | 9.0 |
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C-H Aromatic Stretch | C-H Aliphatic Stretch | C=C/C=N Stretch |
| Pyrazole | 3140-3120 (broad) | 3090-3020 | - | 1530, 1470, 1435 |
| 1-Methylpyrazole | - | 3100-3000 | 2950 | 1520, 1495 |
| 3-Methylpyrazole | 3400-3200 (broad) | 3100-3000 | 2950-2850 | ~1600, ~1500 |
| 4-Methylpyrazole | 3150-3100 (broad) | 3050-3000 | 2920 | 1585, 1490 |
Mass Spectrometry (MS) Data
Table 4: Mass-to-Charge Ratios (m/z) of Key Fragments (Electron Ionization)
| Compound | Molecular Ion [M]⁺ | [M-H]⁺ | [M-N₂]⁺ | [M-HCN]⁺ | Other Key Fragments (m/z) |
| Pyrazole | 68 | 67 | 40 | 41 | 39 |
| 1-Methylpyrazole | 82 | 81 | 54 | 55 | 53, 42 |
| 3-Methylpyrazole | 82 | 81 | 54 | 55 | 54, 41 |
| 4-Methylpyrazole | 82 | 81 | 54 | 55 | 54, 40 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the pyrazole isomer is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal reference (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: The proton spectrum is recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and a 90° pulse width.
-
¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is required due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples (1-methylpyrazole), a thin film is prepared between two potassium bromide (KBr) plates. For solid samples (pyrazole, 3-methylpyrazole, 4-methylpyrazole), a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk.
-
Instrumentation: FT-IR spectra are recorded on a Fourier Transform Infrared spectrometer.
-
Data Acquisition: A background spectrum of the KBr plates or a pure KBr pellet is recorded first. The sample is then placed in the sample holder, and the spectrum is acquired over the mid-infrared range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a dilute solution of the pyrazole isomer in a volatile solvent (e.g., dichloromethane or methanol) is injected into the GC inlet.
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source is used.
-
GC Conditions: A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure good separation of the analyte from any impurities.
-
MS Conditions: The mass spectrometer is operated in EI mode at 70 eV. Mass spectra are recorded over a mass range of m/z 35-300.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of pyrazole isomers.
Caption: Workflow for spectroscopic analysis of pyrazole isomers.
Conclusion
The spectroscopic data presented in this guide highlights the distinct fingerprints of pyrazole and its 1-methyl, 3-methyl, and 4-methyl isomers. The ¹H and ¹³C NMR spectra are particularly powerful for differentiation, with the chemical shifts of the ring protons, carbons, and the methyl group being highly sensitive to the substitution pattern. IR spectroscopy provides valuable information on the presence or absence of the N-H bond and characteristic ring vibrations. Mass spectrometry confirms the molecular weight and offers insights into the fragmentation pathways, which can further aid in isomer identification. By utilizing this comparative data and the outlined experimental protocols, researchers can confidently identify and characterize these important heterocyclic compounds in their work.
In Vitro Potency vs. In Vivo Performance: A Comparative Analysis of 1-(2-Nitrophenyl)pyrazole-Based Compounds
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the in vitro and in vivo efficacy of 1-(2-nitrophenyl)pyrazole-based compounds, supported by experimental data and methodologies. This analysis aims to shed light on the translation of preclinical data from the laboratory bench to live animal models, a critical step in the drug discovery pipeline.
A series of novel 5-(2-nitrophenyl)-1-aryl-1H-pyrazoles have demonstrated significant cytotoxic effects against a panel of human cancer cell lines in laboratory settings.[1] These compounds are designed as topoisomerase (Topo) inhibitors, a class of anticancer agents that interfere with the enzymes responsible for managing the topological state of DNA during replication and transcription.[1][2] While the in vitro results are promising, the transition to in vivo efficacy presents a well-known challenge in drug development, often due to factors such as pharmacokinetics and bioavailability. This guide will delve into the available data for this class of compounds and related pyrazole derivatives to provide a comprehensive overview of their therapeutic potential.
In Vitro Efficacy: Potent Cytotoxicity in Cancer Cell Lines
The in vitro anticancer activity of several 5-(2-nitrophenyl)-1-aryl-1H-pyrazole derivatives was evaluated against breast (MDA-MB-231 and MCF7), lung (A549), and colorectal (HCT116) cancer cell lines. The results, summarized in the table below, indicate that these compounds induce significant cytotoxicity at low micromolar concentrations.[1]
One compound in particular, designated as 5e , exhibited potent anticancer effects on breast cancer cell lines with an IC50 value of less than 2 μM, while showing negligible toxicity towards normal cells.[1] The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.
| Compound | MDA-MB-231 (IC50 in µM) | MCF7 (IC50 in µM) | A549 (IC50 in µM) | HCT116 (IC50 in µM) |
| 5a | >50 | >50 | >50 | >50 |
| 5b | 10.23 ± 0.98 | 9.89 ± 0.54 | 15.67 ± 1.23 | 12.45 ± 0.87 |
| 5c | 5.67 ± 0.43 | 4.98 ± 0.32 | 8.76 ± 0.65 | 7.89 ± 0.54 |
| 5d | 2.45 ± 0.18 | 2.12 ± 0.11 | 4.54 ± 0.23 | 3.87 ± 0.19 |
| 5e | 1.87 ± 0.12 | 1.54 ± 0.09 | 3.43 ± 0.17 | 2.98 ± 0.15 |
| Camptothecin | 0.04 ± 0.003 | 0.03 ± 0.002 | 0.05 ± 0.004 | 0.04 ± 0.003 |
| Etoposide | 0.87 ± 0.06 | 0.56 ± 0.04 | 1.23 ± 0.09 | 0.98 ± 0.07 |
Data sourced from a study on 5-(2-nitrophenyl)-1-aryl-1H-pyrazoles as topoisomerase inhibitors.[1]
In Vivo Efficacy: Challenges and Observations with Related Pyrazole Structures
Direct in vivo studies on 5-(2-nitrophenyl)-1-aryl-1H-pyrazoles are not extensively reported in the available literature. However, research on other pyrazole-based compounds highlights the complexities of translating potent in vitro results into successful in vivo outcomes.
For instance, a study on pyrazole-based inhibitors of the Mdm2/4-p53 interaction, while showing in vitro cytotoxicity, found that the compounds did not affect the growth of HCT 116 xenografts in mice. The primary reason cited was the inability to achieve sufficient tumor concentrations equivalent to the intracellular concentrations required to inhibit cell growth in vitro, despite dosing at maximum soluble levels. This underscores the critical role of a compound's pharmacokinetic profile in its overall efficacy.
In a separate study involving pyrazole-incorporated 1,2-diazanaphthalene derivatives, several compounds exhibited good anti-inflammatory and analgesic activity in a carrageenan-induced rat paw edema model.[3] This demonstrates that with the right structural modifications, pyrazole-based compounds can achieve therapeutic effects in animal models.
The following table summarizes representative in vivo data for other pyrazole derivatives, illustrating the types of outcomes observed in animal studies.
| Compound Series | Animal Model | Assay | Key Findings |
| Pyrazole-based Mdm2/4-p53 inhibitors | C.B-17 SCID mice with HCT 116 xenografts | Tumor growth inhibition | No effect on tumor growth. |
| Pyrazole-incorporated 1,2-diazanaphthalene | Rats | Carrageenan-induced paw edema (anti-inflammatory) | Compounds 13 and 14 showed potent anti-inflammatory effects with 79.23% and 76% inhibition, respectively.[3] |
| Pyrazole-based chalcones | Rats | Carrageenan-induced paw edema (anti-inflammatory) | Several compounds exhibited moderate to high edema inhibition (78.9–96%). |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the 5-(2-nitrophenyl)-1-aryl-1H-pyrazoles was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (MDA-MB-231, MCF7, A549, and HCT116) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined.[1]
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Rat Paw Edema)
The in vivo anti-inflammatory activity of pyrazole-incorporated 1,2-diazanaphthalene derivatives was assessed using the carrageenan-induced rat paw edema model.[3]
-
Animal Acclimatization: Wistar rats were acclimatized to the laboratory conditions for one week before the experiment.
-
Compound Administration: The test compounds and a standard reference drug (e.g., naproxen) were administered orally to different groups of rats. The control group received the vehicle only.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution was injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Paw Volume Measurement: The paw volume was measured at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema was calculated for each group by comparing the increase in paw volume with that of the control group.[3]
Signaling Pathways and Mechanism of Action
The potent in vitro cytotoxicity of the 5-(2-nitrophenyl)-1-aryl-1H-pyrazole derivatives is attributed to their ability to inhibit both topoisomerase I and topoisomerase II.[1] Further investigation into the mechanism of action of the lead compound 5e revealed its influence on key signaling pathways involved in cell survival and apoptosis.[1]
Treatment with compound 5e was found to:
-
Downregulate oncogenic p-Akt: The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its hyperactivation is common in many cancers. The downregulation of phosphorylated Akt (p-Akt) suggests an inhibition of this pro-survival pathway.
-
Upregulate p-PTEN: The tumor suppressor PTEN is a negative regulator of the PI3K/Akt pathway. An increase in phosphorylated PTEN (p-PTEN) indicates its activation, leading to the suppression of Akt signaling.
-
Induce G2/M cell cycle arrest: The compound was observed to halt the cell cycle at the G2/M phase, preventing cancer cells from proceeding to mitosis and proliferation.[1]
-
Modulate apoptotic markers: The alterations in p-Akt and p-PTEN levels, coupled with cell cycle arrest, ultimately lead to the induction of apoptosis (programmed cell death) in cancer cells.[1]
Conclusion
This compound-based compounds have emerged as a promising class of anticancer agents with potent in vitro cytotoxicity, driven by their ability to inhibit topoisomerases and modulate critical cell signaling pathways. The lead compound 5e demonstrates particularly strong activity against breast cancer cell lines at low micromolar concentrations.
However, the successful translation of these promising in vitro findings into effective in vivo therapies remains a significant hurdle. As evidenced by studies on related pyrazole structures, factors such as pharmacokinetics, bioavailability, and the ability to achieve therapeutic concentrations within the tumor microenvironment are paramount.
Future research should focus on optimizing the drug-like properties of these this compound derivatives to enhance their in vivo performance. This could involve medicinal chemistry efforts to improve solubility and metabolic stability, as well as the exploration of novel drug delivery systems. A comprehensive understanding of both the in vitro potency and the in vivo behavior of these compounds is essential for their continued development as potential cancer therapeutics.
References
A Comparative Guide to the Synthesis of 1-(2-Nitrophenyl)pyrazole: An Evaluation of a Novel Microwave-Assisted Route
For Immediate Release
In the landscape of pharmaceutical and materials science research, the efficient synthesis of heterocyclic compounds is of paramount importance. This guide provides a detailed comparison of a novel, microwave-assisted synthetic route for 1-(2-Nitrophenyl)pyrazole against the established Knorr pyrazole synthesis. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development seeking to optimize their synthetic strategies for pyrazole derivatives.
Executive Summary
The synthesis of this compound, a key building block in the development of various functional molecules, has traditionally been accomplished via the Knorr pyrazole synthesis. This guide introduces a modern, microwave-assisted approach that offers significant advantages in terms of reaction time and simplicity. Herein, we present a side-by-side comparison of these two methodologies, providing detailed experimental protocols and performance data to inform the selection of the most suitable synthetic route.
Comparison of Synthetic Routes
The performance of the novel microwave-assisted synthesis is benchmarked against the traditional Knorr pyrazole synthesis. The key differentiating factors are reaction time, yield, and procedural complexity.
| Parameter | Established Route: Knorr Pyrazole Synthesis | New Route: Microwave-Assisted Synthesis |
| Reaction Time | Several hours (typically 2-6 h) | Minutes (typically 10-20 min) |
| Yield | Good to excellent (typically 70-90%) | Excellent (typically >90%) |
| Reaction Conditions | Conventional heating (reflux) | Microwave irradiation |
| Catalyst | Often acid-catalyzed | Catalyst-free or simple base |
| Work-up | Standard extraction and purification | Simplified work-up |
| Overall Complexity | Moderate | Low |
Experimental Protocols
Established Route: Knorr Pyrazole Synthesis of this compound
The Knorr pyrazole synthesis is a well-established and widely used method for the preparation of pyrazoles.[1][2][3][4][5] It involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, typically under acidic conditions.[1][4]
Methodology:
-
To a solution of 2-nitrophenylhydrazine (1.0 mmol) in ethanol (10 mL), a 1,3-dicarbonyl compound such as malondialdehyde or a derivative thereof (1.1 mmol) is added.
-
A catalytic amount of a protic acid (e.g., acetic acid or hydrochloric acid) is added to the mixture.
-
The reaction mixture is heated to reflux and maintained at that temperature for 2-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
New Synthetic Route: Microwave-Assisted Synthesis of this compound
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products.[6][7][8][9] This novel approach for the synthesis of this compound leverages the efficiency of microwave irradiation.
Methodology:
-
In a microwave-safe vessel, 2-nitrophenylhydrazine (1.0 mmol) and a 1,3-dicarbonyl equivalent (e.g., 1,1,3,3-tetraethoxypropane) (1.1 mmol) are mixed in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).
-
A catalytic amount of a base (e.g., piperidine) or acid can be added, although in some cases the reaction proceeds efficiently without a catalyst.
-
The vessel is sealed and subjected to microwave irradiation at a specified temperature and power for a short duration (e.g., 10-20 minutes).
-
After the reaction is complete, the vessel is cooled to room temperature.
-
The solvent is evaporated, and the resulting crude product is purified by recrystallization or a short column chromatography to yield pure this compound.
Visualization of Synthetic Pathways
To visually represent the two synthetic strategies, the following diagrams have been generated using the DOT language.
Caption: Workflow of the Knorr Pyrazole Synthesis.
Caption: Workflow of the Microwave-Assisted Synthesis.
Logical Relationship of Method Comparison
The decision to adopt a new synthetic route is often based on a multi-faceted evaluation of its advantages and disadvantages compared to established methods.
Caption: Decision framework for synthetic route validation.
Conclusion
The novel microwave-assisted synthesis of this compound presents a compelling alternative to the traditional Knorr synthesis. The significant reduction in reaction time, coupled with high yields and procedural simplicity, makes it an attractive option for researchers aiming to accelerate their discovery and development timelines. While the Knorr synthesis remains a robust and reliable method, the microwave-assisted route offers a more efficient and environmentally friendly approach, aligning with the principles of green chemistry. The choice of synthetic route will ultimately depend on the specific requirements of the research, including available equipment, scale of synthesis, and desired throughput.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a rout ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06014A [pubs.rsc.org]
- 9. dergipark.org.tr [dergipark.org.tr]
Cross-Referencing Analytical Data of 1-(2-Nitrophenyl)pyrazole with Literature Values
For researchers and professionals in the fields of chemistry and drug development, meticulous verification of a compound's identity and purity is paramount. This guide provides a comparative analysis of analytical data for 1-(2-Nitrophenyl)pyrazole, cross-referencing commercially available data with values reported in scientific literature. This objective comparison, supported by detailed experimental protocols, aims to facilitate the validation of this important chemical entity.
Comparison of Analytical Data
A comprehensive table summarizing the key analytical data for this compound is presented below. This allows for a direct comparison between the data provided by a commercial supplier and values obtained from scientific research.
| Analytical Technique | Commercial Data | Literature Value |
| Melting Point | 87-88 °C | 86-88 °C[1] |
| ¹H NMR (CDCl₃, 400 MHz) | Not Provided | δ 7.96 (dd, J=8.1, 1.4 Hz, 1H), 7.85 (dd, J=2.5, 0.6 Hz, 1H), 7.72 (ddd, J=8.6, 7.3, 1.4 Hz, 1H), 7.64 (dd, J=8.6, 1.0 Hz, 1H), 7.51 (ddd, J=8.1, 7.3, 1.0 Hz, 1H), 6.54 (dd, J=2.5, 1.8 Hz, 1H)[1] |
| ¹³C NMR (CDCl₃, 101 MHz) | Not Provided | δ 145.4, 142.3, 134.3, 133.6, 129.0, 128.9, 125.8, 125.5, 108.4[1] |
| IR (KBr, cm⁻¹) | Not Provided | 3136, 1608, 1572, 1529 (NO₂), 1454, 1352 (NO₂), 1288, 1159, 1045, 941, 854, 783, 748, 669[1] |
| Mass Spectrometry (EI) | Not Provided | m/z (%): 189 (M⁺, 100), 159 (15), 143 (28), 131 (18), 115 (35), 104 (20), 89 (25), 77 (40), 63 (30)[1] |
Experimental Protocols from Literature
The following experimental procedures are based on the synthesis and characterization of this compound as detailed in the cited literature[1].
Synthesis of this compound
A mixture of 1H-pyrazole (1.0 g, 14.7 mmol), 1-fluoro-2-nitrobenzene (2.07 g, 14.7 mmol), and potassium carbonate (4.06 g, 29.4 mmol) in dimethylformamide (DMF, 30 mL) was stirred at 120 °C for 12 hours. After cooling to room temperature, the reaction mixture was poured into water (100 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford this compound as a yellow solid.
Analytical Characterization
-
Melting Point: The melting point was determined using a standard melting point apparatus and is uncorrected.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum was recorded on an FT-IR spectrometer using a potassium bromide (KBr) pellet.
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectra were obtained on a mass spectrometer at an ionization energy of 70 eV.
Visualizing the Workflow and a Potential Application
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the workflow for cross-referencing analytical data and a hypothetical signaling pathway where a pyrazole derivative might be involved.
References
Comparative Docking Analysis of 1-(2-Nitrophenyl)pyrazole Derivatives with Key Protein Targets
This guide provides a comparative overview of molecular docking studies of pyrazole derivatives, with a focus on compounds containing a 1-(2-Nitrophenyl)pyrazole moiety, against various protein targets implicated in cancer and inflammation. The data presented is compiled from multiple research articles to offer insights into the binding affinities and potential therapeutic applications of these compounds.
Quantitative Docking Data Summary
The following tables summarize the binding energies of this compound derivatives and related compounds against Epidermal Growth Factor Receptor (EGFR) kinase, Cyclooxygenase-2 (COX-2), and Dihydrofolate Reductase (DHFR). Lower binding energies indicate a higher predicted affinity of the ligand for the protein's active site.
Table 1: Docking Scores of Pyrazole Derivatives against EGFR Kinase [1]
| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) |
| Pyrazole Derivative F4 | Mutant EGFR (4HJO) | -10.9 |
| Pyrazole Derivative F16 | Mutant EGFR (4HJO) | -10.8 |
| Pyrazole Derivative F8 | Mutant EGFR (4HJO) | -10.7 |
| Pyrazole Derivative F12 | Mutant EGFR (4HJO) | -10.7 |
| Pyrazole Derivative F20 | Mutant EGFR (4HJO) | -10.6 |
| Pyrazole Derivative F24 | Mutant EGFR (4HJO) | -10.6 |
| Pyrazole Derivatives | Wild-Type EGFR (1XKK) | -10.3 to -10.1 |
Note: The specific structures of derivatives F4, F8, F12, F16, F20, and F24 share a common ortho-nitrophenyl hydrazine moiety at the 1st position of the pyrazole ring.[1]
Table 2: Docking Scores of Pyrazole Derivatives against Cyclooxygenase-II (COX-2) [2]
| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) |
| Pyrazole Derivative D305 | COX-II (1CX2) | -10.7 |
| Pyrazole Derivative D202 | COX-II (1CX2) | -10.5 |
| Other Pyrazole Derivatives | COX-II (1CX2) | -6.7 to -10.7 |
Table 3: Fitness Scores of Isoxazole Incorporated Pyrazole Carbothiamide Derivatives against Dihydrofolate Reductase (DHFR) [3]
| Compound Series | Target Protein (PDB ID) | Observation |
| 5(a-r) | Human DHFR (1KMS) | Exhibited higher fitness scores with a minimum of three bonding interactions with the active site. |
Note: These compounds are 1-(5-methyl-3-(4-nitrophenyl) isoxazole-4-yl)-3-(substitutedphenyl) prop-2-en-1-one derivatives cyclized with thiosemicarbazides.[3]
Experimental Protocols
The methodologies for the molecular docking studies cited are outlined below, providing a basis for the presented data.
Molecular Docking Protocol for EGFR Kinase[1]
-
Software: AutoDock Vina was utilized for the molecular docking simulations.[1]
-
Receptor Preparation: The three-dimensional crystal structures of both mutant (PDB ID: 4HJO) and wild-type (PDB ID: 1XKK) EGFR were obtained from the Protein Data Bank.[1]
-
Ligand Preparation: Twenty-four pyrazole derivatives, including those with an ortho-nitrophenyl hydrazine moiety, were designed for this study.[1]
-
Docking and Analysis: Docking was performed using AutoDock Vina, and the resulting binding poses were ranked based on their docking scores (in kcal/mol). The interactions between the protein and ligand, including hydrogen and hydrophobic bonds, were visualized using Biovia Discovery Studio Visualizer.[1]
Molecular Docking Protocol for COX-II[2]
-
Software: The molecular docking was carried out using the AutoDock Vina plugin within PyRx 0.8 software.[2]
-
Receptor Preparation: The 3D crystal structure of Cyclooxygenase-II (PDB: 1CX2) at a resolution of 3.00 Å was retrieved from the RCSB Protein Data Bank. Water molecules and previously bound ligands were removed, and polar hydrogen atoms were added to the protein structure. The quality of the protein structure was validated using the PROCHECK program.[2]
-
Ligand Preparation: A series of novel pyrazole derivatives were virtually designed for the study.[2]
-
Docking and Analysis: The designed ligands were docked against the prepared COX-II protein structure. The binding affinities were calculated and are presented as binding energies in kcal/mol.[2]
Molecular Docking Protocol for DHFR[3]
-
Software: The docking program Accelrys Discovery Studio 2.1 was employed for these studies.[3]
-
Receptor Preparation: The active site of human Dihydrofolate Reductase (DHFR) with PDB ID: 1KMS was used as the target.[3]
-
Ligand Preparation: Novel isoxazole incorporated pyrazole carbothiamide derivatives were designed and synthesized for this study.[3]
-
Docking and Analysis: The designed molecules were docked into the active site of DHFR to predict their affinity and activity, generating various bioactive binding poses.[3]
Visualizations
The following diagrams illustrate the experimental workflow for a typical molecular docking study and the signaling pathway of one of the target proteins.
General workflow of a molecular docking study.
Simplified EGFR signaling pathway and inhibition.
References
Safety Operating Guide
Personal protective equipment for handling 1-(2-Nitrophenyl)pyrazole
Essential Safety and Handling Guide for 1-(2-Nitrophenyl)pyrazole
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on safety data for structurally similar compounds, including other nitrophenyl-pyrazole derivatives. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to perform a thorough risk assessment before handling this chemical.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural steps outlined below are based on best practices for managing potentially hazardous research chemicals.
Hazard Assessment
Based on data from analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed, in contact with skin, or if inhaled.[1] It is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a significant splash hazard. | Must be compliant with appropriate government standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU).[3] Protects against splashes and airborne particles.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron is also required. For significant exposure risk, a complete chemical-resistant suit may be necessary. | Inspect gloves for integrity before each use.[3] Use proper glove removal technique to avoid skin contact.[3][5] Protective clothing should be worn to prevent skin contact.[5] |
| Respiratory Protection | A NIOSH (US) or CEN (EU) approved respirator is recommended, especially when handling the solid form or when dust may be generated. The type of respirator (e.g., N95, P95, or a cartridge respirator for organic vapors/acid gases) should be selected based on the specific risk assessment. | Use in a well-ventilated area, preferably within a chemical fume hood.[3][5] Respiratory protection is required when dusts are generated.[1] |
Operational Plan: Handling and Storage
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3][5] An eyewash station and safety shower must be readily accessible.[5][6]
-
Safe Handling Practices:
-
Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[2][8]
Emergency Procedures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]
Disposal Plan
This compound and any contaminated materials should be treated as hazardous chemical waste.
-
Waste Collection:
-
Solid Waste: Collect unused or contaminated solid material in a dedicated, clearly labeled, and sealable hazardous waste container.[9]
-
Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container.[10] Do not mix with other waste streams unless permitted by your institution's EHS department.[9]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.[3]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and an accurate description of the contents, including the chemical name and approximate concentrations.[10]
-
Storage: Store waste containers in a designated, secure hazardous waste accumulation area.[9][10]
-
Disposal: Arrange for a licensed professional waste disposal service to collect and dispose of the waste in accordance with all local, regional, and national regulations.[2][9] High-temperature incineration is a common disposal method for such compounds.[9] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10]
Visual Workflows
The following diagrams illustrate the key procedural workflows for handling this compound.
Caption: Experimental workflow for handling this compound.
Caption: Waste disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. fishersci.com [fishersci.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. afgsci.com [afgsci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
